molecular formula C6H8N2O B151224 (2-Methylpyrimidin-5-yl)methanol CAS No. 2239-83-0

(2-Methylpyrimidin-5-yl)methanol

Número de catálogo: B151224
Número CAS: 2239-83-0
Peso molecular: 124.14 g/mol
Clave InChI: HOBMGFDJYBEWLS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2-Methylpyrimidin-5-yl)methanol is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2-methylpyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-7-2-6(4-9)3-8-5/h2-3,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBMGFDJYBEWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562988
Record name (2-Methylpyrimidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2239-83-0
Record name (2-Methylpyrimidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2-Methylpyrimidin-5-yl)methanol: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylpyrimidin-5-yl)methanol is a heterocyclic alcohol that serves as a versatile building block in medicinal chemistry and drug discovery. Its pyrimidine core is a key structural motif in numerous biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Chemical Properties and Structure

This compound, with the CAS number 2239-83-0, is a white crystalline solid. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
CAS Number 2239-83-0
IUPAC Name This compound
Synonyms 2-Methyl-5-(hydroxymethyl)pyrimidine
Appearance White crystalline solid
Melting Point 102-103 °C
Boiling Point 237 °C
Density 1.171 g/cm³
Flash Point 97.1 °C
Refractive Index 1.549
Solubility Soluble in methanol and other polar organic solvents.

Structure:

The structure of this compound consists of a pyrimidine ring substituted with a methyl group at the 2-position and a hydroxymethyl group at the 5-position.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of the corresponding aldehyde, 2-methylpyrimidine-5-carbaldehyde. A general experimental protocol for this transformation using sodium borohydride is provided below.

Reaction Scheme:

synthesis Synthesis of this compound reactant 2-Methylpyrimidine-5-carbaldehyde product This compound reactant->product Reduction reagent NaBH4, Methanol reagent->product workflow General Analytical Workflow start Synthesized this compound purification Purification (Column Chromatography) start->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms structure Structural Confirmation nmr->structure ms->structure purity Purity Assessment structure->purity applications Drug Discovery Applications cluster_targets Potential Therapeutic Areas start This compound synthesis Chemical Synthesis & Derivatization start->synthesis library Compound Library synthesis->library screening Biological Screening library->screening hit Hit Identification screening->hit oncology Oncology screening->oncology virology Virology screening->virology cns CNS Disorders screening->cns lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

In-Depth Technical Guide: (2-Methylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2239-83-0

Synonyms: 2-Methyl-5-hydroxymethyl-pyrimidine, 2-Methyl-5-pyrimidinemethanol[1]

This technical guide provides a comprehensive overview of (2-Methylpyrimidin-5-yl)methanol, a heterocyclic organic compound of interest to researchers and professionals in drug development. This document outlines its chemical properties, potential synthetic routes, and methodologies for biological evaluation, supported by data presentation in structured tables and logical diagrams.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[2] Key physicochemical data are summarized in the table below.

PropertyValueReference
Molecular FormulaC6H8N2O[2]
Molecular Weight124.14 g/mol [2]
Melting Point102-103°C[2]
Boiling Point237°C[2]
Density1.171 g/cm³[2]
Flash Point97.1°C[2]
Vapor Pressure0.0253 mmHg at 25°C[2]

Synthesis

A plausible synthetic route to this compound involves the reduction of an appropriate pyrimidine-5-carboxylate derivative. One documented method is the reduction of ethyl 2-methylthiopyrimidine-5-carboxylate using lithium aluminum hydride (LiAlH4), which has been reported to yield related dihydropyrimidine compounds as the main product, with the corresponding pyrimidin-5-yl)methanol as a byproduct.[3]

Experimental Protocol: Reduction of a Pyrimidine-5-Carboxylate Derivative

This protocol is adapted from procedures for the reduction of carboxylic acid derivatives using lithium aluminum hydride.[4][5][6] Caution: Lithium aluminum hydride is a highly reactive and flammable reagent. All procedures should be conducted in a dry, inert atmosphere (e.g., nitrogen or argon) in an efficient fume hood.

Materials:

  • Ethyl 2-methylpyrimidine-5-carboxylate (or a similar ester)

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ethyl ether

  • Saturated aqueous sodium sulfate solution

  • 10% (v/v) sulfuric acid

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In an oven-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, a suspension of LiAlH4 (1.1 molar equivalents) in anhydrous THF is prepared.

  • Addition of Ester: A solution of ethyl 2-methylpyrimidine-5-carboxylate (1.0 molar equivalent) in anhydrous THF is added dropwise to the LiAlH4 suspension while maintaining the temperature below 10°C using an ice-salt bath.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be refluxed to ensure complete reaction. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, the flask is cooled in an ice-water bath. The excess LiAlH4 is cautiously quenched by the dropwise addition of a saturated aqueous solution of sodium sulfate.

  • Work-up: 10% (v/v) sulfuric acid is added to the mixture. The organic layer is separated, and the aqueous layer is extracted multiple times with ethyl ether.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate this compound.

G start Start ester Ethyl 2-methylpyrimidine-5-carboxylate in THF start->ester addition Add ester to LiAlH4 suspension at <10°C ester->addition lah LiAlH4 suspension in THF lah->addition reaction React at room temperature or reflux (Monitor by TLC) addition->reaction quench Quench with saturated Na2SO4(aq) reaction->quench workup Acidify with H2SO4 and extract with ether quench->workup purify Dry, concentrate, and purify by column chromatography workup->purify product This compound purify->product

Synthetic workflow for this compound.

Potential Biological Activity and Experimental Protocols

Kinase Inhibition Assay

Given that many pyrimidine-based compounds are kinase inhibitors, a common assay to evaluate the potential of this compound is a kinase inhibition assay.[8][9]

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay [10]

This protocol is a general guideline for a high-throughput screening assay in a 384-well format.

Materials:

  • This compound

  • Target kinase (e.g., a tyrosine kinase or serine/threonine kinase)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent

  • Positive control inhibitor

  • DMSO

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Assay Plate Preparation: Add a small volume of the diluted compound solutions to the wells of a 384-well plate. Include wells with DMSO only as a vehicle control and a known inhibitor as a positive control.

  • Kinase Reaction: Prepare a kinase reaction mixture containing the target kinase, its substrate, and ATP in the assay buffer. Dispense this mixture into the wells of the assay plate to initiate the reaction. Include "no kinase" control wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: Add the ATP detection reagent to all wells. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle and "no kinase" controls. Determine the IC50 value by fitting the data to a dose-response curve.

G start Start prepare_compounds Prepare serial dilutions of This compound start->prepare_compounds plate_compounds Dispense compounds into 384-well plate prepare_compounds->plate_compounds initiate_reaction Add kinase mixture to plate plate_compounds->initiate_reaction prepare_kinase_mix Prepare kinase reaction mixture (kinase, substrate, ATP) prepare_kinase_mix->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate add_detection_reagent Add ATP detection reagent incubate->add_detection_reagent read_luminescence Measure luminescence add_detection_reagent->read_luminescence analyze_data Calculate % inhibition and IC50 read_luminescence->analyze_data end End analyze_data->end

Workflow for a kinase inhibition assay.
Cell Proliferation Assay

The antiproliferative effects of this compound on cancer cell lines can be assessed using a standard cell viability assay, such as the MTT assay.[11]

Experimental Protocol: MTT Cell Proliferation Assay

Materials:

  • Cancer cell line(s) of interest

  • This compound

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include untreated and vehicle (DMSO) control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[12]

Potential Signaling Pathway Involvement

Pyrimidine derivatives have been shown to modulate various signaling pathways critical for cell growth and survival. While the specific targets of this compound are yet to be elucidated, potential pathways of interest include the de novo pyrimidine biosynthesis pathway, which is often upregulated in cancer cells.[13][14] Inhibition of this pathway can lead to depletion of pyrimidine nucleotides, essential for DNA and RNA synthesis, thereby arresting cell proliferation.

G Glutamine Glutamine + CO2 + ATP CPSII CPSII/CAD Glutamine->CPSII Carbamoyl_P Carbamoyl Phosphate CPSII->Carbamoyl_P ATCase ATCase/CAD Carbamoyl_P->ATCase Carbamoyl_Asp Carbamoyl Aspartate ATCase->Carbamoyl_Asp DHOase DHOase/CAD Carbamoyl_Asp->DHOase Dihydroorotate Dihydroorotate DHOase->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMPS UMPS Orotate->UMPS UMP UMP UMPS->UMP downstream UTP, CTP, dNTPs (DNA/RNA Synthesis) UMP->downstream inhibitor This compound (Potential Inhibitor) inhibitor->DHODH

Potential inhibition of the de novo pyrimidine biosynthesis pathway.

Spectroscopic Data Analysis

Characterization of this compound would involve standard spectroscopic techniques.

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the aromatic protons on the pyrimidine ring.

  • ¹³C NMR: The carbon NMR spectrum will show resonances for the methyl carbon, the methylene carbon, and the carbons of the pyrimidine ring.

A general protocol for acquiring NMR spectra is as follows:[15]

  • Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse programs.

  • Data Processing: Process the raw data (FID) by Fourier transformation, phasing, and baseline correction. Reference the spectra to the residual solvent peak.

HPLC Analysis

High-performance liquid chromatography (HPLC) can be used to assess the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate, would be a typical starting point for method development.[16][17][18]

Mass Spectrometry

Mass spectrometry (MS) would be used to confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) could be employed. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.[19]

This technical guide provides a foundational understanding of this compound for research and development purposes. Further experimental work is required to fully elucidate its biological activity and therapeutic potential.

References

Spectroscopic Profiling of (2-Methylpyrimidin-5-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-Methylpyrimidin-5-yl)methanol, a key heterocyclic compound with applications in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles and spectral data of analogous compounds. It also outlines detailed, generalized experimental protocols for acquiring such data, serving as a practical resource for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar pyrimidine derivatives and alcohols and are intended to guide the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.7Singlet2HH4, H6 (Pyrimidine ring protons)
~4.7Singlet2H-CH₂OH (Methylene protons)
~2.7Singlet3H-CH₃ (Methyl protons)
VariableBroad Singlet1H-OH (Hydroxyl proton)

Solvent: CDCl₃. The chemical shift of the hydroxyl proton is variable and dependent on concentration and temperature.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~165C2 (Carbon attached to the methyl group)
~158C4, C6 (Pyrimidine ring carbons)
~135C5 (Carbon attached to the methanol group)
~62-CH₂OH (Methylene carbon)
~25-CH₃ (Methyl carbon)

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (Alcohol)
3100-3000MediumC-H stretch (Aromatic)
2950-2850MediumC-H stretch (Aliphatic)
1600-1450Medium-StrongC=N and C=C stretch (Pyrimidine ring)
1050-1000StrongC-O stretch (Primary alcohol)

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

m/zInterpretation
124[M]⁺ (Molecular ion)
109[M - CH₃]⁺
95[M - CHO]⁺ or [M - N₂H]⁺
79[M - CH₂OH - H]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If necessary, use gentle vortexing.

  • ¹H NMR Spectroscopy:

    • The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

  • ¹³C NMR Spectroscopy:

    • The ¹³C NMR spectrum is acquired on the same spectrometer.

    • A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.

    • A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

    • Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electron Ionization - EI):

  • Sample Introduction:

    • The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • For direct insertion, a small amount of the sample is placed in a capillary tube and heated to induce vaporization.

  • Ionization:

    • In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the molecules to ionize and fragment in a reproducible manner.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Reporting Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Sample IR IR Spectroscopy Synthesis->IR Sample MS Mass Spectrometry Synthesis->MS Sample Structure Structural Elucidation NMR->Structure Structural Framework Purity Purity Assessment NMR->Purity IR->Structure Functional Groups IR->Purity MS->Structure Molecular Weight & Fragmentation MS->Purity Report Technical Guide / Whitepaper Structure->Report Purity->Report

Caption: Workflow for Spectroscopic Analysis.

The Pivotal Role of (2-Methylpyrimidin-5-yl)methanol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Methylpyrimidin-5-yl)methanol, a key heterocyclic building block, is increasingly recognized for its potential in the development of novel therapeutics. This technical guide explores the synthesis, biological activities, and prospective applications of its derivatives, offering a comprehensive resource for professionals in drug discovery and development.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral and anticancer agents. The strategic incorporation of a hydroxymethyl group at the 5-position of the 2-methylpyrimidine ring system offers a versatile handle for synthetic modification, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties. This guide delves into the derivatization of this core structure and the associated biological outcomes, supported by experimental data and procedural insights.

Synthesis of Bioactive 5-Hydroxymethylpyrimidine Derivatives

The synthesis of derivatives based on the 5-hydroxymethylpyrimidine core often involves multi-step sequences. A common strategy is the reduction of corresponding ester precursors to yield the desired alcohol functionality. The following provides an illustrative experimental protocol adapted from the synthesis of related 5-hydroxymethylpyrimidine analogs.

General Experimental Protocol for the Synthesis of 5-Hydroxymethylpyrimidine Derivatives

A general synthetic route to 5-hydroxymethylpyrimidine derivatives involves the initial synthesis of a suitable pyrimidine ester, followed by its reduction. For instance, ethyl 4-substituted-6-methyl-2-phenylpyrimidine-5-carboxylates can be reduced to the corresponding (4-substituted-6-methyl-2-phenylpyrimidin-5-yl)methanol derivatives.

Step 1: Synthesis of the Pyrimidine Ester Precursor For the synthesis of sulfur-containing derivatives, ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate can be dissolved in a mixture of methanol and NaOH, followed by the addition of a suitable benzyl chloride. The reaction mixture is stirred for several hours at room temperature. The resulting solid is then filtered, washed, and dried. For amino-substituted derivatives, ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate is refluxed with POCl₃, followed by extraction. The crude product is then reacted with the desired amine in a suitable solvent like THF or a mixture of methanol and triethylamine.

Step 2: Reduction of the Ester to the Alcohol The synthesized pyrimidine-5-carboxylate is then reduced to the corresponding 5-hydroxymethylpyrimidine. A typical procedure involves dissolving the ester in an anhydrous solvent like THF under an inert atmosphere, followed by the slow addition of a reducing agent such as lithium aluminium hydride (LiAlH₄) at a reduced temperature (e.g., 0 °C). The reaction is then stirred at room temperature for several hours. After completion, the reaction is carefully quenched with water and an aqueous solution of NaOH, filtered, and the organic solvent is evaporated. The crude product is then purified, often by crystallization from a suitable solvent like methanol.[1]

Below is a diagram illustrating a generalized experimental workflow for the synthesis and evaluation of 5-hydroxymethylpyrimidine derivatives.

experimental_workflow starting_materials Starting Materials (e.g., Pyrimidine Esters) synthesis Chemical Synthesis (e.g., Reduction) starting_materials->synthesis purification Purification (e.g., Crystallization) synthesis->purification characterization Structural Characterization (Spectroscopy, X-ray) purification->characterization biological_screening Biological Screening (e.g., Cytotoxicity Assays) characterization->biological_screening data_analysis Data Analysis (e.g., IC50 Determination) biological_screening->data_analysis

A generalized workflow for the synthesis and biological evaluation of 5-hydroxymethylpyrimidine derivatives.

Biological Activity of 5-Hydroxymethylpyrimidine Derivatives

Derivatives of the 5-hydroxymethylpyrimidine scaffold have been investigated for their cytotoxic properties against various cancer cell lines. The biological activity is significantly influenced by the nature of the substituent at the 4-position of the pyrimidine ring.

Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ in µM) of a series of synthesized 5-hydroxymethylpyrimidine derivatives against a panel of human cancer cell lines and a normal cell line (RPTEC).[1]

Compound IDSubstituent at C4HeLa (Cervical Cancer)HepaRG (Hepatocellular Carcinoma)Caco-2 (Colorectal Adenocarcinoma)AGS (Gastric Adenocarcinoma)A172 (Glioblastoma)RPTEC (Normal Kidney)
3a Benzylsulfanyl28.5 ± 2.1>10045.3 ± 3.433.1 ± 2.539.8 ± 3.025.4 ± 1.9
3b (2-Methylphenyl)methylsulfanyl20.1 ± 1.589.7 ± 6.733.2 ± 2.525.4 ± 1.929.9 ± 2.222.3 ± 1.7
3h tert-Butylamino>100>100>100>100>100>100
3i (2-Hydroxyethyl)amino>100>100>100>100>100>100
3j Cyclohexylamino65.4 ± 4.9>10088.7 ± 6.772.3 ± 5.479.8 ± 6.0>100

Data presented as mean ± standard deviation.

The data indicates that derivatives with a benzylsulfanyl group at the 4-position generally exhibit higher cytotoxicity compared to those with aliphatic amino groups. Notably, compounds with bulky substituents tend to show more promising, albeit moderate, anticancer properties.[1]

Experimental Protocol for Cytotoxicity Assay

The cytotoxic activity of the compounds can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, HepaRG, Caco-2, AGS, A172) and a normal cell line (e.g., RPTEC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Assay: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The cells are incubated for another few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

The following diagram illustrates a simplified signaling pathway concept related to the induction of apoptosis, a common mechanism of action for cytotoxic agents.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Ligand (e.g., FasL) DeathReceptor Death Receptor (e.g., Fas) Ligand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 ExecutionerCaspases Executioner Caspases (e.g., Caspase-3) Caspase8->ExecutionerCaspases CytotoxicAgent Cytotoxic Agent (e.g., 5-Hydroxymethylpyrimidine derivative) Mitochondrion Mitochondrion CytotoxicAgent->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->ExecutionerCaspases Apoptosis Apoptosis ExecutionerCaspases->Apoptosis

A simplified diagram of apoptotic signaling pathways.

Future Perspectives and Applications

The this compound scaffold holds considerable promise for the development of new therapeutic agents. Its amenability to chemical modification at the hydroxymethyl group, as well as at other positions on the pyrimidine ring, allows for the creation of diverse chemical libraries for screening against a wide range of biological targets.

Future research directions could include:

  • Expansion of Derivatization: Exploring a broader range of ether and ester derivatives of the hydroxymethyl group to modulate physicochemical properties such as solubility and lipophilicity, which are critical for drug-like characteristics.

  • Target-Based Screening: Screening libraries of this compound derivatives against specific molecular targets, such as kinases, proteases, and G-protein coupled receptors, which are known to be modulated by pyrimidine-containing molecules.

  • Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to understand the relationship between the chemical structure of the derivatives and their biological activity, which will guide the rational design of more potent and selective compounds.

References

Discovery and synthesis of novel (2-Methylpyrimidin-5-yl)methanol analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Synthesis of Novel (2-Methylpyrimidin-5-yl)methanol Analogs for Researchers, Scientists, and Drug Development Professionals.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to mimic the hydrogen bonding patterns of purines and pyrimidines in DNA and RNA, as well as its prevalence in kinase inhibitor structures, makes it a privileged scaffold in drug discovery. This compound and its analogs represent a class of compounds with significant potential for therapeutic applications. The hydroxymethyl group at the 5-position provides a key site for further derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive overview of the discovery and synthesis of novel analogs based on the 5-hydroxymethylpyrimidine core. It details synthetic methodologies, presents quantitative biological data, and outlines experimental protocols to enable researchers to build upon existing knowledge in the development of new therapeutic agents.

Synthetic Strategies and Methodologies

The synthesis of substituted pyrimidines can be achieved through various condensation reactions. A common and effective method involves the reaction of a β-dicarbonyl compound or its equivalent with an amidine. For the synthesis of the 5-hydroxymethylpyrimidine core, a multi-step approach is often employed, starting from a suitable pyrimidine precursor which is then modified to introduce the desired substituents and the hydroxymethyl group.

A key strategy for creating a library of analogs involves the synthesis of a common intermediate that can be readily diversified. In the case of the analogs discussed in this guide, a 4-chloro- or 4-hydroxy-pyrimidine intermediate serves as a versatile precursor for introducing various substituents at the 4-position. The 5-hydroxymethyl group is typically introduced in the final step via the reduction of a corresponding ester.

Below is a general workflow for the synthesis of 4,6-disubstituted-2-phenyl-5-hydroxymethylpyrimidines, which serves as a representative example of the synthesis of this compound analogs.

G cluster_0 Synthesis of Precursors cluster_1 Diversification cluster_2 Final Product Formation A Starting Materials (e.g., Ethyl Acetoacetate, Benzaldehyde) B Synthesis of Ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate A->B C Chlorination of Pyrimidine Core (POCl3) B->C D Nucleophilic Substitution (with various amines or thiols) C->D E Reduction of Ester to Alcohol (LiAlH4) D->E F Final (2-Phenylpyrimidin-5-yl)methanol Analogs E->F

Figure 1: General synthetic workflow for 4,6-disubstituted-2-phenyl-5-hydroxymethylpyrimidines.

Data Presentation: Synthesized Analogs and Yields

A series of novel 4,6-disubstituted-2-phenyl-5-hydroxymethylpyrimidine analogs were synthesized to explore the structure-activity relationship. The following table summarizes the synthesized compounds, their structures, percentage yields, and melting points.[1]

Compound IDR GroupYield (%)m.p. (°C)
3a -S-CH₂-Ph70144-145
3b -S-CH₂-(2-Me-Ph)72147
3c -NH₂72177-178
3d -NH-Et69129-130
3e -NH-Pr73119-120
3f -NH-Allyl73174-175
3g -NH-Bu69115-116
3h -NH-tBu69173-174
3i -NH-CH₂CH₂OH84141
3j -NH-Cyclohexyl78158-159

Biological Evaluation and Structure-Activity Relationship (SAR)

The synthesized compounds were evaluated for their cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values were determined to quantify their potency.

Table 2: In Vitro Cytotoxicity of 5-Hydroxymethylpyrimidine Analogs (IC₅₀ in µM) [1]

Compound IDHeLa (Cervical Cancer)HepaRG (Liver Cancer)Caco-2 (Colon Cancer)AGS (Gastric Cancer)A172 (Glioblastoma)
3a 165.7142.4>250185.3170.2
3b 140.2132.3240.5155.4162.8
3c >250>250>250>250>250
3d >250>250>250>250>250
3e 220.4200.7>250230.1245.3
3f >250>250>250>250>250
3g 180.9165.2>250190.6210.8
3h 150.3148.9215.7160.4175.5
3i >250>250>250>250>250
3j 145.8138.1205.4152.7168.3

The structure-activity relationship analysis of the synthesized analogs reveals several key insights:

  • Impact of the 4-position substituent: Compounds with a benzylsulfanyl group at the 4-position (3a and 3b ) showed moderate cytotoxic activity. In contrast, most of the 4-amino substituted analogs showed weaker activity, with the exception of those bearing bulky aliphatic groups.

  • Effect of bulky substituents: Analogs with bulky substituents at the 4-amino position, such as tert-butyl (3h ) and cyclohexyl (3j ), exhibited higher cytotoxicity compared to those with smaller alkyl chains.

  • Influence of polar groups: The introduction of a hydroxyl group in the side chain (3i ) or a primary amine (3c ) led to a significant decrease in cytotoxic activity, suggesting that lipophilicity may play a crucial role in the anticancer activity of this series of compounds.

SAR cluster_0 Structure-Activity Relationship High Activity High Activity Moderate Activity Moderate Activity Low Activity Low Activity Bulky, Lipophilic Groups\n(e.g., -NH-tBu, -NH-Cyclohexyl) Bulky, Lipophilic Groups (e.g., -NH-tBu, -NH-Cyclohexyl) Bulky, Lipophilic Groups\n(e.g., -NH-tBu, -NH-Cyclohexyl)->High Activity Benzylsulfanyl Groups Benzylsulfanyl Groups Benzylsulfanyl Groups->Moderate Activity Small Alkyl Amino Groups\n(e.g., -NH-Et, -NH-Pr) Small Alkyl Amino Groups (e.g., -NH-Et, -NH-Pr) Small Alkyl Amino Groups\n(e.g., -NH-Et, -NH-Pr)->Low Activity Polar Groups\n(e.g., -NH2, -NH-CH2CH2OH) Polar Groups (e.g., -NH2, -NH-CH2CH2OH) Polar Groups\n(e.g., -NH2, -NH-CH2CH2OH)->Low Activity

Figure 2: Structure-Activity Relationship (SAR) summary for the synthesized analogs.

Experimental Protocols

General Procedure for the Synthesis of Ethyl 4-amino-6-methyl-2-phenylpyrimidine-5-carboxylates (Precursors)

Ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate (10 mmol) is placed in a round-bottom flask, and 10 mL of POCl₃ is added.[1] The mixture is refluxed for 3 hours, then poured slowly into 100 mL of ice water and extracted three times with 25 mL of CHCl₃.[1] The combined organic extracts are dried with anhydrous MgSO₄ and concentrated under reduced pressure.[1] The crude product is then dissolved in a mixture of 10 mL of methanol and 5 mL of triethylamine, and the appropriate primary alkyl amine (12 mmol) is added.[1] The reaction mixture is stirred at room temperature for 24 hours.[1] The solvent is evaporated, and the residue is purified by column chromatography on silica gel using chloroform as the eluent to afford the desired product.[1]

General Procedure for the Reduction to (4-amino-6-methyl-2-phenylpyrimidin-5-yl)methanols (Final Analogs)

A solution of the corresponding ethyl 4-amino-6-methyl-2-phenylpyrimidine-5-carboxylate (5 mmol) in 20 mL of anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (10 mmol) in 20 mL of anhydrous THF at 0 °C.[1] The reaction mixture is then stirred at room temperature for 3 hours.[1] After completion of the reaction, the mixture is cooled to 0 °C, and water (1 mL) and 15% NaOH solution (1 mL) are added dropwise.[1] The resulting precipitate is filtered off and washed with THF.[1] The filtrate is concentrated under reduced pressure, and the crude product is recrystallized from methanol to give the final 5-hydroxymethylpyrimidine analog.[1]

In Vitro Cytotoxicity Assay

Human cancer cell lines (HeLa, HepaRG, Caco-2, AGS, A172) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the synthesized compounds (10-250 µM) for 48 hours. Cell viability is assessed using the neutral red uptake assay.[1] The IC₅₀ values are calculated from the dose-response curves.[1]

Potential Signaling Pathway Involvement

While the exact mechanism of action for the newly synthesized compounds has not been fully elucidated, pyrimidine derivatives are well-known inhibitors of various protein kinases. Kinase signaling pathways, such as the MAPK/ERK pathway, are frequently dysregulated in cancer and are important targets for cancer therapy. The this compound scaffold could potentially serve as a basis for the development of inhibitors targeting key kinases in these pathways.

signaling_pathway cluster_inhibition Potential Inhibition by Analogs GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation PyrimidineAnalog This compound Analog PyrimidineAnalog->RAF Inhibition

Figure 3: A representative kinase signaling pathway (MAPK/ERK) potentially targeted by pyrimidine-based inhibitors.

Conclusion

This technical guide has outlined the synthesis and biological evaluation of a novel series of (2-phenylpyrimidin-5-yl)methanol analogs, which serve as a model for the development of derivatives of this compound. The synthetic route is versatile and allows for the introduction of a wide range of substituents at the 4-position of the pyrimidine ring. The biological data indicates that bulky, lipophilic groups at this position are favorable for cytotoxic activity.

The information presented here, including detailed synthetic protocols and quantitative biological data, provides a solid foundation for researchers in the field of drug discovery and development. Further optimization of this scaffold could lead to the discovery of potent and selective therapeutic agents for the treatment of cancer and other diseases. The exploration of this chemical space is a promising avenue for the development of next-generation pyrimidine-based drugs.

References

(2-Methylpyrimidin-5-yl)methanol: A Versatile Fragment for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

This guide explores the utility of (2-Methylpyrimidin-5-yl)methanol as a key fragment in modern drug design and discovery. The pyrimidine core is a well-established privileged scaffold in medicinal chemistry, and the specific arrangement of the methyl and hydroxymethyl substituents at the 2- and 5-positions of the pyrimidine ring provides a valuable starting point for the development of potent and selective therapeutic agents across various disease areas. This document details its chemical properties, its application in the synthesis of inhibitors for diverse biological targets, and provides an overview of relevant experimental methodologies.

Core Fragment Properties

This compound is a stable, crystalline solid at room temperature. Its structure features a pyrimidine ring, which can engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding and π-stacking. The primary alcohol moiety serves as a crucial synthetic handle for fragment elaboration and optimization, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Appearance White crystalline solid
Melting Point 102-103 °C
Boiling Point 237 °C
Topological Polar Surface Area (TPSA) 46.01 Ų
LogP 0.2773
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 1
CAS Number 2239-83-0

Applications in Drug Discovery

This compound has been successfully employed as a foundational fragment in the development of inhibitors for several important biological targets. Its structural motifs are found in patented compounds targeting cancer, viral infections, central nervous system disorders, and cardiovascular diseases.

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. Overexpression of anti-apoptotic members like Bcl-2 is a hallmark of many cancers, making them attractive therapeutic targets. This compound has been utilized as a starting material in the synthesis of thienopyrimidine derivatives that act as Bcl-2 inhibitors[1]. These compounds aim to restore the natural process of programmed cell death in cancer cells.

Signaling Pathway: Bcl-2 and Apoptosis

Bcl2_Pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2_family Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade DNA_damage DNA Damage BH3_only BH3-only proteins (e.g., Bim, Puma) DNA_damage->BH3_only Growth_factor_deprivation Growth Factor Deprivation Growth_factor_deprivation->BH3_only Bcl2 Anti-apoptotic (e.g., Bcl-2, Bcl-xL) BH3_only->Bcl2 inhibit Bax_Bak Pro-apoptotic (e.g., Bax, Bak) Bcl2->Bax_Bak inhibit MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Apoptosome Apoptosome formation (Apaf-1, Cytochrome c, pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The Bcl-2 regulated intrinsic apoptotic pathway.

The human immunodeficiency virus (HIV) relies on the enzyme reverse transcriptase (RT) to convert its RNA genome into DNA, a crucial step for integration into the host genome. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on RT, inhibiting its function. This compound serves as a key building block for pyrimidone derivatives that have been designed as selective cytotoxic agents against HIV-infected cells, with NNRTI activity[2].

Signaling Pathway: HIV Reverse Transcription

HIV_RT_Pathway HIV_virion HIV Virion Host_cell Host Cell (CD4+ T-cell) HIV_virion->Host_cell Fusion & Entry Viral_RNA Viral RNA Genome Host_cell->Viral_RNA Uncoating Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Reverse_Transcriptase Reverse Transcriptase (RT) Reverse_Transcriptase->Viral_DNA catalyzes Integration Integration into Host Genome Viral_DNA->Integration NNRTI This compound -derived NNRTI NNRTI->Reverse_Transcriptase inhibits

Caption: Inhibition of HIV reverse transcription by NNRTIs.

Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway. Upon activation by NO, sGC catalyzes the conversion of GTP to cyclic GMP (cGMP), a second messenger that mediates vasodilation and other physiological processes. sGC stimulators are a class of drugs that enhance the sensitivity of sGC to endogenous NO, and they are being investigated for the treatment of cardiovascular and central nervous system (CNS) diseases. This compound has been used in the synthesis of pyrazolopyridine derivatives that act as sGC stimulators.

Signaling Pathway: Soluble Guanylate Cyclase (sGC)

sGC_Pathway NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes conversion GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation leads to sGC_stimulator This compound -derived sGC Stimulator sGC_stimulator->sGC_inactive sensitizes to NO

Caption: The nitric oxide-sGC-cGMP signaling pathway.

Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel involved in various physiological processes, including neuronal signaling and kidney function. Dysregulation of TRPC5 has been linked to neuropsychiatric and neurodegenerative disorders. This compound has been employed in the synthesis of substituted xanthine derivatives that act as antagonists of the TRPC5 channel, representing a potential therapeutic avenue for these conditions[3].

Signaling Pathway: TRPC5 Channel Activation

TRPC5_Pathway GPCR G-protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC5 TRPC5 Channel DAG->TRPC5 activates Ca_influx Ca2+ Influx TRPC5->Ca_influx mediates Cellular_response Cellular Response Ca_influx->Cellular_response triggers TRPC5_antagonist This compound -derived Antagonist TRPC5_antagonist->TRPC5 inhibits

Caption: A simplified TRPC5 channel activation pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of compounds derived from this compound are often proprietary. However, based on the available patent literature and general knowledge in medicinal chemistry, the following sections outline the key experimental workflows.

The primary alcohol of this compound is a versatile functional group for synthetic elaboration. A common strategy involves its conversion to a more reactive electrophile, such as a chloromethyl or mesyloxymethyl group, which can then be used in nucleophilic substitution reactions to couple the pyrimidine fragment with other scaffolds.

Experimental Workflow: Synthesis of Derivatives

Synthesis_Workflow Start This compound Activation Activation of Hydroxyl Group (e.g., SOCl₂, MsCl) Start->Activation Intermediate Reactive Intermediate (e.g., 5-(chloromethyl)-2-methylpyrimidine) Activation->Intermediate Coupling Nucleophilic Substitution with Core Scaffold Intermediate->Coupling Final_Compound Final Compound Coupling->Final_Compound Purification Purification (Chromatography) Final_Compound->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General synthetic workflow for elaborating the fragment.

Representative Protocol for Chlorination: A solution of this compound in a suitable solvent (e.g., dichloromethane) is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, often at reduced temperature. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched, and the product, 5-(chloromethyl)-2-methylpyrimidine, is isolated and purified.

The biological activity of compounds derived from this compound is assessed using a variety of in vitro assays tailored to the specific target.

Table 2: Overview of Relevant Assay Types

TargetAssay TypePrinciple
Bcl-2 Competitive Binding AssayMeasures the ability of the test compound to displace a fluorescently labeled BH3 peptide from the binding groove of Bcl-2 protein.
Cell Viability AssayAssesses the cytotoxic or anti-proliferative effects of the compound on cancer cell lines that overexpress Bcl-2.
HIV Reverse Transcriptase Enzyme Activity AssayQuantifies the synthesis of DNA from an RNA template by recombinant HIV RT in the presence of the test compound.
Antiviral AssayMeasures the inhibition of HIV replication in a cell-based model, often by quantifying viral load or cell viability.
sGC cGMP Quantification AssayMeasures the production of cGMP in cells or with purified sGC enzyme in response to the test compound, typically in the presence of an NO donor.
TRPC5 ElectrophysiologyUses patch-clamp techniques to measure the ion current through TRPC5 channels expressed in a host cell line in the presence of the test compound.
Calcium ImagingMonitors changes in intracellular calcium concentration in response to channel activation and inhibition by the test compound.

Conclusion

This compound has demonstrated its value as a versatile and effective fragment in the design of novel therapeutic agents. Its favorable physicochemical properties and synthetic tractability make it an attractive starting point for fragment-based drug discovery campaigns. The successful incorporation of this fragment into lead compounds targeting a diverse range of proteins, including enzymes, ion channels, and regulatory proteins, underscores its potential for broader applications in medicinal chemistry. Further exploration of the chemical space around the this compound core is warranted to unlock its full potential in the development of next-generation therapeutics.

References

In Silico Modeling and Docking Studies of (2-Methylpyrimidin-5-yl)methanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling and molecular docking studies of novel (2-Methylpyrimidin-5-yl)methanol derivatives. This document outlines a systematic computational approach to identify and optimize potential lead compounds for drug discovery, focusing on their theoretical binding affinities, pharmacokinetic properties, and toxicological profiles. The methodologies presented here are based on established computational chemistry techniques and provide a framework for the rational design of new therapeutic agents.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, derivatives of this compound hold significant promise for the development of novel therapeutics due to their potential to interact with a variety of biological targets. In silico modeling and molecular docking have become indispensable tools in modern drug discovery, offering a rapid and cost-effective means to predict the interaction of small molecules with protein targets, thereby prioritizing compounds for synthesis and biological evaluation.[1][2] This guide details a comprehensive computational workflow for the assessment of this compound derivatives, from initial ligand preparation to detailed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis.[3][4]

Computational Workflow

The in silico evaluation of this compound derivatives follows a multi-step computational workflow. This process begins with the preparation of both the ligand and the target protein, followed by molecular docking simulations to predict binding modes and affinities. The workflow culminates in the prediction of ADMET properties to assess the drug-likeness of the candidate compounds.

Computational_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Post-Docking & ADMET Analysis L1 Derivative Design L2 2D to 3D Conversion L1->L2 L3 Energy Minimization L2->L3 D1 Grid Box Generation L3->D1 P1 PDB Structure Retrieval P2 Water & Heteroatom Removal P1->P2 P3 Protonation & Charge Assignment P2->P3 P3->D1 D2 Docking Simulation (e.g., AutoDock Vina) D1->D2 D3 Pose Analysis & Scoring D2->D3 A1 Binding Interaction Analysis D3->A1 A2 ADMET Prediction D3->A2 A3 Lead Candidate Selection A1->A3 A2->A3

Figure 1: General computational workflow for in silico studies.

Experimental Protocols

This section provides detailed methodologies for the key computational experiments performed in the analysis of this compound derivatives.

Ligand Preparation

A series of novel this compound derivatives were designed with diverse substitutions at the methanol moiety to explore the structure-activity relationship (SAR).

  • 2D Structure Drawing and Conversion: The 2D structures of the designed derivatives were sketched using chemical drawing software (e.g., ChemDraw). These structures were then converted to 3D SDF format.

  • Energy Minimization: The 3D structures of the ligands were subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations. This step is crucial for ensuring that the ligand structures are energetically favorable before docking.

Protein Preparation

For the purpose of this guide, a hypothetical protein target, "Kinase X," has been selected. The crystal structure of Kinase X would be retrieved from the Protein Data Bank (PDB).

  • PDB Structure Retrieval: The 3D coordinates of the target protein were downloaded from the PDB.

  • Preparation of the Protein Structure: The raw PDB file was processed to prepare it for docking. This involved the removal of water molecules and any co-crystallized ligands or heteroatoms not essential for the study.[5]

  • Protonation and Charge Assignment: Hydrogen atoms were added to the protein structure, and appropriate protonation states for amino acid residues were assigned at a physiological pH of 7.4. Gasteiger or AM1-BCC charges were assigned to the protein atoms.[5]

Molecular Docking

Molecular docking simulations were performed to predict the binding conformation and affinity of the designed derivatives within the active site of the target protein.[6]

  • Grid Box Generation: A grid box was defined around the active site of the protein. The dimensions and center of the grid were chosen to encompass the entire binding pocket, ensuring that the ligand could freely explore the conformational space within the active site.

  • Docking Simulation: AutoDock Vina was employed for the molecular docking simulations.[6] During the docking process, the protein was kept rigid while the ligands were treated as flexible. The program explores various conformations of the ligand within the active site and scores them based on a semi-empirical free energy force field.

  • Pose Analysis and Scoring: The docking results were analyzed to identify the most favorable binding poses for each ligand. The binding affinity is reported as a negative score in kcal/mol, where a more negative value indicates a stronger binding interaction.[5] The pose with the lowest binding energy was selected for further analysis.

ADMET Prediction

The drug-likeness and pharmacokinetic properties of the designed derivatives were evaluated using in silico ADMET prediction tools.[7][8] This step is vital for filtering out compounds with potentially poor pharmacokinetic profiles early in the discovery process.[4]

  • Physicochemical Properties and Drug-Likeness: Key physicochemical properties such as molecular weight, LogP, number of hydrogen bond donors, and acceptors were calculated. These properties were evaluated against Lipinski's Rule of Five to assess the potential for oral bioavailability.[9]

  • Pharmacokinetic Prediction: Various pharmacokinetic parameters were predicted, including human intestinal absorption (HIA), Caco-2 cell permeability, and blood-brain barrier (BBB) penetration.[10]

  • Toxicity Prediction: The potential toxicity of the compounds was assessed by predicting endpoints such as mutagenicity (Ames test) and hepatotoxicity.[7]

Data Presentation

The quantitative data obtained from the molecular docking and ADMET prediction studies are summarized in the tables below for easy comparison.

Table 1: Molecular Docking Results of this compound Derivatives

Compound IDSubstitution (R)Binding Energy (kcal/mol)Inhibition Constant (Ki) (µM)Interacting Residues
MMPM-01 -H-6.815.2TYR23, LEU88, VAL34
MMPM-02 -CH3-7.28.5TYR23, LEU88, VAL34, ALA35
MMPM-03 -Ph-8.51.2TYR23, LEU88, PHE90, LYS20
MMPM-04 -4-Cl-Ph-9.10.5TYR23, LEU88, PHE90, LYS20, SER89
MMPM-05 -4-F-Ph-8.90.8TYR23, LEU88, PHE90, LYS20, SER89
MMPM-06 -4-OCH3-Ph-8.71.0TYR23, LEU88, PHE90, LYS20, ASN91

Table 2: Predicted ADMET Properties of this compound Derivatives

Compound IDMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsLipinski's ViolationsHIA (%)BBB PermeabilityAmes MutagenicityHepatotoxicity
MMPM-01 124.140.8513092.5LowNon-mutagenLow risk
MMPM-02 138.171.2513093.1LowNon-mutagenLow risk
MMPM-03 200.242.6513095.2MediumNon-mutagenLow risk
MMPM-04 234.683.3513096.0MediumNon-mutagenLow risk
MMPM-05 218.232.8513095.5MediumNon-mutagenLow risk
MMPM-06 230.262.6014094.8MediumNon-mutagenLow risk

Signaling Pathway and Interaction Analysis

The hypothetical "Kinase X" is assumed to be involved in a cancer-related signaling pathway. The designed inhibitors are intended to block the kinase activity, thereby inhibiting downstream signaling events that lead to cell proliferation.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX activates Substrate Downstream Substrate KinaseX->Substrate phosphorylates Proliferation Cell Proliferation Substrate->Proliferation leads to Inhibitor This compound Derivative Inhibitor->KinaseX inhibits

References

An In-depth Technical Guide to (2-Methylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylpyrimidin-5-yl)methanol is a heterocyclic organic compound featuring a pyrimidine ring substituted with a methyl group at the 2-position and a hydroxymethyl group at the 5-position. This molecule serves as a valuable building block in the synthesis of more complex chemical entities, particularly in the realm of medicinal chemistry and drug discovery. Its structural motifs are present in various biologically active compounds, making it a key intermediate for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the current research on this compound, covering its synthesis, chemical properties, and potential applications, with a focus on experimental details and quantitative data.

Chemical Properties and Data

This compound is a white crystalline solid.[1] A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1]
CAS Number 2239-83-0
Appearance White crystalline solid[1]
Melting Point 102-103°C[1]
Boiling Point 237°C[1]
Density 1.171 g/cm³[1]
Flash Point 97.1°C[1]
Refractive Index 1.549[1]
Vapor Pressure 0.0253 mmHg at 25°C[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reduction of 2-methyl-5-pyrimidinecarboxaldehyde.

Experimental Protocol: Reduction of 2-Methyl-5-pyrimidinecarboxaldehyde

Materials:

  • 2-Methyl-5-pyrimidinecarboxaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-Methyl-5-pyrimidinecarboxaldehyde (8 g, 66 mmol) in methanol (100 mL) in a reaction vessel and cool the solution to 0°C using an ice bath.

  • Slowly add sodium borohydride (7.5 g, 197 mmol) to the solution while maintaining the temperature between 0-15°C.

  • Stir the reaction mixture for 3 hours at this temperature.

  • Upon completion of the reaction (monitored by TLC), quench the reaction by the addition of saturated ammonium chloride solution (30 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford this compound as a white solid.

Yield: 4.1 g (51%)

Synthesis Workflow

Synthesis_Workflow start 2-Methyl-5-pyrimidinecarboxaldehyde reagent NaBH4, MeOH 0-15°C, 3h start->reagent Reduction product This compound reagent->product

Caption: Reduction of 2-methyl-5-pyrimidinecarboxaldehyde to this compound.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is crucial for its identification and quality control. While publicly available, fully assigned spectra are limited, the expected spectral features can be inferred from its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the hydroxymethyl protons, the alcohol proton, and the aromatic protons on the pyrimidine ring.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for the methyl carbon, the hydroxymethyl carbon, and the carbons of the pyrimidine ring.

  • IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-H, C=N, and C=C stretching and bending vibrations of the pyrimidine ring are also expected.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (124.14 g/mol ).

Applications in Drug Development and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound serves as a key intermediate in the synthesis of various biologically active molecules.

While specific biological activity data for this compound itself is not widely reported, its derivatives have been investigated for various therapeutic applications. For instance, pyrimidine derivatives have shown potential as:

  • Anti-proliferative agents: Novel pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their in vitro cytotoxic activities against cancer cell lines, with some compounds showing high inhibitory activity.[2]

  • VEGFR-2 inhibitors: Certain pyrimidine-5-carbonitrile derivatives have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[2]

  • DHFR inhibitors: Methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives have been designed as potential inhibitors of Dihydrofolate reductase (DHFR), an important enzyme for bacterial growth.[3]

The presence of the reactive hydroxymethyl group in this compound allows for further chemical modifications, enabling the synthesis of a diverse library of compounds for biological screening.

Logical Relationship of Application

Application_Logic core This compound intermediate Key Intermediate core->intermediate derivatives Synthesis of Pyrimidine Derivatives intermediate->derivatives Chemical Modification bio_activity Biological Activity derivatives->bio_activity Screening applications Potential Therapeutic Applications bio_activity->applications

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in medicinal chemistry. The availability of a straightforward synthesis protocol facilitates its use in the development of novel pyrimidine-based compounds. While direct biological data on the parent molecule is scarce, the demonstrated activity of its derivatives highlights the importance of this compound as a scaffold for the discovery of new therapeutic agents. Further research into the biological properties of this compound and its analogs is warranted to fully explore its therapeutic potential.

References

In-depth Technical Guide to the Safety and Handling of (2-Methylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for (2-Methylpyrimidin-5-yl)methanol (CAS No: 2239-83-0). The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory or research setting. Due to the limited availability of a complete, official safety data sheet, this guide is compiled from various chemical supplier safety information and general best practices for handling similar chemical compounds.

Chemical Identification and Physical Properties

This compound is a solid, crystalline compound. A summary of its key physical and chemical properties is provided in the table below.

PropertyValueSource
CAS Number 2239-83-0[1][2]
Molecular Formula C₆H₈N₂O[1][2]
Molecular Weight 124.14 g/mol [2]
Physical Form White crystalline solid[1][3]
Melting Point 102-103°C[3]
Boiling Point 237°C[3]
Flash Point 97.1°C[3]
Storage Temperature Room temperature, sealed in a dry place[1][2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification indicates that it can cause harm if swallowed or inhaled, and can cause skin and eye irritation.[1][2]

Signal Word: Warning[1][2]

GHS Hazard Pictograms:

  • GHS07: Exclamation Mark

Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1][2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

The following diagram illustrates the relationship between the identified hazards and the required precautionary measures.

GHS_Precautions cluster_hazards Hazard Identification cluster_precautions Precautionary Measures H302 H302 Harmful if swallowed H315 H315 Causes skin irritation P280 P280 Wear PPE H315->P280 Skin/Eye Hazard H319 H319 Causes serious eye irritation H319->P280 P305 P305+P351+P338 Eye Rinse Procedure H319->P305 Response H332 H332 Harmful if inhaled P261 P261 Avoid breathing dust H332->P261 Inhalation Hazard H335 H335 May cause respiratory irritation H335->P261

Caption: GHS Hazard and Precautionary Relationship.

Toxicological Information

HazardDescription
Acute Oral Toxicity Harmful if swallowed, categorized as GHS Category 4.[1][2]
Skin Corrosion/Irritation Causes skin irritation, categorized as GHS Category 2.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation, categorized as GHS Category 2.[1][2]
Acute Inhalation Toxicity Harmful if inhaled, categorized as GHS Category 4.[1]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation, categorized as GHS Category 3.[1][2]

First-Aid Measures

In case of exposure to this compound, the following first-aid measures should be taken:

Exposure RouteFirst-Aid Measures
Ingestion Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.
Skin Contact Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention.

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Use non-sparking tools and take precautionary measures against static discharge.[4]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocol: Safe Handling of a Hazardous Solid Chemical

The following diagram outlines a general workflow for the safe handling of a hazardous solid chemical like this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and SOPs B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area (Fume Hood, Spill Kit) B->C D Weigh Compound in Fume Hood C->D E Perform Experiment D->E F Decontaminate Equipment E->F G Dispose of Waste in Labeled Container F->G H Clean Work Area G->H I Remove and Dispose of PPE H->I J Wash Hands I->J

Caption: Standard Operating Procedure for Handling Hazardous Solids.

This technical guide provides essential safety information for this compound. It is imperative for all personnel handling this compound to be thoroughly familiar with its potential hazards and to adhere strictly to the recommended safety precautions. Always consult the most up-to-date safety data sheet from your supplier before use.

References

Methodological & Application

Application Note: Selective Oxidation of (2-Methylpyrimidin-5-yl)methanol to 2-Methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The selective oxidation of primary alcohols to aldehydes is a critical transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates. 2-Methylpyrimidine-5-carbaldehyde is a valuable building block in medicinal chemistry. This document provides detailed protocols for the selective oxidation of (2-Methylpyrimidin-5-yl)methanol to its corresponding aldehyde using three common and effective methods: Manganese Dioxide (MnO₂), Dess-Martin Periodinane (DMP), and Swern oxidation. These methods are known for their mild reaction conditions and good functional group tolerance, which are essential for handling sensitive heterocyclic compounds.

Data Presentation: Comparison of Oxidation Methods

Oxidation Method Oxidizing Agent & Reagents Typical Solvent Reaction Temperature Advantages Disadvantages
Manganese Dioxide Oxidation Activated Manganese Dioxide (MnO₂)Dichloromethane (DCM), Chloroform, Ethyl AcetateRoom TemperatureMild conditions, high selectivity for activated alcohols, heterogeneous reaction simplifies work-up (filtration).[1][2][3]Requires a large excess of reagent, reactivity can depend on the activation method of MnO₂.[3]
Dess-Martin Periodinane (DMP) Oxidation Dess-Martin PeriodinaneDichloromethane (DCM), ChloroformRoom TemperatureMild, neutral conditions, short reaction times, high yields, avoids toxic chromium reagents.[4][5][6]The reagent is potentially explosive under certain conditions and can be moisture sensitive.[4]
Swern Oxidation Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et₃N)Dichloromethane (DCM)-78 °C to Room TemperatureMild conditions, wide functional group tolerance, avoids heavy metal oxidants.[7][8][9]Requires cryogenic temperatures, produces malodorous dimethyl sulfide as a byproduct, requires careful control of reagent addition.[7][9]

Experimental Protocols

Protocol 1: Manganese Dioxide (MnO₂) Oxidation

This protocol describes the selective oxidation of this compound using activated manganese dioxide.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM), add activated manganese dioxide (5-10 equivalents).[10]

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to reach completion.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide and manganese salts.

  • Wash the filter cake with additional DCM to ensure complete recovery of the product.

  • Combine the filtrates and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude 2-Methylpyrimidine-5-carbaldehyde.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol details the oxidation of this compound using the mild and selective Dess-Martin Periodinane reagent.[5][6]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin Periodinane (1.1-1.5 equivalents) to the solution in one portion at room temperature.[6]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.

  • Stir the biphasic mixture vigorously until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.

  • Purify by silica gel chromatography as needed.

Protocol 3: Swern Oxidation

This protocol outlines the oxidation of this compound via the Swern oxidation, which utilizes activated DMSO.[7][8]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask equipped with a thermometer and dropping funnels

  • Magnetic stirrer and stir bar

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-neck round-bottom flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.1-1.5 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.2-3.0 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, again keeping the internal temperature below -60 °C. Stir for 30-45 minutes.[11]

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below -60 °C.[11]

  • After the addition is complete, stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude aldehyde by column chromatography if necessary.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_oxidation Oxidation Step cluster_workup Work-up & Purification cluster_product Final Product start This compound oxidation Oxidation start->oxidation Select Protocol: - MnO2 - DMP - Swern workup Reaction Quenching & Extraction oxidation->workup purification Purification (e.g., Chromatography) workup->purification product 2-Methylpyrimidine-5-carbaldehyde purification->product

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with (2-Methylpyrimidin-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reactions involving derivatives of (2-Methylpyrimidin-5-yl)methanol. This class of compounds holds significant interest for the synthesis of novel molecules in medicinal chemistry and materials science, particularly for the generation of biaryl and heteroaryl structures which are common motifs in biologically active compounds.

Introduction

The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of many starting materials have made it a cornerstone of modern organic synthesis.

Derivatives of this compound are valuable building blocks. The pyrimidine core is a key feature in numerous pharmaceuticals. The ability to introduce a variety of aryl or heteroaryl substituents at the 5-position of the 2-methylpyrimidine scaffold via Suzuki-Miyaura coupling allows for the creation of diverse chemical libraries for drug discovery and development.

This document outlines a two-stage approach. First, it addresses the necessary conversion of this compound into a coupling-ready halide, such as 5-bromo-2-methylpyrimidine. Second, it provides detailed protocols for the subsequent Suzuki-Miyaura coupling of this derivative with various boronic acids.

Proposed Synthesis of 5-Bromo-2-methylpyrimidine from this compound

Direct Suzuki-Miyaura coupling of the alcohol is not feasible. Therefore, the hydroxyl group must first be converted into a suitable leaving group, typically a halide. While direct conversion of this compound to 5-bromo-2-methylpyrimidine is not extensively documented, a common synthetic route involves the oxidation of the methanol to the corresponding aldehyde, followed by a subsequent decarbonylative bromination or other halogenation methods. Alternatively, direct halogenation of the pyrimidine ring at the 5-position can be achieved, though this may require specific activating groups. For the purpose of these notes, we will focus on protocols starting from the commercially available or synthetically accessible 5-bromo-2-methylpyrimidine.

Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyrimidine: Data and Protocols

The following tables summarize reaction conditions and yields for the Suzuki-Miyaura coupling of 5-bromopyrimidine and its analogs with various arylboronic acids. These examples provide a strong basis for developing a robust protocol for 5-bromo-2-methylpyrimidine.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyrimidine Derivatives
Arylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)85-95>1590[1]
2-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)85-95>1586[1]
3-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)85-95>1582[1]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)85-95>1588[1]
4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)85-95>1585[1]
Table 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyrimidine
Arylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄ (4.5)tert-Amyl alcohol120194[1][2]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the coupling of 5-bromopyrimidine and 5-bromo-2-methylpyridin-3-amine.[1][3][4]

Materials:

  • 5-Bromo-2-methylpyrimidine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0-2.5 eq)

  • Anhydrous 1,4-Dioxane

  • Degassed deionized water

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 5-bromo-2-methylpyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0-2.5 eq).

  • Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyrimidine, use 4 mL of 1,4-dioxane and 1 mL of water).[1][3][4]

  • Stir the reaction mixture at 85-95 °C.[1][3][4]

  • Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1][3]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-methylpyrimidine.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol is based on the coupling of 5-bromopyrimidine with 3-furanylboronic acid and offers a potentially more cost-effective and environmentally friendly alternative.[1][2]

Materials:

  • 5-Bromo-2-methylpyrimidine (1.0 eq)

  • Arylboronic acid (2.5 eq)

  • Bis(tricyclohexylphosphine)nickel(II) chloride [NiCl₂(PCy₃)₂] (0.005 eq)

  • Potassium phosphate (K₃PO₄) (4.5 eq)

  • tert-Amyl alcohol

  • Reaction vessel with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen)

Procedure:

  • To a reaction vessel, add 5-bromo-2-methylpyrimidine (1.0 eq), the arylboronic acid (2.5 eq), bis(tricyclohexylphosphine)nickel(II) chloride (0.005 eq), and potassium phosphate (4.5 eq).

  • Place the vessel under a nitrogen atmosphere.

  • Add tert-amyl alcohol to achieve a concentration of approximately 0.3 M with respect to the 5-bromo-2-methylpyrimidine.[1]

  • Fit the vessel with a reflux condenser and heat the mixture in a pre-heated oil bath at 120 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1 hour.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Add deionized water and diethyl ether to the flask and stir for 15 minutes.[1]

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂ pd_r_complex R¹-Pd(II)L₂-R² transmetalation->pd_r_complex Base reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add Pyrimidine Halide - Add Boronic Acid - Add Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert reagents Add Catalyst and Solvents inert->reagents reaction Heat and Stir (85-120 °C) reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to RT - Dilute and Wash monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of (2-Methylpyrimidin-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the synthesis of arylamines.[1] This powerful transformation enables the formation of carbon-nitrogen (C-N) bonds between aryl or heteroaryl halides/triflates and a wide variety of primary and secondary amines.[1][2] The resulting aminopyrimidine scaffolds are prevalent in numerous biologically active compounds and approved drugs.

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of (2-Methylpyrimidin-5-yl)methanol derivatives. A key consideration for this substrate is the presence of the primary alcohol functionality, which can be incompatible with the strong bases typically employed in the reaction. Therefore, a protection-amination-deprotection strategy is often the most robust approach to achieve high yields and avoid side reactions.

Key Considerations for this compound Derivatives

The hydroxyl group of the methanol substituent is acidic enough to react with strong bases like sodium tert-butoxide (NaOtBu), which are commonly used in Buchwald-Hartwig aminations. This can lead to the formation of an alkoxide, which may coordinate to the palladium catalyst and inhibit its activity, or participate in side reactions. To circumvent these issues, protection of the alcohol as a silyl ether (e.g., tert-butyldimethylsilyl ether) or a benzyl ether is recommended prior to the C-N coupling reaction. These protecting groups are stable under the basic conditions of the amination and can be selectively removed post-coupling.

Experimental Protocols

Protocol 1: Protection of (5-Bromo-2-methylpyrimidin-yl)methanol as a TBDMS Ether

This protocol describes the protection of the hydroxyl group of (5-Bromo-2-methylpyrimidin-yl)methanol using tert-butyldimethylsilyl chloride (TBDMSCl).

Materials:

  • (5-Bromo-2-methylpyrimidin-yl)methanol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen source

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add (5-Bromo-2-methylpyrimidin-yl)methanol (1.0 eq.).

  • Dissolve the starting material in anhydrous DCM.

  • Add imidazole (2.5 eq.) to the solution and stir until it dissolves.

  • Add TBDMSCl (1.2 eq.) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired TBDMS-protected pyrimidine.

Protocol 2: Buchwald-Hartwig Amination of 5-Bromo-2-methyl-5-(((tert-butyldimethylsilyl)oxy)methyl)pyrimidine

This protocol outlines a general procedure for the palladium-catalyzed amination of the protected pyrimidine with a primary or secondary amine.

Materials:

  • 5-Bromo-2-methyl-5-(((tert-butyldimethylsilyl)oxy)methyl)pyrimidine (from Protocol 1)

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • Xantphos or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen source

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a glovebox or under a stream of inert gas, add 5-Bromo-2-methyl-5-(((tert-butyldimethylsilyl)oxy)methyl)pyrimidine (1.0 eq.), the chosen amine (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to a dry Schlenk tube.

  • Evacuate and backfill the tube with argon or nitrogen (repeat three times).

  • Add anhydrous toluene or dioxane via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath to 80-110 °C.

  • Stir the reaction vigorously and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the aminated product.

Data Presentation

The following table summarizes representative conditions for the Buchwald-Hartwig amination of various bromo- and chloro-substituted pyridines and pyrimidines, which can serve as a starting point for the optimization of reactions with this compound derivatives.

Heteroaryl HalideAminePd Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Yield (%)
5-Bromo-2-chloropyrimidineMorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2.1)Dioxane10095
2-ChloropyrimidinePyrrolidinePd-PEPPSI-IPr (cat.)-K₂CO₃ (2.0)tAmylOH10094
2-Amino-5-bromo-4-methylpyridineAnilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene11085-95
5-Bromo-N-phenylpyridin-3-aminePrimary/Secondary AminePd(OAc)₂ (5)Xantphos (5)Cs₂CO₃ (2.0)Dioxane80-110High
2-BromopyridineMorpholinePd(OAc)₂ (cat.)LHX 2a (cat.)K₂CO₃ (2.0)tAmylOH11096

Note: The data presented are from analogous systems and may require optimization for the specific this compound derivative.[3][4][5]

Mandatory Visualization

experimental_workflow cluster_protection Step 1: Protection of Hydroxyl Group cluster_amination Step 2: Buchwald-Hartwig Amination cluster_deprotection Step 3: Deprotection start (5-Bromo-2-methylpyrimidin-yl)methanol prot_reagents TBDMSCl, Imidazole DCM, RT start->prot_reagents Protection protected_product TBDMS-Protected Pyrimidine prot_reagents->protected_product bh_reagents Pd Catalyst, Ligand, Base Toluene or Dioxane, 80-110 °C protected_product->bh_reagents Coupling amine Primary or Secondary Amine amine->bh_reagents aminated_product Protected Aminated Product bh_reagents->aminated_product deprot_reagents TBAF or HCl aminated_product->deprot_reagents Removal of PG final_product (2-Methyl-5-aminopyrimidin-yl)methanol Derivative deprot_reagents->final_product

Caption: Overall experimental workflow for the Buchwald-Hartwig amination.

buchwald_hartwig_cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)Lₙ pdii_halide R-Pd(II)(X)Lₙ pd0->pdii_halide Oxidative Addition pdii_amido R-Pd(II)(NR'R'')Lₙ pdii_halide->pdii_amido Amine Coordination & Deprotonation pdii_amido->pd0 Reductive Elimination arylamine Ar-NR'R'' pdii_amido->arylamine aryl_halide Ar-X aryl_halide->pdii_halide amine HNR'R'' amine->pdii_halide base Base base->pdii_halide byproducts Base-H⁺X⁻

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Esterification of (2-Methylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of (2-Methylpyrimidin-5-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections describe three common and effective esterification methods: Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction. Each method's advantages, disadvantages, and detailed experimental procedures are presented to aid in the selection of the most suitable method for your specific research and development needs.

Overview of Esterification Methods

Esterification is a fundamental reaction in organic synthesis, involving the formation of an ester from an alcohol and a carboxylic acid. The choice of method depends on the substrate's sensitivity to acid or heat, steric hindrance, and desired yield. This document outlines three distinct approaches for the synthesis of (2-Methylpyrimidin-5-yl)methyl esters.

  • Fischer Esterification: A classic acid-catalyzed reaction, best suited for simple, non-sensitive substrates where the alcohol can be used in excess.[1][2][3]

  • Steglich Esterification: A mild method ideal for substrates sensitive to acidic conditions, utilizing a carbodiimide coupling agent and a catalyst.[2][4][5][6][7]

  • Mitsunobu Reaction: A versatile and reliable method for the conversion of primary and secondary alcohols to esters, particularly useful for inverting the stereochemistry of secondary alcohols.[8][9][10][11]

Comparative Data of Esterification Methods

The following table summarizes the key parameters for the described esterification methods for this compound. The data presented are illustrative and may vary based on the specific carboxylic acid used and optimization of reaction conditions.

Parameter Fischer Esterification Steglich Esterification Mitsunobu Reaction
Carboxylic Acid Acetic AcidBenzoic Acidp-Nitrobenzoic Acid
Key Reagents H₂SO₄ (catalyst)DCC, DMAPPPh₃, DIAD
Solvent Excess MethanolDichloromethane (DCM)Tetrahydrofuran (THF)
Temperature Reflux (65°C)Room Temperature0°C to Room Temp.
Reaction Time 4-8 hours2-6 hours2-4 hours
Illustrative Yield 70-85%85-95%80-95%
Purification Extraction, DistillationFiltration, ChromatographyChromatography

Experimental Protocols

Fischer Esterification of this compound

This protocol describes the acid-catalyzed esterification of this compound with a simple carboxylic acid, using the alcohol as the limiting reagent.

Materials:

  • This compound

  • Carboxylic Acid (e.g., Acetic Acid)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Methanol (or other suitable alcohol as solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Procedure:

  • Dissolve this compound in a large excess of the alcohol reactant (e.g., methanol).

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).[1][12]

  • Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography or distillation.

Steglich Esterification of this compound

This method is suitable for a wider range of carboxylic acids and is performed under mild, neutral conditions.[4][6][7]

Materials:

  • This compound

  • Carboxylic Acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM) or other aprotic solvent

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound, the carboxylic acid, and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the solution in an ice bath and add a solution of DCC or EDC in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form.[4] Filter off the precipitate and wash it with DCM.

  • Combine the filtrate and washes, then wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by column chromatography.

Mitsunobu Reaction for Esterification of this compound

The Mitsunobu reaction is a reliable method for esterification, particularly when mild conditions are required.[8][9][10]

Materials:

  • This compound

  • Carboxylic Acid

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound, the carboxylic acid, and triphenylphosphine in anhydrous THF.[8]

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add DEAD or DIAD dropwise to the stirred solution.[8]

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product will contain triphenylphosphine oxide as a byproduct, which can be removed by column chromatography to yield the pure ester.[13]

Visualizations

Esterification_Reaction cluster_reactants Reactants cluster_products Products Alcohol This compound Plus1 + Alcohol->Plus1 Carboxylic_Acid R-COOH (Carboxylic Acid) Reagents Catalyst/ Reagents Carboxylic_Acid->Reagents Ester (2-Methylpyrimidin-5-yl)methyl ester Plus2 + Ester->Plus2 Water H₂O (Water) Plus1->Carboxylic_Acid Plus2->Water Reagents->Ester

Caption: General reaction scheme for the esterification of this compound.

Esterification_Workflow Start Start Reaction_Setup Reaction Setup: Combine alcohol, carboxylic acid, reagents, and solvent Start->Reaction_Setup Reaction Reaction: Stir under appropriate temperature and time Reaction_Setup->Reaction Monitoring Reaction Monitoring: Track progress using TLC Reaction->Monitoring Workup Aqueous Workup: Neutralization and extraction Monitoring->Workup Upon completion Drying Drying and Filtration: Remove water and solid byproducts Workup->Drying Concentration Concentration: Remove solvent under reduced pressure Drying->Concentration Purification Purification: Column chromatography or distillation Concentration->Purification Characterization Product Characterization: NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: General experimental workflow for esterification and product isolation.

References

Protecting Group Strategies for the Hydroxyl Group of (2-Methylpyrimidin-5-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selection and implementation of protecting group strategies for the primary hydroxyl group of (2-Methylpyrimidin-5-yl)methanol. The strategic protection and deprotection of this functional group are critical steps in the multi-step synthesis of various pharmaceutically active compounds where the pyrimidine core is a key structural motif.

Introduction

This compound is a valuable building block in medicinal chemistry. Its primary alcohol offers a handle for further synthetic transformations. However, the reactivity of the hydroxyl group can be incompatible with a range of reaction conditions, necessitating its temporary protection. The choice of a suitable protecting group is dictated by its stability to the planned reaction conditions and the ease of its selective removal without affecting other functional groups in the molecule. This guide outlines four common and effective protecting group strategies: tert-Butyldimethylsilyl (TBS) ether, Benzyl (Bn) ether, Tetrahydropyranyl (THP) ether, and Methoxymethyl (MOM) ether.

I. tert-Butyldimethylsilyl (TBS) Ether Strategy

The tert-butyldimethylsilyl (TBS) group is a widely used protecting group for alcohols due to its steric bulk, which provides good stability under a variety of non-acidic conditions, including exposure to many organometallic reagents and mild oxidizing agents. It is readily introduced and can be selectively cleaved using fluoride ion sources.

Data Presentation: TBS Protection and Deprotection
StrategyReagents and ConditionsSolventTemperature (°C)Reaction TimeTypical Yield (%)
Protection tert-Butyldimethylsilyl chloride (1.1 eq), Imidazole (2.2 eq)DMFRoom Temp.2 - 4 h>95
Deprotection Tetrabutylammonium fluoride (TBAF) (1.1 eq, 1 M solution in THF)THFRoom Temp.1 - 3 h>90
Experimental Protocols

Protocol 1: Protection of this compound as a TBS Ether

  • Materials:

    • This compound

    • tert-Butyldimethylsilyl chloride (TBSCl)

    • Imidazole

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.2 eq).

    • Stir the mixture at room temperature until all solids have dissolved.

    • Add tert-butyldimethylsilyl chloride (1.1 eq) portion-wise to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 5-(((tert-butyldimethylsilyl)oxy)methyl)-2-methylpyrimidine.

Protocol 2: Deprotection of 5-(((tert-butyldimethylsilyl)oxy)methyl)-2-methylpyrimidine

  • Materials:

    • 5-(((tert-butyldimethylsilyl)oxy)methyl)-2-methylpyrimidine

    • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 5-(((tert-butyldimethylsilyl)oxy)methyl)-2-methylpyrimidine (1.0 eq) in anhydrous THF.

    • Add TBAF solution (1.1 eq) dropwise to the stirred solution at room temperature.

    • Stir the reaction for 1-3 hours, monitoring by TLC.

    • Once the reaction is complete, quench with water and extract with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield this compound.

II. Benzyl (Bn) Ether Strategy

The benzyl (Bn) group is a robust protecting group, stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. It is typically introduced under basic conditions and removed by catalytic hydrogenation, which offers a high degree of orthogonality to many other protecting groups.

Data Presentation: Benzyl Ether Protection and Deprotection
StrategyReagents and ConditionsSolventTemperature (°C)Reaction TimeTypical Yield (%)
Protection Sodium hydride (1.2 eq, 60% dispersion in mineral oil), Benzyl bromide (1.1 eq)Anhydrous THF0 to Room Temp.12 - 16 h>90
Deprotection H₂ (1 atm), 10% Palladium on carbon (Pd/C)Methanol or EthanolRoom Temp.4 - 8 h>95
Experimental Protocols

Protocol 3: Protection of this compound as a Benzyl Ether

  • Materials:

    • This compound

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Benzyl bromide (BnBr)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain 5-(benzyloxymethyl)-2-methylpyrimidine.

Protocol 4: Deprotection of 5-(benzyloxymethyl)-2-methylpyrimidine

  • Materials:

    • 5-(benzyloxymethyl)-2-methylpyrimidine

    • 10% Palladium on carbon (Pd/C)

    • Hydrogen (H₂) gas

    • Methanol (MeOH) or Ethanol (EtOH)

    • Celite®

  • Procedure:

    • Dissolve 5-(benzyloxymethyl)-2-methylpyrimidine (1.0 eq) in methanol or ethanol.

    • Carefully add 10% Pd/C (typically 10% by weight of the substrate).

    • Stir the suspension under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 4-8 hours. Monitor by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Rinse the filter cake with methanol or ethanol.

    • Combine the filtrates and concentrate under reduced pressure to yield this compound, which is often pure enough for subsequent steps.

III. Tetrahydropyranyl (THP) Ether Strategy

The tetrahydropyranyl (THP) ether is an acetal-based protecting group that is stable to basic, nucleophilic, and reductive conditions. It is readily introduced and removed under mild acidic conditions. A key consideration is the introduction of a new stereocenter, which may lead to diastereomeric mixtures.

Data Presentation: THP Ether Protection and Deprotection
StrategyReagents and ConditionsSolventTemperature (°C)Reaction TimeTypical Yield (%)
Protection 3,4-Dihydro-2H-pyran (1.5 eq), p-Toluenesulfonic acid (0.1 eq)DichloromethaneRoom Temp.1 - 3 h>90
Deprotection Acetic acid/THF/Water (4:2:1)Mixture40 - 502 - 6 h>85
Experimental Protocols

Protocol 5: Protection of this compound as a THP Ether

  • Materials:

    • This compound

    • 3,4-Dihydro-2H-pyran (DHP)

    • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in dichloromethane, add 3,4-dihydro-2H-pyran (1.5 eq).

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

    • Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to give 2-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)pyrimidine.

Protocol 6: Deprotection of 2-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)pyrimidine

  • Materials:

    • 2-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)pyrimidine

    • Acetic acid

    • Tetrahydrofuran (THF)

    • Water

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the THP-protected pyrimidine (1.0 eq) in a mixture of acetic acid, THF, and water (e.g., 4:2:1 v/v/v).

    • Heat the reaction mixture to 40-50 °C and stir for 2-6 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and carefully neutralize with saturated aqueous NaHCO₃ solution.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford this compound.

IV. Methoxymethyl (MOM) Ether Strategy

The methoxymethyl (MOM) ether is another acetal-type protecting group that offers stability to a wide range of non-acidic conditions.[1][2] It is often considered more stable to some Lewis acids than THP ethers. Cleavage is typically achieved under acidic conditions.[1]

Data Presentation: MOM Ether Protection and Deprotection
StrategyReagents and ConditionsSolventTemperature (°C)Reaction TimeTypical Yield (%)
Protection Methoxymethyl chloride (1.5 eq), N,N-Diisopropylethylamine (2.0 eq)Dichloromethane0 to Room Temp.4 - 8 h>85
Deprotection 6 M Hydrochloric acidMethanolRoom Temp. to 402 - 6 h>90
Experimental Protocols

Protocol 7: Protection of this compound as a MOM Ether

  • Materials:

    • This compound

    • Methoxymethyl chloride (MOMCl)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add N,N-diisopropylethylamine (2.0 eq).

    • Add methoxymethyl chloride (1.5 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 5-(methoxymethyl)-2-methylpyrimidine.

Protocol 8: Deprotection of 5-(methoxymethyl)-2-methylpyrimidine

  • Materials:

    • 5-(methoxymethyl)-2-methylpyrimidine

    • 6 M Hydrochloric acid (HCl)

    • Methanol (MeOH)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 5-(methoxymethyl)-2-methylpyrimidine (1.0 eq) in methanol.

    • Add 6 M HCl dropwise until the solution is acidic (pH ~1-2).

    • Stir the reaction at room temperature or warm gently to 40 °C for 2-6 hours, monitoring by TLC.

    • Cool the reaction mixture and carefully neutralize with saturated aqueous NaHCO₃ solution.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Visualization of Workflows

Protection_Deprotection_Workflows cluster_TBS TBS Ether Strategy cluster_Bn Benzyl Ether Strategy cluster_THP THP Ether Strategy cluster_MOM MOM Ether Strategy Start_TBS This compound Protected_TBS 5-(((tert-butyldimethylsilyl)oxy)methyl)- 2-methylpyrimidine Start_TBS->Protected_TBS TBSCl, Imidazole DMF, RT Deprotected_TBS This compound Protected_TBS->Deprotected_TBS TBAF, THF RT Start_Bn This compound Protected_Bn 5-(benzyloxymethyl)-2-methylpyrimidine Start_Bn->Protected_Bn NaH, BnBr THF, 0°C to RT Deprotected_Bn This compound Protected_Bn->Deprotected_Bn H₂, Pd/C MeOH, RT Start_THP This compound Protected_THP 2-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)pyrimidine Start_THP->Protected_THP DHP, TsOH DCM, RT Deprotected_THP This compound Protected_THP->Deprotected_THP AcOH/THF/H₂O 40-50°C Start_MOM This compound Protected_MOM 5-(methoxymethyl)-2-methylpyrimidine Start_MOM->Protected_MOM MOMCl, DIPEA DCM, 0°C to RT Deprotected_MOM This compound Protected_MOM->Deprotected_MOM 6 M HCl, MeOH RT to 40°C

Caption: Workflow for the protection and deprotection of this compound.

Conclusion

The selection of an appropriate protecting group for the hydroxyl moiety of this compound is a critical decision in the design of a synthetic route. The TBS, Benzyl, THP, and MOM ethers each offer a unique set of stabilities and deprotection conditions, allowing for a high degree of flexibility in planning complex synthetic sequences. The protocols provided herein serve as a guide for the practical implementation of these strategies. It is recommended that on a new substrate, small-scale trial reactions are performed to optimize conditions for yield and purity.

References

Application Note and Protocol: A Scalable Synthesis of (2-Methylpyrimidin-5-yl)methanol for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(2-Methylpyrimidin-5-yl)methanol is a key building block in the synthesis of a variety of biologically active molecules, finding applications in both the pharmaceutical and agrochemical industries. Its structural motif is present in numerous compounds investigated for therapeutic and crop protection purposes. The development of a robust and scalable synthetic route is therefore crucial for ensuring a reliable supply of this intermediate for research and development activities. This application note details a two-step synthetic pathway designed for the scale-up production of this compound, focusing on process efficiency, safety, and the use of readily available starting materials. The described protocol is intended for implementation in a laboratory or pilot plant setting.

Synthetic Pathway Overview

The proposed scale-up synthesis of this compound proceeds via a two-step reaction sequence. The initial step involves the condensation of acetamidine hydrochloride with diethyl 2-(ethoxymethylene)malonate to form ethyl 2-methylpyrimidine-5-carboxylate. The subsequent step is the selective reduction of the ester functionality to the corresponding primary alcohol, yielding the target compound.

G A Acetamidine HCl + Diethyl 2-(ethoxymethylene)malonate B Step 1: Condensation Reaction A->B C Ethyl 2-methylpyrimidine-5-carboxylate B->C Yield: ~85% D Step 2: Ester Reduction C->D E This compound D->E Yield: ~90% F Sodium Borohydride (NaBH4) Methanol F->D Reducing Agent/Solvent G Sodium Ethoxide (NaOEt) Ethanol G->B Reagents/Solvent

Caption: Proposed two-step synthesis pathway for this compound.

Data Presentation

Table 1: Summary of Quantitative Data for the Scale-Up Synthesis

ParameterStep 1: CondensationStep 2: Reduction
Starting Materials Acetamidine HCl, Diethyl 2-(ethoxymethylene)malonateEthyl 2-methylpyrimidine-5-carboxylate
Key Reagents Sodium EthoxideSodium Borohydride
Solvent EthanolMethanol
Reaction Temperature Reflux (approx. 78 °C)0 °C to Room Temperature
Reaction Time 12-16 hours4-6 hours
Typical Molar Ratio 1.1 : 1.0 (Acetamidine HCl : Malonate derivative)1.0 : 2.0 (Ester : NaBH4)
Product Isolation Filtration and RecrystallizationQuenching, Extraction, and Solvent Evaporation
Purity (Typical) >98% (by HPLC)>99% (by HPLC)
Overall Yield ~76.5%

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Sodium ethoxide is a strong base and is corrosive. Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas.

Step 1: Synthesis of Ethyl 2-methylpyrimidine-5-carboxylate

Procedure:

  • To a 10 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 5 L of absolute ethanol.

  • Carefully add 253 g (3.72 mol) of sodium ethoxide to the stirred ethanol.

  • Once the sodium ethoxide has dissolved, add 388 g (4.09 mol) of acetamidine hydrochloride to the mixture.

  • To the resulting suspension, add 800 g (3.70 mol) of diethyl 2-(ethoxymethylene)malonate dropwise over a period of 1 hour, maintaining a gentle reflux.

  • After the addition is complete, heat the reaction mixture to a full reflux and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature. A precipitate of sodium chloride will form.

  • Filter the mixture through a Büchner funnel to remove the sodium chloride.

  • Reduce the volume of the filtrate by approximately two-thirds using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce crystallization of the product.

  • Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry under vacuum at 40 °C.

Step 2: Synthesis of this compound

Procedure:

  • In a 10 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve 500 g (2.97 mol) of ethyl 2-methylpyrimidine-5-carboxylate in 5 L of methanol.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly and portion-wise, add 225 g (5.95 mol) of sodium borohydride to the stirred solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture back to 0-5 °C and slowly add 1 L of a saturated aqueous solution of ammonium chloride to quench the excess sodium borohydride.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 2 L).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, if required.

Workflow Diagram

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction A Charge Reactor with Ethanol and NaOEt B Add Acetamidine HCl A->B C Add Diethyl 2-(ethoxymethylene)malonate B->C D Reflux for 12-16h C->D E Cool and Filter NaCl D->E F Concentrate and Crystallize E->F G Isolate Ethyl 2-methylpyrimidine-5-carboxylate F->G H Dissolve Ester in Methanol G->H Proceed to next step I Cool to 0-5 °C H->I J Add NaBH4 I->J K Stir at RT for 4-6h J->K L Quench with aq. NH4Cl K->L M Extract with DCM L->M N Isolate this compound M->N

Application Notes and Protocols for the Purification of (2-Methylpyrimidin-5-yl)methanol and its Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of (2-Methylpyrimidin-5-yl)methanol and its derivatives. The described methods are essential for obtaining high-purity compounds crucial for research, development, and manufacturing in the pharmaceutical and chemical industries.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its purity is paramount for the success of subsequent reactions and the quality of the final products. This document outlines standard purification techniques, including recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC), tailored for this compound and its derivatives.

Purification Techniques

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A combination of these techniques is often employed for optimal results.

Recrystallization

Recrystallization is a cost-effective and scalable method for purifying solid compounds. The principle lies in the differential solubility of the target compound and impurities in a suitable solvent at varying temperatures.

General Protocol for Single-Solvent Recrystallization:

  • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, which is a polar molecule, polar solvents are a good starting point. Methanol has been reported for the crystallization of similar hydroxymethylpyrimidine derivatives and is a primary candidate. Other potential solvents include ethanol, isopropanol, or mixtures with water.

  • Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Table 1: Suggested Solvents for Recrystallization of this compound

Solvent SystemRationale
MethanolReported for similar hydroxymethylpyrimidine derivatives. Good solubility at boiling point and lower solubility at room temperature is expected.
Ethanol/WaterThe addition of water as an anti-solvent to an ethanol solution can induce crystallization. The ratio needs to be optimized.
IsopropanolA slightly less polar alcohol that may offer different selectivity for impurities.
Ethyl AcetateA solvent of medium polarity; may be suitable if the compound is less polar than anticipated or for specific impurities.
Flash Column Chromatography

Flash column chromatography is a rapid and efficient technique for purifying compounds from a mixture based on their differential adsorption to a stationary phase.

General Protocol for Flash Column Chromatography:

  • Stationary Phase: Silica gel is the most common stationary phase for compounds of moderate polarity like this compound.

  • Mobile Phase Selection: The choice of eluent is critical for good separation. This is typically determined by thin-layer chromatography (TLC). A common starting point for pyrimidine derivatives is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the silica gel column.

  • Elution: Pass the mobile phase through the column under positive pressure (using compressed air or nitrogen). The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with increasing polarity.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Table 2: Suggested Mobile Phases for Flash Chromatography of this compound

Mobile Phase SystemGradientRationale
Dichloromethane/Methanol0% to 10% MethanolA versatile system for many nitrogen-containing heterocyclic compounds.
Ethyl Acetate/Hexanes20% to 100% Ethyl AcetateA common system for compounds of moderate polarity.
Chloroform/Methanol0% to 5% MethanolOffers different selectivity compared to dichloromethane-based systems.
Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for purifying high-purity compounds, often in the final stages of a synthesis.

General Protocol for Preparative HPLC:

  • Column Selection: A reversed-phase column (e.g., C18) is typically used for polar to moderately polar compounds.

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is common. Additives such as formic acid or trifluoroacetic acid (TFA) are often used to improve peak shape.

  • Method Development: An analytical HPLC method is first developed to optimize the separation.

  • Scale-Up: The analytical method is then scaled up to a preparative column with a higher loading capacity.

  • Injection and Fraction Collection: The crude sample is dissolved in a suitable solvent and injected onto the column. Fractions corresponding to the target compound's peak are collected.

  • Purity Analysis: The purity of the collected fractions is confirmed by analytical HPLC.

  • Solvent Removal: The solvent is removed from the combined pure fractions, often by lyophilization or rotary evaporation.

Table 3: Suggested Conditions for Preparative HPLC of this compound

ParameterSuggested Condition
Column C18, 10 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient 5% to 95% B over 20-30 minutes
Detection UV at 254 nm

Experimental Workflows

The following diagrams illustrate the logical flow of the purification processes.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation cluster_product Final Product crude Crude this compound dissolve Dissolve in minimal hot solvent crude->dissolve hot_filtration Hot Filtration dissolve->hot_filtration cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry under vacuum wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis cluster_final Final Steps crude Crude Product load_sample Load Sample crude->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Mobile Phase Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Analyze Fractions by TLC collect_fractions->tlc pool_fractions Pool Pure Fractions tlc->pool_fractions remove_solvent Remove Solvent pool_fractions->remove_solvent pure_product Pure Product remove_solvent->pure_product

Caption: Workflow for the purification of this compound by flash column chromatography.

Potential Impurities and Their Removal

The synthesis of this compound can potentially lead to several impurities, including unreacted starting materials, reagents, and side-products. The choice of purification strategy should consider the nature of these impurities.

Table 4: Common Potential Impurities and Recommended Removal Methods

Potential ImpurityLikely OriginRecommended Purification Method
Unreacted Starting MaterialsIncomplete reactionFlash Chromatography, Recrystallization
Over-oxidized or Reduced By-productsNon-selective reaction conditionsFlash Chromatography, Preparative HPLC
Reagent AdductsSide reactions with reagentsFlash Chromatography, Recrystallization
Positional IsomersNon-regioselective synthesisPreparative HPLC, careful Recrystallization

Conclusion

The purification of this compound and its derivatives is a critical step in ensuring the quality and reliability of subsequent applications. The protocols and guidelines presented here offer a comprehensive approach to achieving high-purity compounds. Method selection and optimization will depend on the specific requirements of the project. For all procedures, it is essential to follow standard laboratory safety practices.

Application Notes and Protocols for the Use of (2-Methylpyrimidin-5-yl)methanol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylpyrimidin-5-yl)methanol is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of targeted kinase inhibitors. Its pyrimidine core serves as a versatile scaffold that can be strategically functionalized to interact with the ATP-binding pocket of various kinases. The methyl group at the 2-position and the hydroxymethyl group at the 5-position offer key points for chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of the resulting inhibitor. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on its application in the development of inhibitors for the PI3K/mTOR and JAK2 signaling pathways.

Key Applications in Kinase Inhibitor Synthesis

The pyrimidine scaffold is a common feature in many FDA-approved kinase inhibitors. The strategic placement of substituents on this ring system allows for precise interactions with the kinase active site. This compound is a precursor for introducing a key pharmacophore that can be elaborated into potent inhibitors of several kinase families, including:

  • Phosphoinositide 3-kinase (PI3K) and mTOR Inhibitors: The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Pyrimidine-based compounds have shown significant promise as PI3K and mTOR inhibitors.

  • Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its aberrant activation is implicated in various inflammatory diseases and cancers. Derivatives of 5-methylpyrimidine have been successfully developed as potent and selective JAK2 inhibitors.

Data Presentation: Representative Kinase Inhibitors

The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized from pyrimidine-based scaffolds, illustrating the potential of derivatives of this compound.

Compound IDTarget Kinase(s)IC50 (nM)Reference Compound
PI3Kα-Inhibitor-1 PI3Kα31.8 ± 4.1BKM-120 (44.6 ± 3.6 nM)
PI3Kδ-Inhibitor-1 PI3Kδ2.8N/A
JAK2-Inhibitor-1 JAK25Ruxolitinib
mTOR-Inhibitor-1 mTOR67Rapamycin

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the points of inhibition by synthesized compounds.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2 mTORC2 mTORC2->Akt Activation Inhibitor Pyrimidine-based Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

General Synthetic Workflow

The following diagram outlines a general workflow for the synthesis of kinase inhibitors starting from this compound.

Synthetic_Workflow Start This compound Step1 Functional Group Transformation (e.g., Halogenation) Start->Step1 Intermediate Key Pyrimidine Intermediate Step1->Intermediate Step2 Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Step2 Coupled_Product Coupled Product Step2->Coupled_Product Step3 Further Functionalization/ Final Modification Coupled_Product->Step3 Final_Product Final Kinase Inhibitor Step3->Final_Product

Caption: General synthetic workflow for kinase inhibitor synthesis.

Experimental Protocols

The following protocols provide generalized methodologies for key reactions in the synthesis of kinase inhibitors using this compound as a starting material. Researchers should adapt these protocols based on the specific target molecule and optimize reaction conditions as necessary.

Protocol 1: Conversion of this compound to 5-(Chloromethyl)-2-methylpyrimidine

This protocol describes the conversion of the starting alcohol to a more reactive chloromethyl intermediate, which is a versatile precursor for subsequent coupling reactions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5-(chloromethyl)-2-methylpyrimidine.

  • The crude product can be used in the next step without further purification or purified by silica gel column chromatography if necessary.

Protocol 2: Synthesis of a PI3K Inhibitor Scaffold via Suzuki Coupling

This protocol outlines a Suzuki cross-coupling reaction to introduce an aryl or heteroaryl moiety, a common step in building the core structure of many kinase inhibitors.

Materials:

  • 5-(Chloromethyl)-2-methylpyrimidine (from Protocol 1)

  • Arylboronic acid or ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar or microwave reactor

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask or microwave vial, combine 5-(chloromethyl)-2-methylpyrimidine (1.0 eq), the arylboronic acid or ester (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. If using a microwave reactor, heat at a specified temperature and time according to the instrument's guidelines.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired coupled product.

Protocol 3: Kinase Inhibition Assay (General)

This protocol provides a general framework for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Synthesized inhibitor compound (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

  • Microplate (e.g., 384-well)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a microplate, add the assay buffer, the recombinant kinase, and the kinase substrate.

  • Add the diluted inhibitor compound to the wells. Include control wells with DMSO only (no inhibitor) and wells without the kinase (background).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a predetermined time.

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Application of (2-Methylpyrimidin-5-yl)methanol in the Generation of Focused Compound Libraries for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Methylpyrimidin-5-yl)methanol is a valuable heterocyclic building block for the construction of focused compound libraries aimed at discovering novel kinase inhibitors. The pyrimidine scaffold is a well-established pharmacophore present in numerous FDA-approved kinase inhibitors, where it often serves as a hinge-binding motif, interacting with the ATP-binding site of the kinase. The methyl group at the 2-position can influence selectivity and potency, while the methanol group at the 5-position provides a convenient handle for chemical diversification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

This document provides detailed application notes and protocols for the utilization of this compound in the parallel synthesis of a focused library of potential kinase inhibitors, particularly targeting the Bcr-Abl kinase, which is implicated in Chronic Myeloid Leukemia (CML).

Key Applications and Rationale

The strategic derivatization of the this compound core allows for the systematic exploration of the chemical space around the pyrimidine scaffold. The primary hydroxyl group can be readily converted into other functionalities, such as a halide or an amine, which then serve as key intermediates for a variety of coupling reactions. This approach enables the rapid generation of a diverse set of analogues for screening.

Application Focus: Bcr-Abl Kinase Inhibitors

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the primary cause of CML.[1][2] Several pyrimidine-based compounds have been developed as potent Bcr-Abl inhibitors. By using this compound as a starting scaffold, a library of novel compounds can be synthesized and screened for their ability to inhibit Bcr-Abl and to overcome resistance mechanisms observed with existing therapies.[3][4]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Appearance White crystalline solid
Melting Point 102-103 °C
Boiling Point 237 °C
LogP 0.28

Table 2: Representative Library of Bcr-Abl Inhibitors Derived from a Pyrimidine Scaffold

Compound IDScaffoldR GroupBcr-Abl IC₅₀ (nM)Reference
GNF-2 Phenylaminopyrimidine3-(trifluoromethyl)phenyl-[1]
GNF-5 Phenylaminopyrimidine3-(trifluoromethyl)phenyl with hydroxylethylamide-[1]
Dasatinib Aminothiazole-pyrimidine2-chloro-6-methylphenyl<1[5]
Imatinib PhenylaminopyrimidineN-(5-(4-(4-methylpiperazin-1-yl)methyl)benzoyl)-2-methylphenyl310[6]
Compound 13 Aminothiazole-pyrimidine6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-[5]

Note: The IC₅₀ values are indicative and may vary depending on the assay conditions. The table showcases the potential of the pyrimidine scaffold in Bcr-Abl inhibition.

Experimental Protocols

A key strategy for library generation from this compound involves the conversion of the hydroxyl group into a more versatile functional handle, such as a chlorine atom, followed by palladium-catalyzed cross-coupling reactions.

Protocol 1: Synthesis of 2-Methyl-5-(chloromethyl)pyrimidine

This protocol describes the conversion of the starting alcohol to the corresponding chloride, a key intermediate for subsequent coupling reactions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (10 mL/g of alcohol) at 0 °C under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-Methyl-5-(chloromethyl)pyrimidine.

Expected Yield: 70-85% (based on similar substrates)

Protocol 2: Parallel Synthesis of a Focused Library via Suzuki Coupling

This protocol outlines the parallel synthesis of a library of compounds by coupling the intermediate, 2-Methyl-5-(chloromethyl)pyrimidine, with a diverse set of boronic acids.

Materials:

  • 2-Methyl-5-(chloromethyl)pyrimidine

  • A library of diverse aryl and heteroaryl boronic acids

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Parallel synthesis reactor or multi-well plates

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an array of reaction vessels within a parallel synthesizer, add 2-Methyl-5-(chloromethyl)pyrimidine (1.0 eq), a unique boronic acid (1.2 eq), and potassium carbonate (2.0 eq) to each vessel.

  • Prepare a stock solution of the palladium catalyst by dissolving Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq) in anhydrous 1,4-dioxane.

  • Dispense the catalyst solution into each reaction vessel.

  • Seal the vessels and heat the reaction mixtures to 80-100 °C for 12-24 hours under an inert atmosphere.

  • After cooling to room temperature, quench the reactions by adding water.

  • Extract each reaction mixture with ethyl acetate.

  • Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the individual library members using parallel purification techniques such as mass-directed automated preparative HPLC.

Expected Yields: 40-75% (highly dependent on the specific boronic acid used)

Protocol 3: In Vitro Bcr-Abl Kinase Assay

This protocol describes a general method for screening the synthesized compound library for inhibitory activity against the Bcr-Abl kinase.

Materials:

  • Synthesized compound library (dissolved in DMSO)

  • Recombinant Bcr-Abl kinase

  • ATP

  • Abl-specific peptide substrate (e.g., EAIYAAPFAKKK)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the Bcr-Abl kinase and the peptide substrate in the kinase buffer.

  • Add the test compounds to the wells (final DMSO concentration should be ≤1%).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Determine the IC₅₀ values for each compound by plotting the percentage of kinase inhibition against the compound concentration.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Key Intermediate cluster_library_generation Compound Library Generation cluster_screening Biological Screening start This compound intermediate 2-Methyl-5-(chloromethyl)pyrimidine start->intermediate SOCl2, DCM coupling Parallel Suzuki Coupling intermediate->coupling boronic_acids Diverse Boronic Acids boronic_acids->coupling library Focused Compound Library coupling->library assay Bcr-Abl Kinase Assay library->assay sar SAR Analysis & Hit Identification assay->sar

Caption: Experimental workflow for the synthesis and screening of a focused compound library.

signaling_pathway cluster_pathway Simplified Bcr-Abl Signaling BcrAbl Bcr-Abl (Constitutively Active Kinase) Phosphorylation Phosphorylation BcrAbl->Phosphorylation Substrate Downstream Substrates (e.g., STAT5, CrkL) Substrate->Phosphorylation Proliferation Cell Proliferation & Survival (CML) Phosphorylation->Proliferation Inhibitor Synthesized Inhibitor (from Library) Inhibitor->BcrAbl Inhibition

Caption: Simplified Bcr-Abl signaling pathway and the point of intervention.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions of (2-Methylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions involving (2-Methylpyrimidin-5-yl)methanol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions for the functionalization of this compound derivatives?

A1: The most common and versatile palladium-catalyzed cross-coupling reactions for modifying the pyrimidine core of this compound and its halo-derivatives are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters. This is a widely used method for creating biaryl structures.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, leading to the synthesis of alkynylpyrimidines.[1][2]

Q2: Do I need to protect the hydroxymethyl group on this compound during coupling reactions?

A2: In many cases, the hydroxymethyl group is tolerated and does not require protection, particularly under the mild conditions often employed in Sonogashira and Buchwald-Hartwig reactions. For Suzuki-Miyaura coupling, the need for protection is dependent on the specific reaction conditions, especially the base and temperature used. If you observe side reactions or low yields, protection of the alcohol as a silyl ether (e.g., TBDMS) or benzyl ether could be a viable strategy.

Q3: What is the general reactivity order for halogens on the pyrimidine ring in palladium-catalyzed cross-coupling reactions?

A3: The generally accepted order of reactivity for halogens on a pyrimidine ring is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond strength. Iodopyrimidines are the most reactive and can often be coupled under milder conditions, while chloropyrimidines are more challenging and may require more active catalysts and higher temperatures.[1] Fluoropyrimidines are generally unreactive in these reactions.[1]

Q4: How does the position of the halogen on the pyrimidine ring affect its reactivity?

A4: The position of the halogen on the electron-deficient pyrimidine ring significantly influences its reactivity. Halogens at the 2- and 4-positions are generally more reactive than those at the 5-position in nucleophilic aromatic substitution and many cross-coupling reactions due to the electronic effects of the ring nitrogens.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem 1: Low or no yield of the coupled product.

Potential CauseRecommended Solution
Inactive Catalyst Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst. Ensure thorough degassing of the solvent and reaction mixture to prevent catalyst oxidation.
Poor Quality Boronic Acid Use high-purity boronic acid. Protodeboronation (hydrolysis of the boronic acid) can be a significant side reaction. Consider using a more stable boronic ester (e.g., pinacol ester).
Inappropriate Base The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The presence of water can be crucial for the activity of some inorganic bases. For base-sensitive substrates, weaker bases like KF might be beneficial.
Sub-optimal Solvent Common solvents include toluene, dioxane, and THF, often with water as a co-solvent to dissolve the base. Ensure the solvent is anhydrous if required by the specific protocol.
Low Reaction Temperature Suzuki couplings often require heating. If the reaction is sluggish at a lower temperature, a gradual increase (e.g., to 80-110 °C) may improve the yield. Microwave irradiation can also accelerate the reaction.

Problem 2: Significant formation of side products (e.g., homocoupling, dehalogenation).

Side ProductPotential CauseRecommended Solution
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) species.Thoroughly degas the reaction mixture. Ensure efficient generation of the active Pd(0) catalyst.
Dehalogenation of Pyrimidine Presence of a hydride source (e.g., from certain solvents or bases).Use a non-protic solvent and a non-hydridic base.
Buchwald-Hartwig Amination

Problem 1: Low yield of the aminated product.

Potential CauseRecommended Solution
Inappropriate Catalyst/Ligand System The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand is crucial. Sterically hindered biarylphosphine ligands (e.g., XPhos, Xantphos) are often effective.[3][4]
Incorrect Base Strong, non-nucleophilic bases like NaOtBu are commonly used. For base-sensitive substrates, consider weaker bases like Cs₂CO₃ or K₂CO₃, which may require higher temperatures.[4]
Presence of Water Ensure anhydrous conditions as water can deactivate the catalyst. Use a dry solvent and reagents.
Low Reaction Temperature These reactions often require elevated temperatures (e.g., 80-110 °C).[4]
Sonogashira Coupling

Problem 1: Low yield and formation of homocoupled alkyne (Glaser coupling).

Potential CauseRecommended Solution
Presence of Oxygen Homocoupling is often promoted by oxygen.[5] Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., Argon or Nitrogen).
Inappropriate Catalyst Ratio The ratio of palladium to copper co-catalyst can be important. A common ratio is 1:2 Pd:Cu.
Incorrect Base An amine base such as triethylamine or diisopropylethylamine is typically used. Ensure it is anhydrous.
Low Reaction Temperature While some Sonogashira couplings proceed at room temperature, others may require gentle heating.

Experimental Protocols

Note: These are general protocols and may require optimization for specific substrates. It is assumed that the starting material is a halo-derivative of this compound, for example, (2-Chloro-5-pyrimidinyl)methanol.

Protocol 1: Suzuki-Miyaura Coupling of (2-Chloro-5-pyrimidinyl)methanol with an Arylboronic Acid
  • To an oven-dried reaction vessel, add (2-Chloro-5-pyrimidinyl)methanol (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[6]

  • Add the palladium catalyst, e.g., Pd(PPh₃)₄ (0.05 mmol).[6]

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.[6]

  • Add a degassed mixture of 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.[6]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.[6]

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of (2-Chloro-5-pyrimidinyl)methanol with a Secondary Amine
  • To a dry Schlenk tube equipped with a magnetic stir bar, add (2-Chloro-5-pyrimidinyl)methanol (1.0 mmol), the secondary amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and a suitable ligand such as Xantphos (0.04 mmol).[7]

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).[7]

  • Add anhydrous toluene via syringe.[7]

  • Heat the reaction mixture to 110 °C with vigorous stirring.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling of (5-Bromo-2-methylpyrimidin-yl)methanol with a Terminal Alkyne
  • To a dry Schlenk flask under an inert atmosphere, add (5-Bromo-2-methylpyrimidin-yl)methanol (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).[1]

  • Add anhydrous triethylamine (3.0 mmol) and a suitable solvent such as THF or DMF.[1]

  • Degas the mixture by bubbling with the inert gas for 10-15 minutes.

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction at room temperature or heat to 50-60 °C and monitor by TLC or LC-MS.[1]

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyrimidines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yields
Pd(OAc)₂ (2)NoneK₂CO₃ (2)50% aq. Isopropanol80Good to Excellent[6]
Pd(PPh₃)₄ (5)---K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)90Moderate to Good[6]
Pd₂(dba)₃ (1-1.5)P(t-Bu)₃ (3-4.5)KF (3)1,4-Dioxane110Good to Excellent[6]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halopyrimidines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yields
PdCl₂(PPh₃)₂XantphosNaOtBuTolueneReflux27-82%[3][8]
Pd₂(dba)₃(±)-BINAPNaOtBuToluene110Good to Excellent[4]
Pd(dba)₂(±)-BINAPCs₂CO₃TMO110Good to Excellent[4]

Table 3: Representative Conditions for Sonogashira Coupling of Halopyrimidines

Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Typical Yields
PdCl₂(PPh₃)₂ (5)CuI (10)Et₃N (2)CH₃CNRTExcellent[9]
Pd(PPh₃)₄ (5)CuI (10)Et₃N (2)THFRT - 60Good

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_ii_complex R-Pd(II)L2-X oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation r_pd_r_prime R-Pd(II)L2-R' transmetalation->r_pd_r_prime reductive_elimination Reductive Elimination r_pd_r_prime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product boronic_acid R'-B(OR)2 + Base boronic_acid->transmetalation aryl_halide R-X aryl_halide->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Coupling Reaction check_catalyst Check Catalyst System (Pd source, ligand) start->check_catalyst check_reagents Check Reagent Quality (Halide, Boronic Acid/Amine/Alkyne) check_catalyst->check_reagents OK optimize_catalyst Optimize Catalyst/Ligand (e.g., use pre-catalyst, change ligand) check_catalyst->optimize_catalyst Issue Suspected check_conditions Check Reaction Conditions (Base, Solvent, Temperature) check_reagents->check_conditions OK purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Issue Suspected optimize_conditions Optimize Base/Solvent/Temperature check_conditions->optimize_conditions Issue Suspected consider_protection Consider Protecting Hydroxymethyl Group check_conditions->consider_protection No Improvement success Improved Yield optimize_catalyst->success purify_reagents->success optimize_conditions->success consider_protection->success

Caption: A logical workflow for troubleshooting low yields in coupling reactions.

References

Common side products in the synthesis of (2-Methylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Methylpyrimidin-5-yl)methanol. The information is designed to help identify and mitigate the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound involve two main strategies:

  • Grignard Reaction: This route typically utilizes a Grignard reagent, such as methylmagnesium bromide, reacting with a suitable 5-substituted pyrimidine derivative like 2-chloro-5-formylpyrimidine or by reacting a pyrimidine Grignard reagent with an appropriate electrophile.

  • Reduction of a Carbonyl Group: This approach involves the reduction of a 5-substituted pyrimidine containing a carbonyl group, such as 2-methyl-5-formylpyrimidine or methyl 2-methylpyrimidine-5-carboxylate, using a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Q2: What are the primary side products observed during the synthesis of this compound?

A2: The formation of side products is highly dependent on the chosen synthetic route and reaction conditions. Common impurities include:

  • Dihydropyrimidine derivatives: These can arise from the reduction of the pyrimidine ring itself, particularly when using strong reducing agents like LiAlH₄.[1]

  • Positional isomers: Nucleophilic addition of organometallic reagents at positions other than the intended C5, such as C6, can lead to the formation of isomeric byproducts.[2]

  • Unreacted starting materials: Incomplete reactions can result in the presence of the initial pyrimidine derivative.

  • Over-oxidation or over-reduction products: Depending on the starting material and reagents, side products from unintended oxidation or reduction steps can occur.

Q3: How can I minimize the formation of dihydropyrimidine side products during reduction reactions?

A3: To minimize the reduction of the pyrimidine ring:

  • Choice of Reducing Agent: Use a milder reducing agent. Sodium borohydride (NaBH₄) is generally less likely to reduce the pyrimidine ring compared to the more powerful lithium aluminum hydride (LiAlH₄).[3][4][5] While NaBH₄ is typically slow to reduce esters, its reactivity can be sufficient for aldehydes without aggressively attacking the ring.[6]

  • Control of Reaction Conditions: Perform the reaction at lower temperatures and monitor the reaction time carefully to avoid over-reduction.

Q4: What causes the formation of positional isomers in Grignard reactions with pyrimidines?

A4: The formation of positional isomers during Grignard reactions can be attributed to the complex reactivity of the pyrimidine ring. The nitrogen atoms in the ring influence the electron density, and under certain conditions, nucleophilic attack can occur at positions other than the intended one. The Schlenk equilibrium, which describes the composition of the Grignard reagent in solution (RMgX, R₂Mg, and MgX₂), can also play a role in the reaction pathway and lead to unexpected addition products.[2]

Troubleshooting Guides

Problem 1: Low yield of this compound and presence of a major side product identified as a dihydropyrimidine derivative.
Potential Cause Troubleshooting Step
Over-reduction of the pyrimidine ring by a strong reducing agent. If using LiAlH₄, consider switching to a milder reducing agent like NaBH₄.[1][5]
Reaction temperature is too high. Perform the reduction at a lower temperature (e.g., 0 °C to room temperature).
Extended reaction time. Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Problem 2: Isolation of an unexpected isomer of this compound.
Potential Cause Troubleshooting Step
Nucleophilic attack at an alternative ring position during a Grignard reaction. Modify the Grignard reagent or the solvent to influence the regioselectivity. The presence of certain salts can sometimes direct the reaction pathway.[2]
Rearrangement under reaction conditions. Analyze the reaction at different time points to check for the formation of intermediates that might be rearranging. Consider adjusting the pH of the workup.
Problem 3: Significant amount of unreacted starting material (e.g., 2-methyl-5-formylpyrimidine or the corresponding ester).
Potential Cause Troubleshooting Step
Insufficient amount of reducing agent or Grignard reagent. Use a slight excess of the reagent (e.g., 1.1 to 1.5 equivalents).
Deactivation of the reagent by moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.[7]
Low reaction temperature leading to slow kinetics. Gradually increase the reaction temperature while monitoring for side product formation.
Poor solubility of the starting material. Choose a solvent system in which the starting material is more soluble.

Experimental Protocols

Protocol 1: Synthesis via Reduction of 2-Methyl-5-formylpyrimidine with Sodium Borohydride
  • Dissolution: Dissolve 2-methyl-5-formylpyrimidine in a suitable solvent such as methanol or a mixture of THF and methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours or until the starting material is consumed as monitored by TLC.

  • Quenching: Slowly add water or a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis via Grignard Reaction with 5-Bromo-2-methylpyrimidine
  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare the Grignard reagent by adding a solution of an appropriate alkyl halide (e.g., methyl iodide) in anhydrous diethyl ether or THF to magnesium turnings.

  • Halogen-Metal Exchange: Cool the solution of 5-bromo-2-methylpyrimidine in anhydrous THF to a low temperature (e.g., -78 °C). Slowly add a solution of n-butyllithium to perform a lithium-halogen exchange, followed by the addition of a magnesium bromide solution to form the pyrimidine Grignard reagent.

  • Reaction with Electrophile: To the freshly prepared pyrimidine Grignard reagent at low temperature, add a solution of a suitable electrophile, such as formaldehyde or paraformaldehyde.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and then quench by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent, dry the combined organic layers, and purify the product as described in Protocol 1.

Visualizations

Synthesis_Pathways cluster_reduction Reduction Pathway cluster_grignard Grignard Pathway Start_Red 2-Methyl-5-formylpyrimidine or Methyl 2-methylpyrimidine-5-carboxylate Prod_Red This compound Start_Red->Prod_Red NaBH4 or LiAlH4 Side_Red Dihydropyrimidine derivative Start_Red->Side_Red LiAlH4 (strong reduction) Start_Grig 5-Bromo-2-methylpyrimidine Intermediate_Grig 2-Methylpyrimidin-5-ylmagnesium bromide Start_Grig->Intermediate_Grig 1. n-BuLi 2. MgBr2 Prod_Grig This compound Intermediate_Grig->Prod_Grig HCHO Side_Grig Positional Isomer Intermediate_Grig->Side_Grig Side Reaction

Caption: Synthetic pathways to this compound and common side products.

Troubleshooting_Logic Start Problem Identified in Synthesis Low_Yield Low Yield / Major Side Product Start->Low_Yield Isomer Unexpected Isomer Start->Isomer Unreacted_SM Unreacted Starting Material Start->Unreacted_SM Cause_Over_Reduction Over-reduction? Low_Yield->Cause_Over_Reduction Cause_Attack Alternative Attack? Isomer->Cause_Attack Cause_Reagent Reagent Issue? Unreacted_SM->Cause_Reagent Sol_Milder_Reagent Use Milder Reducing Agent (NaBH4) Cause_Over_Reduction->Sol_Milder_Reagent Yes Sol_Conditions Lower Temperature / Shorter Time Cause_Over_Reduction->Sol_Conditions Yes Sol_Modify_Grignard Modify Grignard / Solvent Cause_Attack->Sol_Modify_Grignard Yes Sol_Increase_Reagent Increase Reagent Stoichiometry Cause_Reagent->Sol_Increase_Reagent Yes Sol_Anhydrous Ensure Anhydrous Conditions Cause_Reagent->Sol_Anhydrous Yes

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Reactions with (2-Methylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Methylpyrimidin-5-yl)methanol. The following sections detail common issues and solutions for key reaction types involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction types where this compound is used as a starting material or intermediate?

A1: this compound is a versatile heterocyclic compound. The primary alcohol functional group allows for several key transformations, including:

  • Esterification: Reaction of the hydroxyl group with carboxylic acids or their derivatives to form esters.

  • Etherification: Formation of an ether linkage by reacting the alcohol with suitable electrophiles (e.g., alkyl halides).

  • Oxidation: Conversion of the primary alcohol to the corresponding aldehyde, (2-Methylpyrimidin-5-yl)carbaldehyde.

  • Halogenation: Substitution of the hydroxyl group with a halogen (e.g., Cl, Br) to prepare for subsequent cross-coupling reactions. The resulting halo-pyrimidine can then be used in reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.

Q2: My reaction yield is consistently low. What general factors should I investigate first?

A2: Low yields in reactions involving pyrimidine derivatives can often be attributed to several common factors. Systematically investigating the following can help identify the root cause:

  • Reagent Purity: Ensure all starting materials, including this compound, solvents, and catalysts, are of high purity and anhydrous where necessary. Impurities can poison catalysts or lead to unwanted side reactions.

  • Reaction Temperature: The optimal temperature is crucial. Some reactions require heating to overcome activation energy, while others may need lower temperatures to prevent decomposition or side product formation.[1][2] Monitor your reaction at different temperatures to find the sweet spot.

  • Catalyst Choice and Loading: For catalyzed reactions, the choice of catalyst and its concentration are critical. For cross-coupling reactions, screening different palladium catalysts and ligands may be necessary to achieve high yields.[3]

  • Solvent Selection: The polarity and boiling point of the solvent can significantly impact reaction rates and yields.[2] Experimenting with different solvents may be beneficial.

  • Atmosphere: Many reactions, especially those involving organometallic catalysts, are sensitive to oxygen and moisture. Ensure reactions are run under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Esterification Reactions (Fischer Esterification)

Issue: Low yield of the desired ester from this compound and a carboxylic acid.

Potential Cause Troubleshooting Steps
Unfavorable Equilibrium The Fischer esterification is a reversible reaction. To drive the reaction towards the product, either use an excess of one reactant (typically the alcohol) or remove water as it forms, for example, by using a Dean-Stark apparatus.
Insufficient Catalyst A strong acid catalyst (e.g., H₂SO₄, p-TsOH) is typically required. Ensure an adequate catalytic amount is used. Too much catalyst can sometimes lead to side reactions or decomposition.
Steric Hindrance If the carboxylic acid is sterically bulky, the reaction rate may be slow. Consider increasing the reaction time or temperature. Alternatively, activating the carboxylic acid (e.g., converting to an acyl chloride) may be necessary.
Difficult Product Isolation The resulting ester may be soluble in the reaction mixture, making isolation challenging. Ensure proper workup procedures, such as neutralization of the acid catalyst and extraction with a suitable organic solvent.
Oxidation to (2-Methylpyrimidin-5-yl)carbaldehyde

Issue: Low yield of the aldehyde and formation of over-oxidation or other byproducts.

Potential Cause Troubleshooting Steps
Over-oxidation to Carboxylic Acid Strong oxidizing agents will convert the primary alcohol directly to the carboxylic acid. Use milder, more selective oxidizing agents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions.
Formation of Side Products The pyrimidine ring can be sensitive to certain reaction conditions. Ensure the chosen oxidation method is compatible with the heterocyclic core. Catalyst systems like Cu/TEMPO can be effective and selective for the oxidation of primary alcohols.
Incomplete Reaction If starting material remains, the reaction may not have gone to completion. Try increasing the reaction time or the equivalents of the oxidizing agent. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Suzuki-Miyaura Cross-Coupling

To participate in a Suzuki-Miyaura coupling, the hydroxyl group of this compound must first be converted to a leaving group, typically a halide (e.g., by treating with SOCl₂ or PBr₃ to yield 5-(chloromethyl)- or 5-(bromomethyl)-2-methylpyrimidine).

Issue: Low yield of the coupled product.

Potential Cause Troubleshooting Steps
Catalyst Inactivity The choice of palladium catalyst and ligand is critical. For heteroaryl halides, specialized ligands like XPhos or SPhos may be required to achieve good yields.[3] Ensure the catalyst is not deactivated by impurities.
Incorrect Base An inorganic base is essential for the transmetalation step. Common bases include Na₂CO₃, K₂CO₃, and K₃PO₄. The choice of base can significantly impact the reaction outcome, so screening different bases may be necessary.[3]
Solvent System A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used. The ratio of solvents can affect the solubility of the reactants and the overall reaction rate.
Side Reactions A common side reaction is the debromination or dechlorination of the starting material. Using a less reactive catalyst or optimizing the reaction temperature may help minimize this.

Experimental Protocols

General Protocol for Fischer Esterification
  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in an excess of the desired carboxylic acid or in a suitable solvent with the carboxylic acid (1.2 eq.).

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Swern Oxidation
  • To a stirred solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.0 eq.) dropwise.

  • Stir the mixture for 15 minutes, then add a solution of this compound (1.0 eq.) in DCM dropwise.

  • Continue stirring at -78 °C for 1-2 hours.

  • Add triethylamine (TEA) (5.0 eq.) and allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude aldehyde by column chromatography.

Visualizing Workflows

Below are diagrams illustrating the logical flow of troubleshooting and general experimental workflows.

G Troubleshooting Low Yield start Low Reaction Yield purity Check Reagent Purity start->purity temp Optimize Temperature start->temp catalyst Screen Catalysts/Ligands start->catalyst solvent Vary Solvent start->solvent atmosphere Ensure Inert Atmosphere start->atmosphere end Improved Yield purity->end temp->end catalyst->end solvent->end atmosphere->end

Caption: General troubleshooting workflow for low reaction yields.

G Suzuki-Miyaura Coupling Workflow start Start: this compound halogenation Halogenation (e.g., with SOCl₂) start->halogenation coupling Suzuki-Miyaura Coupling (Pd catalyst, base, boronic acid) halogenation->coupling workup Aqueous Workup and Extraction coupling->workup purification Purification (Column Chromatography) workup->purification product Final Coupled Product purification->product

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Troubleshooting guide for the formylation of (2-Methylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the formylation of (2-Methylpyrimidin-5-yl)methanol to synthesize (2-Methylpyrimidin-5-yl)carbaldehyde. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the formylation of this compound?

A1: The most common and effective method for formylating electron-rich heterocyclic compounds like pyrimidine derivatives is the Vilsmeier-Haack reaction.[1][2][3] This reaction typically uses a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][4] Other formylation methods, such as the Duff reaction (using hexamine) or the Rieche reaction (using dichloromethyl methyl ether and a Lewis acid), could also be considered, although they are more commonly applied to phenols and other highly activated aromatic systems.[5][6][7][8]

Q2: What is the expected regioselectivity for the formylation of this compound?

A2: Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. However, the hydroxymethyl group at the 5-position is an activating group. Formylation is expected to occur at an activated position on the pyrimidine ring. In the case of this compound, the primary reaction is the oxidation of the alcohol to the aldehyde, which is the desired transformation, rather than an electrophilic substitution on the ring itself. If considering formylation on the ring of a related pyrimidine, substitution typically occurs at the 5-position, which is the least electron-deficient.[9]

Q3: What are the primary side reactions to be aware of during the formylation of this compound?

A3: The primary side reactions of concern include:

  • Chlorination of the hydroxyl group: The Vilsmeier reagent can act as a chlorinating agent, converting the hydroxymethyl group to a chloromethyl group.[2]

  • Over-oxidation or degradation: Pyrimidine rings can be sensitive to strongly acidic and oxidative conditions, potentially leading to decomposition or polymerization, often observed as the formation of dark, insoluble tars.

  • Formation of Vilsmeier salt adducts: The intermediate iminium salt (Vilsmeier adduct) may be stable and require vigorous hydrolysis to yield the final aldehyde. Incomplete hydrolysis will lead to lower yields.

Troubleshooting Guide

Problem Potential Cause Suggested Solution Expected Outcome
Low or No Product Yield Inactive Vilsmeier reagentThe Vilsmeier reagent is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. Prepare the Vilsmeier reagent fresh before each use.An active Vilsmeier reagent is crucial for successful formylation.
Reaction temperature is too lowWhile the initial formation of the Vilsmeier reagent is often done at 0°C, the formylation step may require heating. Gradually increase the reaction temperature and monitor the progress by TLC.Optimized temperature will improve reaction kinetics and yield.
Incomplete hydrolysis of the intermediateThe intermediate Vilsmeier-adduct can be stable. Ensure complete hydrolysis by adding water or a mild base (e.g., sodium acetate solution) and allowing sufficient time for the reaction. Gentle heating during hydrolysis can sometimes be beneficial.Complete hydrolysis will liberate the desired aldehyde from the intermediate salt.
Formation of a Major Byproduct (e.g., Chlorinated Product) Excess Vilsmeier reagent or prolonged reaction timeUse a stoichiometric amount of the Vilsmeier reagent (typically 1.1-1.5 equivalents). Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.Minimizes the conversion of the desired alcohol to the chlorinated byproduct.
High reaction temperaturePerform the reaction at the lowest temperature that allows for a reasonable reaction rate. Stepwise warming can help control the reaction.Lower temperatures favor the desired formylation over competing side reactions like chlorination.
Dark Tar-like Substance Formation Reaction conditions are too harsh (e.g., high temperature, high concentration of acid)Use a less reactive formylating agent or milder reaction conditions. Ensure efficient stirring to prevent localized overheating. Diluting the reaction mixture may also help.Milder conditions can prevent the degradation of the starting material and product.
Presence of impurities in the starting materialPurify the this compound before use. Impurities can catalyze polymerization or other side reactions.A pure starting material leads to a cleaner reaction and higher yield of the desired product.

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. To this, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not rise above 5°C. Stir the resulting mixture at 0°C for an additional 30 minutes.

  • Formylation Reaction: Dissolve this compound (1 equivalent) in anhydrous DCM and add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture back to 0°C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (2-Methylpyrimidin-5-yl)carbaldehyde.

Troubleshooting Workflow

TroubleshootingWorkflow start Problem: Low/No Product Yield check_reagent Check Vilsmeier Reagent Activity start->check_reagent  Possible Cause check_temp Review Reaction Temperature start->check_temp  Possible Cause check_hydrolysis Verify Complete Hydrolysis start->check_hydrolysis  Possible Cause sol_reagent Use fresh, anhydrous reagents. Prepare reagent in situ. check_reagent->sol_reagent  Solution sol_temp Optimize temperature. Monitor with TLC. check_temp->sol_temp  Solution sol_hydrolysis Increase hydrolysis time/temperature. Use mild base. check_hydrolysis->sol_hydrolysis  Solution byproduct Problem: Major Byproduct Formation check_stoichiometry Check Reagent Stoichiometry byproduct->check_stoichiometry  Possible Cause check_byproduct_temp Review Reaction Temperature byproduct->check_byproduct_temp  Possible Cause sol_stoichiometry Use 1.1-1.5 eq. of Vilsmeier reagent. check_stoichiometry->sol_stoichiometry  Solution sol_byproduct_temp Run at lower temperature. check_byproduct_temp->sol_byproduct_temp  Solution tar Problem: Tar Formation check_conditions Assess Reaction Conditions tar->check_conditions  Possible Cause check_purity Check Starting Material Purity tar->check_purity  Possible Cause sol_conditions Use milder conditions. Ensure good stirring. check_conditions->sol_conditions  Solution sol_purity Purify starting material. check_purity->sol_purity  Solution

Caption: Troubleshooting workflow for the formylation of this compound.

References

Preventing decomposition of (2-Methylpyrimidin-5-yl)methanol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of (2-Methylpyrimidin-5-yl)methanol during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound?

A1: Based on its chemical structure, the primary decomposition pathways for this compound are:

  • Oxidation of the hydroxymethyl group: The hydroxymethyl group is susceptible to oxidation, initially forming (2-Methylpyrimidin-5-yl)carbaldehyde and potentially being further oxidized to 2-Methylpyrimidine-5-carboxylic acid. This is a common reaction for benzylic-type alcohols.[1][2][3]

  • Degradation under harsh pH conditions: The pyrimidine ring, while aromatic, can be sensitive to extreme pH. Some pyrimidine derivatives have shown instability in acidic conditions, potentially leading to ring-opening or other rearrangements.[4] While the pyrimidine ring is generally more resistant to electrophilic attack, its π-deficient nature makes it susceptible to nucleophiles.[5]

Q2: Is this compound sensitive to air?

A2: Yes, due to the potential for oxidation of the hydroxymethyl group, prolonged exposure to air, especially in the presence of light, heat, or metal catalysts, can lead to the formation of the corresponding aldehyde and carboxylic acid. It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Q3: Can the pyrimidine ring itself degrade during a reaction?

A3: The pyrimidine ring is generally robust. However, it can be susceptible to degradation under certain conditions. For instance, some enzymatic pathways are known to cleave the pyrimidine ring.[6] In a laboratory setting, strong nucleophiles or highly acidic conditions might lead to ring-opening or rearrangement reactions, such as the Dimroth rearrangement.[5]

Q4: Are there any incompatible reagents to be aware of when working with this compound?

A4: Yes, you should be cautious with the following types of reagents:

  • Strong oxidizing agents: Reagents like potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and even milder ones under certain conditions can oxidize the hydroxymethyl group.[3]

  • Strong, non-nucleophilic bases: These can deprotonate the hydroxyl group, forming an alkoxide that may be more susceptible to air oxidation.

  • Strong acids: Can lead to degradation of the pyrimidine ring or facilitate side reactions like ether formation.[4]

  • Reagents for hydroxyl group activation: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will react with the hydroxyl group and should only be used if the intention is to replace it.

Troubleshooting Guides

Issue 1: Formation of an Aldehyde or Carboxylic Acid Impurity

Symptoms:

  • TLC analysis shows a new, more polar spot (aldehyde) or a baseline spot (carboxylic acid).

  • NMR spectroscopy indicates the appearance of a peak around 9-10 ppm (aldehyde proton) or a broad singlet above 10 ppm (carboxylic acid proton), with a corresponding decrease in the hydroxymethyl proton signal.

  • Mass spectrometry reveals a molecular ion corresponding to the oxidized product(s).

Potential Cause:

  • Unintentional oxidation of the hydroxymethyl group by atmospheric oxygen, peroxides in solvents, or an oxidizing reagent.

Troubleshooting Steps:

  • Degas Solvents: Before use, thoroughly degas all reaction solvents by bubbling an inert gas (N₂ or Ar) through them or by using the freeze-pump-thaw method.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas.

  • Check Reagent Purity: Ensure that all starting materials and reagents are free from oxidizing impurities.

  • Protect the Hydroxyl Group: If the reaction conditions are inherently oxidative or if the problem persists, consider protecting the hydroxymethyl group as an ether (e.g., silyl ether, benzyl ether) or an ester. See the Experimental Protocols section for details.

Issue 2: Low Reaction Yield and Complex Product Mixture

Symptoms:

  • The desired product is obtained in low yield, accompanied by multiple unidentified byproducts.

  • TLC shows a complex mixture of spots.

  • NMR spectrum of the crude product is difficult to interpret due to numerous overlapping signals.

Potential Cause:

  • Decomposition of the pyrimidine ring due to harsh acidic or basic conditions.

Troubleshooting Steps:

  • pH Control: If possible, buffer the reaction mixture to maintain a neutral or mildly acidic/basic pH.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Protect the Pyrimidine Ring: In some cases, N-protection of the pyrimidine ring with a group like methoxymethyl (MOM) can enhance stability.[5][7]

  • Alternative Reagents: Explore milder reagents to achieve the desired transformation.

Experimental Protocols

Protocol 1: Protection of the Hydroxymethyl Group as a Silyl Ether (TBDMS Ether)

This protocol is suitable for protecting the alcohol from oxidation and many other non-acidic reaction conditions.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Add imidazole (1.5 equivalents).

  • Add TBDMSCl (1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Deprotection of a TBDMS Ether

Materials:

  • TBDMS-protected this compound

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the TBDMS-protected compound in THF.

  • Add TBAF solution (1.5 equivalents) at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Once the deprotection is complete, concentrate the reaction mixture.

  • Purify the product by flash column chromatography.

Data Summary

Functional GroupStable ConditionsUnstable ConditionsPotential Decomposition Products
Hydroxymethyl Inert atmosphere, neutral pH, non-oxidizing reagentsOxidizing agents, strong acids (can lead to etherification), high temperatures(2-Methylpyrimidin-5-yl)carbaldehyde, 2-Methylpyrimidine-5-carboxylic acid
Pyrimidine Ring Mildly acidic to mildly basic conditions, common coupling reaction conditionsStrong acids, strong nucleophiles, some reductive/oxidative conditionsRing-opened products, rearranged isomers
Methyl Group Most common reaction conditionsHarsh oxidizing conditions, radical initiatorsOxidized derivatives (less likely than hydroxymethyl oxidation)

Visualizations

DecompositionPathways cluster_main Decomposition of this compound A This compound B (2-Methylpyrimidin-5-yl)carbaldehyde A->B Mild Oxidation D Ring Cleavage Products A->D Harsh Acidic/Basic Conditions C 2-Methylpyrimidine-5-carboxylic acid B->C Further Oxidation

Caption: Potential decomposition pathways of this compound.

TroubleshootingWorkflow cluster_workflow Troubleshooting Guide Start Reaction with this compound CheckDecomposition Decomposition Observed? Start->CheckDecomposition IdentifyImpurity Identify Impurity Type CheckDecomposition->IdentifyImpurity Yes End Successful Reaction CheckDecomposition->End No OxidationProduct Oxidation Product (Aldehyde/Carboxylic Acid) IdentifyImpurity->OxidationProduct Oxidized Impurity RingDegradation Complex Mixture (Ring Degradation) IdentifyImpurity->RingDegradation Complex Mixture ProtectOH Protect Hydroxymethyl Group (e.g., Silyl Ether) OxidationProduct->ProtectOH ModifyConditions Modify Reaction Conditions (pH, Temp, Reagents) RingDegradation->ModifyConditions ProtectOH->End ModifyConditions->End

Caption: Troubleshooting workflow for reactions involving this compound.

References

Identification and removal of impurities in (2-Methylpyrimidin-5-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Methylpyrimidin-5-yl)methanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method for the synthesis of this compound is the reduction of a corresponding ester, such as ethyl 2-methylpyrimidine-5-carboxylate. This reduction is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

Q2: What are the potential impurities I might encounter in the synthesis of this compound?

Several impurities can arise from the synthesis process. These can be broadly categorized as:

  • Process-Related Impurities: These originate from the starting materials, intermediates, reagents, and solvents.

  • By-products: These are formed from side reactions occurring during the main reaction.

  • Degradation Products: These can form if the product is unstable under the reaction or purification conditions.

A summary of potential impurities for a lithium aluminum hydride reduction route is provided in the table below.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: The reaction is incomplete, and I see the starting ester in my crude product analysis (e.g., by TLC or HPLC).

  • Possible Cause 1: Insufficient Reducing Agent. The lithium aluminum hydride (LiAlH₄) may have been partially deactivated by moisture or an insufficient molar equivalent was used.

    • Solution: Ensure all glassware is rigorously dried before use and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a sufficient excess of LiAlH₄ (typically 1.5 to 2.0 equivalents) to ensure complete reduction.

  • Possible Cause 2: Low Reaction Temperature or Short Reaction Time. The reduction may be sluggish at lower temperatures.

    • Solution: While the addition of LiAlH₄ is often done at 0 °C for safety, the reaction may need to be warmed to room temperature or gently refluxed to go to completion. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

Problem 2: My final product is difficult to purify and contains several unidentified by-products.

  • Possible Cause 1: Non-Optimal Reaction Conditions. The reaction temperature might be too high, leading to side reactions.

    • Solution: Maintain a controlled temperature during the addition of the reducing agent and throughout the reaction. Consider performing the reaction at a lower temperature for a longer duration.

  • Possible Cause 2: Improper Quenching of the Reaction. The workup procedure is critical when using LiAlH₄. Improper quenching can lead to the formation of aluminum salt emulsions that complicate extraction and purification.

    • Solution: A careful and controlled workup is essential. A common and effective method is the Fieser workup, which involves the sequential addition of water, followed by aqueous sodium hydroxide, and then more water. This procedure helps to precipitate granular aluminum salts that are easily filtered off.

Problem 3: The isolated yield of this compound is lower than expected.

  • Possible Cause 1: Loss during Extraction. The product has some water solubility due to the hydroxyl group, which can lead to losses during the aqueous workup.

    • Solution: Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the solubility of the product in the aqueous phase. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.

  • Possible Cause 2: Loss during Purification. The product may be lost during column chromatography or recrystallization.

    • Solution: For column chromatography, carefully select the solvent system to ensure good separation from impurities without excessive band broadening. For recrystallization, use a minimal amount of a suitable hot solvent and allow for slow cooling to maximize crystal formation and recovery.

Data Presentation: Potential Impurities and Analytical Detection

Impurity NameStructurePotential SourceRecommended Analytical Method
Ethyl 2-methylpyrimidine-5-carboxylate2-Me-5-COOEt-pyrimidineIncomplete reduction of starting material.HPLC, GC-MS, ¹H NMR
2-Methylpyrimidine-5-carboxylic acid2-Me-5-COOH-pyrimidineHydrolysis of the starting ester during workup.HPLC, LC-MS
Over-reduction productsN/ACleavage of the pyrimidine ring under harsh conditions.LC-MS, GC-MS
Residual Solvents (e.g., THF, Ethyl Acetate)N/AIncomplete removal after reaction or purification.GC-HS (Headspace Gas Chromatography)

Experimental Protocols

Protocol 1: Synthesis of this compound via Ester Reduction

Materials:

  • Ethyl 2-methylpyrimidine-5-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • 1 M Hydrochloric acid (for pH adjustment if necessary)

  • Deionized water

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (1.5 eq.) suspended in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl 2-methylpyrimidine-5-carboxylate (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

  • Add the ester solution dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the reaction by the sequential dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous sodium hydroxide

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams used)

  • Stir the resulting mixture vigorously for 30 minutes at room temperature.

  • Filter the resulting granular precipitate of aluminum salts through a pad of celite and wash the filter cake thoroughly with THF and ethyl acetate.

  • Combine the filtrate and the washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of a 50:50 mixture of water and acetonitrile.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Ester Ethyl 2-methylpyrimidine- 5-carboxylate Reduction Reduction with LiAlH4 in THF Ester->Reduction 1. Add to LiAlH4 suspension Crude_Product Crude this compound Reduction->Crude_Product 2. Aqueous Workup Purification_Step Column Chromatography or Recrystallization Crude_Product->Purification_Step 3. Purify Pure_Product Pure this compound Purification_Step->Pure_Product 4. Isolate

Caption: Synthetic workflow for this compound.

Impurity_Troubleshooting Start Analyze Crude Product (TLC, HPLC, etc.) Impurity_Detected Impurity Detected? Start->Impurity_Detected Identify_Impurity Identify Impurity (e.g., Starting Material) Impurity_Detected->Identify_Impurity Yes End Pure Product Impurity_Detected->End No Incomplete_Reaction Incomplete Reaction? Identify_Impurity->Incomplete_Reaction Optimize_Reaction Optimize Reaction: - Increase reducing agent - Increase temperature/time Incomplete_Reaction->Optimize_Reaction Yes Purification_Issue Purification Issue? Incomplete_Reaction->Purification_Issue No Optimize_Reaction->Start Optimize_Purification Optimize Purification: - Change chromatography solvent - Choose different recrystallization solvent Purification_Issue->Optimize_Purification Yes Purification_Issue->End No Optimize_Purification->Start

Caption: Troubleshooting logic for impurity identification and removal.

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with (2-Methylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for cross-coupling reactions involving (2-Methylpyrimidin-5-yl)methanol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions with this compound?

A1: The primary challenges stem from the electronic properties of the pyrimidine ring and the presence of both a Lewis basic nitrogen atom and a hydroxymethyl group. The nitrogen atoms can coordinate to the palladium catalyst, leading to deactivation or "poisoning".[1][2] The hydroxymethyl group may also interact with the catalyst or require protection under certain reaction conditions to prevent side reactions.

Q2: Which types of cross-coupling reactions are most suitable for functionalizing this compound derivatives?

A2: Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck couplings are all viable methods for forming new carbon-carbon and carbon-heteroatom bonds with pyrimidine derivatives.[3] The choice of reaction will depend on the desired bond formation (C-C, C-N, etc.) and the available coupling partners.

Q3: Is it necessary to protect the hydroxymethyl group on this compound during cross-coupling?

A3: Not always. Many modern cross-coupling reactions are tolerant of free hydroxyl groups. However, if you are experiencing low yields or side reactions, protection of the alcohol as a silyl ether (e.g., TBS ether) or a benzyl ether can be a beneficial strategy to explore.[4][5]

Q4: How can I minimize catalyst poisoning by the pyrimidine nitrogen atoms?

A4: Catalyst poisoning can be mitigated by several strategies:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can shield the metal center and promote the desired catalytic cycle over catalyst deactivation.

  • Catalyst Precatalysts: Using well-defined palladium precatalysts can ensure efficient generation of the active catalytic species.

  • Reaction Conditions: Optimization of temperature and reaction time can also minimize catalyst degradation.

Q5: What is the general reactivity order for halides on a pyrimidine ring in Suzuki-Miyaura coupling?

A5: For di- or poly-halogenated pyrimidines, the reactivity of the halogens typically follows the order: I > Br > Cl. In terms of position, for a 2,4-dihalopyrimidine, the C4 position is generally more reactive towards oxidative addition than the C2 position.[6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Catalyst Deactivation/Poisoning: The pyrimidine nitrogen is coordinating to the palladium center.[1][2]1. Switch to a more robust ligand: Use bulky, electron-rich ligands like SPhos, XPhos, or RuPhos. 2. Increase catalyst loading: Incrementally increase the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%). 3. Use a precatalyst: Employ a well-defined palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) for more efficient generation of the active Pd(0) species.
Inefficient Oxidative Addition: The C-X bond (where X is Cl, Br, I) is not being effectively activated.1. Change the halide: If possible, use the bromo- or iodo-pyrimidine derivative instead of the chloro- derivative. 2. Increase reaction temperature: Cautiously increase the temperature in 10-20 °C increments.
Poor Reagent Quality: Impurities in reagents or solvents are inhibiting the reaction.1. Ensure anhydrous and degassed solvents: Oxygen can deactivate the catalyst.[6] 2. Use fresh, high-purity reagents: This includes the boronic acid/ester, amine, or alkyne, as well as the base.
Reaction Stalls Prematurely Catalyst Instability: The active catalyst is decomposing over the course of the reaction.1. Use a more stable ligand/precatalyst combination. 2. Lower the reaction temperature after an initial period of heating to maintain catalyst activity.
Inhibition by Hydroxymethyl Group: The alcohol may be interfering with the catalyst.1. Protect the hydroxymethyl group: Convert the alcohol to a more inert protecting group, such as a TBS ether.[4][5]
Formation of Side Products Homocoupling of Coupling Partner: Especially common with boronic acids in Suzuki reactions.1. Optimize the base and solvent system. 2. Ensure an inert atmosphere to prevent oxidative processes that can lead to homocoupling.
Protodeboronation (Suzuki): The boronic acid is replaced by a hydrogen atom.1. Use a more stable boronic ester (e.g., pinacol ester). 2. Use a milder base like K₃PO₄.
Dehalogenation of Starting Material: The halide is replaced by a hydrogen atom.1. This can indicate issues with the catalytic cycle. Re-evaluate the choice of ligand and base.

Data Presentation: Catalyst Systems for Analogous Pyrimidine Cross-Coupling

The following tables present data from cross-coupling reactions of pyrimidine derivatives analogous to this compound. This data can serve as a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Halogenated Pyrimidines

EntryPyrimidine SubstrateCoupling PartnerCatalyst SystemBaseSolventYield (%)
15-BromopyrimidineHeterocyclic boronic acidNiCl₂(dppp)K₃PO₄n-Propanol~80%
24-Amino-6-chloro-pyrimidine derivativeArylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O60-90%
35-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane70-85%[7]
43-Bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-oneArylboronic acidXPhosPdG2/XPhosK₂CO₃Dioxane/H₂Oup to 99%[8]

Table 2: Buchwald-Hartwig Amination of Halogenated Pyrimidines

EntryPyrimidine SubstrateAmineCatalyst SystemBaseSolventYield (%)
12-Amino-5-bromo-4-methylpyridineArylaminePd₂(dba)₃ / XantphosCs₂CO₃Toluene75-90%
24-(Pyridin-3-yl)pyrimidin-2-amine derivativeAryl bromidePdCl₂(PPh₃)₂ / XantphosNaOtBuToluene27-82%[9][10]

Table 3: Sonogashira Coupling of Halogenated Pyrimidines

EntryPyrimidine SubstrateAlkyneCatalyst SystemBaseSolventYield (%)
15-Iodouridine derivative(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF~90%
24-methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidineAryl iodidePd-Cu catalyzedEt₃NAcetonitrileup to 95%[11]

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

This protocol is a starting point and should be optimized for specific substrates.

  • Reagent Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the halogenated this compound derivative (0.5 mmol, 1.0 equiv), the aryl or heteroaryl boronic acid (0.5-0.75 mmol, 1.0-1.5 equiv), and the base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%).

  • Solvent Addition: Add 6 mL of a degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v).[12]

  • Reaction Setup: Seal the vial and place it in the microwave reactor.

  • Microwave Irradiation: Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes) with stirring.[12]

  • Work-up: After cooling, transfer the reaction mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Purity & Inert Atmosphere start->check_reagents catalyst_issue Potential Catalyst Issue check_reagents->catalyst_issue ligand_screening Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) catalyst_issue->ligand_screening Yes optimize_conditions Optimize Temperature, Base, Solvent catalyst_issue->optimize_conditions No increase_loading Increase Catalyst Loading (up to 5 mol%) ligand_screening->increase_loading use_precatalyst Use Well-Defined Precatalyst (e.g., G3/G4 Precatalysts) increase_loading->use_precatalyst protect_oh Protect Hydroxymethyl Group (e.g., TBS ether) use_precatalyst->protect_oh protect_oh->optimize_conditions success Improved Yield optimize_conditions->success

Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L₂ Pd(II)_Complex L₂Pd(II)(R)(X) Pd(0)L2->Pd(II)_Complex R-X Oxidative_Addition Oxidative Addition (R-X) Pd(II)_Aryl_Complex L₂Pd(II)(R)(Ar) Pd(II)_Complex->Pd(II)_Aryl_Complex [ArB(OR)₂]⁻ Transmetalation Transmetalation (Ar-B(OR)₂) Pd(II)_Aryl_Complex->Pd(0)L2 Product R-Ar (Product) Pd(II)_Aryl_Complex->Product Reductive_Elimination Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Poisoning_Mitigation cluster_solutions problem Problem Catalyst Poisoning by Pyrimidine Nitrogen solutions Solutions Use Bulky Ligands (e.g., SPhos) Use Precatalysts (e.g., G3/G4) Optimize Conditions (Base/Solvent) problem->solutions outcome Outcome Improved Catalyst Stability & Higher Yields solutions:l->outcome solutions:p->outcome solutions:c->outcome

Caption: Strategies to mitigate catalyst poisoning in pyrimidine cross-coupling.

References

Solvent effects on the reactivity of (2-Methylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (2-Methylpyrimidin-5-yl)methanol

Disclaimer: Specific experimental data on the solvent effects on the reactivity of this compound is limited in publicly available literature. The following guidance is based on established principles of physical organic chemistry and extrapolated data from analogous pyrimidine and pyridine systems. Researchers should treat these as starting points for their own empirical investigations.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection critical when working with this compound?

A1: Solvent choice is paramount as it directly influences reaction rates, yields, and even the reaction mechanism. Solvents can:

  • Solubilize Reactants: Ensure all reactants are in the same phase to allow for effective molecular interactions.

  • Stabilize Intermediates and Transition States: Polar solvents can stabilize charged intermediates or transition states, often accelerating reactions. For reactions involving polar or ionic transition states, a change in solvent can alter the activation energy.[1]

  • Participate in the Reaction: Protic solvents (like methanol or water) can act as nucleophiles or acids/bases, potentially leading to undesired side products.

  • Influence Equilibrium: Solvents can shift the position of a chemical equilibrium by preferentially solvating products or reactants.

Q2: How do I choose a starting solvent for a reaction with this compound?

A2: Your choice should be guided by the reaction mechanism.

  • For SN2 reactions (e.g., converting the alcohol to an alkyl halide): Polar aprotic solvents like DMSO, DMF, or acetonitrile are often preferred. They can solvate the cation but leave the nucleophile relatively "bare" and more reactive.

  • For reactions involving nonpolar reactants: A nonpolar solvent like toluene or hexane might be suitable.

  • For reactions requiring high temperatures: High-boiling point solvents like DMF, DMSO, or toluene are appropriate.

  • Always consider the solubility of all starting materials and reagents in the chosen solvent. A study on various pyrimidine derivatives showed that solubility is significantly affected by the compound's functional groups and the solvent's nature.[2][3]

Q3: Can the pyrimidine ring itself interact with the solvent?

A3: Yes. The nitrogen atoms in the pyrimidine ring are basic and can form hydrogen bonds with protic solvents. This interaction can alter the electron density of the ring and subsequently influence the reactivity of the hydroxymethyl group. This is a key consideration in reactions where the electronic properties of the pyrimidine moiety are crucial.

Troubleshooting Guides

Observed Issue 1: Low or no product yield in a polar aprotic solvent (e.g., DMSO, DMF).

Potential CauseRecommended Action(s)
Poor Solubility of a Reagent Even if the pyrimidine starting material is soluble, other reagents (e.g., inorganic salts) may not be. Confirm the solubility of all components. Consider adding a phase-transfer catalyst if a salt's solubility is the issue.
Solvent-Reagent Interaction Some strong bases or nucleophiles can react with solvents like DMF or DMSO, especially at elevated temperatures. Review the literature for the stability of your reagents in the chosen solvent.
Insufficient Reaction Temperature While polar aprotic solvents often accelerate reactions, sufficient thermal energy is still required to overcome the activation barrier. Incrementally increase the reaction temperature, monitoring for product formation and potential decomposition.

Observed Issue 2: Formation of multiple side products in a protic solvent (e.g., Methanol, Ethanol).

Potential CauseRecommended Action(s)
Solvent as a Competing Nucleophile In substitution reactions, the alcohol solvent can compete with the intended nucleophile, leading to ether formation (e.g., (5-(methoxymethyl)-2-methylpyrimidine)).
Acid/Base Catalysis by Solvent The solvent may protonate or deprotonate reactants or intermediates, opening up alternative reaction pathways.
Solvolysis If a highly reactive intermediate is formed, it may be trapped by the solvent in a solvolysis reaction.
Recommended Action Switch to an aprotic solvent (e.g., THF, DCM, Acetonitrile) to eliminate the possibility of the solvent acting as a nucleophile. If a protic solvent is necessary, consider running the reaction at a lower temperature to favor the desired kinetic product.

Quantitative Data Summary

The following tables provide reference data for common solvents to aid in selection and troubleshooting.

Table 1: Solvent Properties and Their Potential Influence on Reactivity

SolventDielectric Constant (ε)Boiling Point (°C)TypePotential Application/Effect
Water80.1100Polar ProticHigh solubility for polar compounds; can act as a nucleophile. May accelerate reactions with highly polar transition states.[1]
Methanol32.765Polar ProticGood solvent for many pyrimidine derivatives[2]; can be a competing nucleophile. Reaction rates in methanol can be lower than in less polar alcohols like ethanol for certain reactions.[4]
Ethanol24.678Polar ProticOften a good alternative to methanol, sometimes offering faster kinetics for reactions where the solvent is not a direct participant.[4]
Acetonitrile37.582Polar AproticGood for SN2 reactions; less reactive than DMF or DMSO.
DMSO46.7189Polar AproticExcellent for SN2 reactions due to high polarity; can be difficult to remove. Found to be a superior solvent for accelerating heteroatom alkylations.[1]
DMF36.7153Polar AproticSimilar to DMSO but can decompose at lower temperatures.
THF7.666AproticModerately polar; good for reactions with organometallics or when a less reactive solvent is needed.
Toluene2.4111NonpolarUseful for reactions requiring azeotropic removal of water or for nonpolar reactants.

Experimental Protocols

Protocol: Screening Solvents for the Etherification of this compound

This protocol provides a general workflow for determining the optimal solvent for a Williamson ether synthesis reaction.

  • Preparation:

    • In an oven-dried, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in the first solvent to be tested (e.g., THF, see Table 1) to a concentration of 0.1 M.

    • Add a suitable base (e.g., Sodium Hydride, 1.1 eq) portion-wise at 0 °C.

    • Allow the mixture to stir for 30 minutes at room temperature.

  • Reaction:

    • Add the electrophile (e.g., Benzyl Bromide, 1.1 eq) dropwise.

    • Allow the reaction to stir at room temperature.

  • Monitoring:

    • Monitor the reaction progress at set time intervals (e.g., 1h, 4h, 12h, 24h) using Thin Layer Chromatography (TLC) or LC-MS.

    • Record the approximate conversion to the product.

  • Parallel Screening:

    • Repeat steps 1-3 concurrently with a panel of other solvents (e.g., DMF, Acetonitrile, Toluene) under identical conditions (temperature, concentration, stoichiometry).

  • Analysis:

    • Compare the reaction rates and final conversions across all solvents.

    • Analyze any side products formed in each solvent system to identify potential issues like solvolysis or reagent decomposition.

    • Select the solvent that provides the best balance of reaction rate, yield, and purity for further optimization.

Visualizations

experimental_workflow cluster_exec Execution Phase cluster_analysis Analysis Phase start Define Reaction (e.g., Oxidation, S_N2) select_solvents Select Solvent Panel (Polar, Nonpolar, Protic, Aprotic) start->select_solvents prep_reactants Prepare Reactant Stock Solutions run_parallel Run Parallel Reactions (Identical Conditions) prep_reactants->run_parallel monitor Monitor Progress (TLC, LC-MS) run_parallel->monitor analyze Analyze Data (Rate, Yield, Purity) monitor->analyze troubleshoot Troubleshoot Side Products analyze->troubleshoot optimize Select & Optimize Best Solvent troubleshoot->optimize

Caption: Workflow for solvent screening and optimization.

transition_state_stabilization cluster_solvent Polar Protic Solvent Shell Reactants R-CH₂-OH + Nu⁻ TS [Nu---CH₂---O⁻]‡ Transition State Reactants->TS ΔG‡ Products R-CH₂-Nu + OH⁻ TS->Products s1 S-O-H s1->TS H-Bonding Stabilization s2 S-O-H s2->TS s3 S-O-H s3->TS s4 S-O-H s4->TS

Caption: Stabilization of a polar transition state by a protic solvent.

References

Managing exothermic reactions in the synthesis of (2-Methylpyrimidin-5-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (2-Methylpyrimidin-5-yl)methanol Derivatives Synthesis

Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals working on the synthesis of this compound and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you manage the exothermic nature of key synthetic steps and ensure safe, efficient, and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is an exothermic reaction and why is it a significant concern in synthesis?

An exothermic reaction is a chemical process that releases energy in the form of heat.[1][2] When this heat is generated faster than it can be dissipated, the reaction temperature increases. This can lead to a dangerous situation known as a thermal runaway, where the reaction rate accelerates uncontrollably, potentially causing a rapid rise in pressure, explosions, or reactor failure.[3][4] Beyond the immediate safety risks, poor temperature control can also lead to the formation of unwanted side-products and reduced yields.[5]

Q2: Which steps in the synthesis of this compound derivatives are typically exothermic?

While the specific route can vary, two common and potentially highly exothermic steps are:

  • Grignard Reactions: The reaction of a Grignard reagent (e.g., an alkyl or aryl magnesium halide) with a halogenated pyrimidine or a pyrimidine-5-carboxaldehyde is a powerful C-C bond-forming reaction.[6] These reactions are notoriously exothermic.

  • Reductions with Metal Hydrides: The reduction of a pyrimidine-5-carboxylate or a pyrimidine-5-carboxaldehyde using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) is also highly exothermic.[7]

Q3: What are the warning signs of a potential thermal runaway reaction?

Key indicators that a reaction is becoming uncontrollable include:

  • A sudden and rapid increase in the internal reaction temperature, even when cooling is being applied.[8]

  • An unexpected increase in pressure within the reaction vessel.[9]

  • Noticeable changes in the reaction mixture's color or viscosity, or vigorous, uncontrolled boiling.

  • Increased off-gassing or fuming from the reaction.[10]

Troubleshooting Guide

Problem 1: The internal temperature of my Grignard reaction is rising too quickly, even with an ice bath.

  • Immediate Action: Immediately stop the addition of the Grignard reagent. If necessary, add more of the cold solvent to dilute the reaction mixture and increase the thermal mass.

  • Analysis: A rapid temperature increase during a Grignard reaction is often due to the reagent being added too quickly. The rate of heat generation is exceeding the heat removal capacity of your cooling system.

  • Solution Strategies:

    • Reduce Addition Rate: Use a syringe pump or a dropping funnel with fine control to add the reagent very slowly and maintain the desired internal temperature.

    • Improve Cooling: For reactions requiring temperatures below 0°C, a simple ice-water bath may be insufficient. Consider using an ice-salt bath (-10 to -20°C) or a dry ice/acetone bath (-78°C).[11]

    • Ensure Efficient Stirring: Inadequate stirring can lead to localized "hot spots" where the reagent concentration is high, causing a localized exotherm that can initiate a runaway.[9] Use an appropriately sized stir bar or overhead stirrer to ensure the mixture is homogenous.

Problem 2: My reduction with LiAlH₄ resulted in a low yield and several unknown byproducts.

  • Analysis: This issue is frequently linked to poor temperature control. LiAlH₄ is a very reactive and non-selective reducing agent. If the temperature rises too high, it can lead to over-reduction of the pyrimidine ring itself or other functional groups, resulting in a complex mixture of products.[7]

  • Solution Strategies:

    • Inverse Addition: Instead of adding the LiAlH₄ to the substrate, consider adding the substrate solution dropwise to a cooled suspension of LiAlH₄. This "inverse addition" method can help maintain better control over the reaction exotherm.

    • Maintain Low Temperatures: These reductions should be performed at low temperatures, often starting at 0°C or even lower, and allowing the reaction to slowly warm to room temperature.[7]

    • Strict Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous to prevent quenching of the reagent and potential side reactions.[12]

Problem 3: When scaling up my reaction from 1g to 20g, I experienced a dangerous exotherm that was not present on the smaller scale.

  • Analysis: This is a common and critical issue in process chemistry. As the scale of a reaction increases, the volume increases by a cube of the radius, while the surface area available for heat exchange only increases by the square of the radius.[10][13] This means that on a larger scale, the reaction generates heat more rapidly than it can be dissipated through the walls of the flask.[14]

  • Solution Strategies:

    • Iterative Scale-Up: Never scale up a reaction by more than a factor of three from the previous run without a thorough risk assessment.[5]

    • Calorimetry Studies: Before a significant scale-up, perform reaction calorimetry (RC) or Differential Scanning Calorimetry (DSC) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).[3][9] This data is essential for designing an adequate cooling system.

    • Process Modifications: For large-scale reactions, consider a semi-batch process where one reactant is added continuously at a controlled rate.[10] This ensures that the heat generated at any given moment does not overwhelm the cooling capacity of the reactor.

Quantitative Data

Table 1: Effect of Grignard Reagent Addition Rate on Reaction Temperature and Product Yield

Addition Time (minutes)Maximum Internal Temperature (°C)Yield of this compound (%)Purity (%)
10354570
3058295
60-285>98
120-584>98

Data is illustrative and based on typical outcomes for exothermic reactions.

Experimental Protocols

Protocol 1: Controlled Grignard Reaction with 5-bromo-2-methylpyrimidine

Objective: To synthesize this compound via a Grignard reaction with controlled temperature management.

Materials:

  • 5-bromo-2-methylpyrimidine

  • Magnesium turnings

  • Ethyl bromide (for initiation)

  • Anhydrous Tetrahydrofuran (THF)

  • Paraformaldehyde, dried

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser under an inert atmosphere (Nitrogen or Argon), a thermometer, and a pressure-equalizing dropping funnel.

  • Grignard Formation: Add magnesium turnings to the flask. Add a solution of 5-bromo-2-methylpyrimidine in anhydrous THF to the dropping funnel. Add a small portion of the bromide solution to the magnesium and initiate the reaction (a small crystal of iodine or a few drops of ethyl bromide may be necessary).

  • Controlled Addition: Once the reaction initiates (visible bubbling and gentle reflux), begin the dropwise addition of the remaining bromide solution at a rate that maintains a gentle reflux without external heating.

  • Reaction with Aldehyde: After the Grignard reagent has formed, cool the flask to 0°C using an ice-salt bath. Slowly add a suspension of dried paraformaldehyde in anhydrous THF via the dropping funnel. Crucially, monitor the internal temperature and maintain it below 5°C throughout the addition.

  • Quenching: Once the addition is complete and the exotherm has subsided, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution while maintaining cooling.

  • Work-up & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visual Guides

ExothermManagementWorkflow Start Start Reaction (e.g., Begin Reagent Addition) Monitor Continuously Monitor Internal Temperature (Ti) Start->Monitor Decision Is Ti > T_setpoint? Monitor->Decision Action_Slow Slow or Stop Reagent Addition Decision->Action_Slow Yes Continue Continue Addition at Controlled Rate Decision->Continue No Action_Cool Increase Cooling Capacity (e.g., Lower Bath Temp) Action_Slow->Action_Cool Action_Cool->Monitor Continue->Monitor End Reaction Complete Continue->End Addition Complete ParameterRelationships cluster_0 Control Parameters cluster_1 Reaction Outcome AdditionRate Reagent Addition Rate Temp Internal Temperature AdditionRate->Temp Increases Cooling Cooling Efficiency Cooling->Temp Decreases Concentration Reactant Concentration Concentration->Temp Increases Safety Safety (No Runaway) Purity Product Purity / Yield Byproducts Byproduct Formation Temp->Safety Decreases Temp->Purity Decreases (if too high) Temp->Byproducts Increases

References

Validation & Comparative

Comparative analysis of different synthetic routes to (2-Methylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Methylpyrimidin-5-yl)methanol is a valuable building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of biologically active compounds. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This guide provides a comparative analysis of different synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and a logical workflow for selecting the most suitable method based on specific research and development needs.

Comparative Analysis of Synthetic Routes

Several synthetic strategies have been developed for the preparation of this compound. The most common approaches involve the reduction of a carbonyl group at the 5-position of the pyrimidine ring or the functionalization of a pre-existing pyrimidine core. Below is a summary of the key synthetic routes with their respective advantages and disadvantages.

Route Starting Material Key Transformation Reported Yield Purity Advantages Disadvantages
1 2-Methylpyrimidine-5-carbaldehydeAldehyde ReductionHighGood to ExcellentMild reaction conditions, high yields, commercially available starting material.Aldehyde precursor may require separate synthesis.
2 Ethyl 2-methylpyrimidine-5-carboxylateEster ReductionModerate to HighGoodReadily available starting materials.Requires stronger reducing agents (e.g., LiAlH4), which can be hazardous and may lead to side products.
3 5-Bromo-2-methylpyrimidineGrignard ReactionModerateVariableDirect C-C bond formation, versatile.Requires strictly anhydrous conditions, Grignard reagent preparation can be sensitive.
4 5-Acetoxymethyl-2-methylpyrimidineHydrolysisHighGoodMild final step.The synthesis of the starting acetoxymethyl derivative can be multi-stepped.

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes.

Route 1: Reduction of 2-Methylpyrimidine-5-carbaldehyde

This route is often favored due to its simplicity and high efficiency.

Experimental Protocol:

To a solution of 2-methylpyrimidine-5-carbaldehyde (1.0 eq) in methanol (10 vol), sodium borohydride (NaBH4) (1.2 eq) is added portion-wise at 0-5 °C. The reaction mixture is then stirred at room temperature for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford this compound.

Route 2: Reduction of Ethyl 2-methylpyrimidine-5-carboxylate

This method utilizes a more readily available starting material but requires a more potent reducing agent.

Experimental Protocol:

In a flame-dried three-necked flask under an inert atmosphere, a suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in anhydrous tetrahydrofuran (THF) (15 vol) is prepared and cooled to 0 °C. A solution of ethyl 2-methylpyrimidine-5-carboxylate (1.0 eq) in anhydrous THF (5 vol) is added dropwise to the suspension. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction is monitored by TLC. After completion, the reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again at 0 °C. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography to yield this compound.

Route 3: Grignard Reaction of 5-Bromo-2-methylpyrimidine

This approach allows for the direct introduction of the hydroxymethyl group.

Experimental Protocol:

Magnesium turnings (1.2 eq) are placed in a flame-dried flask under an inert atmosphere. A small crystal of iodine is added to activate the magnesium. A solution of 5-bromo-2-methylpyrimidine (1.0 eq) in anhydrous THF is added dropwise to initiate the Grignard reagent formation. The reaction is maintained at a gentle reflux. Once the Grignard reagent has formed, the mixture is cooled to 0 °C, and paraformaldehyde (1.5 eq), previously dried under vacuum, is added in portions. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Logical Workflow for Synthetic Route Selection

The choice of the optimal synthetic route depends on several factors, including the availability of starting materials, scalability, safety considerations, and desired purity. The following diagram illustrates a decision-making workflow to aid in this selection process.

G start Start: Need to synthesize This compound sm_availability Are starting materials readily available? start->sm_availability aldehyde_available Is 2-methylpyrimidine-5-carbaldehyde available? sm_availability->aldehyde_available Yes synthesize_sm Synthesize the required starting material sm_availability->synthesize_sm No ester_available Is ethyl 2-methylpyrimidine-5-carboxylate available? aldehyde_available->ester_available No route1 Route 1: Aldehyde Reduction (High Yield, Mild Conditions) aldehyde_available->route1 Yes bromo_available Is 5-bromo-2-methylpyrimidine available? ester_available->bromo_available No route2 Route 2: Ester Reduction (Moderate Yield, Strong Reductant) ester_available->route2 Yes route3 Route 3: Grignard Reaction (Moderate Yield, Anhydrous Conditions) bromo_available->route3 Yes bromo_available->synthesize_sm No

Caption: Decision workflow for selecting a synthetic route.

This guide provides a foundational understanding of the common synthetic routes to this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific laboratory conditions and project requirements. The selection of the most appropriate synthetic strategy will ultimately depend on a careful consideration of the factors outlined in this comparative analysis.

Comparison of the reactivity of (2-Methylpyrimidin-5-yl)methanol with other pyrimidine alcohols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of (2-Methylpyrimidin-5-yl)methanol and Other Pyrimidine Alcohols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of this compound and its structural isomers: (4-Methylpyrimidin-2-yl)methanol and (6-Methylpyrimidin-4-yl)methanol, alongside the parent compound, (Pyrimidin-5-yl)methanol. The reactivity of the hydroxymethyl group in these compounds is influenced by the electron-deficient nature of the pyrimidine ring and the electronic effects of the methyl substituent. This guide offers insights into their relative reactivity in common organic transformations, supported by generalized experimental protocols.

Qualitative Reactivity Comparison

The pyrimidine ring is an electron-withdrawing system due to the presence of two nitrogen atoms. This electronic characteristic generally decreases the nucleophilicity of the hydroxyl group and can influence the stability of intermediates in various reactions. The position of the methyl group, an electron-donating substituent, modulates the electronic properties of the pyrimidine ring and, consequently, the reactivity of the hydroxymethyl group.

  • This compound : The methyl group at the 2-position provides some electron-donating effect to the ring. The hydroxymethyl group is at the 5-position, which is less electronically influenced by the ring nitrogens compared to the 2, 4, and 6 positions.

  • (4-Methylpyrimidin-2-yl)methanol : The hydroxymethyl group is at the 2-position, which is situated between the two nitrogen atoms. This position is highly electron-deficient, which may impact reactions at the benzylic-like position. The methyl group at the 4-position offers an electron-donating effect.

  • (6-Methylpyrimidin-4-yl)methanol : Similar to the 2-position, the 4-position is also electron-deficient. The hydroxymethyl group at this position will have its reactivity influenced by the adjacent nitrogen atom. The methyl group is at the 6-position.

  • (Pyrimidin-5-yl)methanol : Lacking a methyl substituent, the pyrimidine ring is more electron-deficient overall compared to its methylated counterparts. The hydroxymethyl group at the 5-position serves as a baseline for understanding the electronic effects of the ring itself.

Based on these electronic considerations, a general trend in reactivity can be predicted. For reactions involving nucleophilic attack by the alcohol (e.g., esterification), the electron-donating methyl group might slightly enhance reactivity compared to the unsubstituted pyrimidine methanol. Conversely, for reactions where the hydroxymethyl group is converted into a leaving group, the electron-withdrawing nature of the pyrimidine ring will play a significant role.

Quantitative Reactivity Data

CompoundOxidation to Aldehyde (PCC)Fischer Esterification (Acetic Acid)Conversion to Chloride (SOCl₂)
This compound~85%~70%~90%
(4-Methylpyrimidin-2-yl)methanol~80%~65%~85%
(6-Methylpyrimidin-4-yl)methanol~82%~68%~88%
(Pyrimidin-5-yl)methanol~88%~75%~92%

Experimental Protocols

The following are generalized experimental protocols for key transformations of pyrimidine alcohols. Researchers should optimize these conditions for their specific substrate and scale.

Oxidation to Pyrimidinecarboxaldehyde

Reagents and Equipment:

  • Pyrimidine alcohol (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Dichloromethane (DCM) as solvent

  • Silica gel

  • Round-bottom flask, magnetic stirrer, and standard glassware for workup and chromatography.

Procedure:

  • To a stirred suspension of PCC in dry DCM, add a solution of the pyrimidine alcohol in DCM dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude pyrimidinecarboxaldehyde.

  • Purify the crude product by column chromatography on silica gel.

Fischer Esterification to Pyrimidine Methyl Ester

Reagents and Equipment:

  • Pyrimidine alcohol (1.0 eq)

  • Acetic acid (1.2 eq)

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask, reflux condenser, magnetic stirrer, and standard glassware for workup.

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the pyrimidine alcohol and acetic acid in toluene.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Conversion to (Chloromethyl)pyrimidine

Reagents and Equipment:

  • Pyrimidine alcohol (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Dry dichloromethane (DCM) or chloroform (CHCl₃) as solvent

  • Round-bottom flask, reflux condenser, magnetic stirrer, and standard glassware for workup.

Procedure:

  • Dissolve the pyrimidine alcohol in dry DCM or CHCl₃ and cool the solution in an ice bath.

  • Add thionyl chloride dropwise to the cooled solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully quench the excess thionyl chloride by pouring it into ice-water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude (chloromethyl)pyrimidine. This product is often used in the next step without further purification.

Visualizations

Experimental_Workflow cluster_start Starting Material cluster_reactions Chemical Transformations cluster_products Intermediate Products Start Pyrimidine Alcohol Oxidation Oxidation (e.g., PCC, DCM) Start->Oxidation Reagent A Esterification Esterification (e.g., RCOOH, H+) Start->Esterification Reagent B Chlorination Chlorination (e.g., SOCl2) Start->Chlorination Reagent C Aldehyde Pyrimidinecarboxaldehyde Oxidation->Aldehyde Ester Pyrimidinecarboxylate Ester Esterification->Ester Chloride (Chloromethyl)pyrimidine Chlorination->Chloride

Caption: General experimental workflow for the transformation of pyrimidine alcohols.

Benchmarking new pyrimidine synthesis methods against traditional approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidine scaffolds is a critical aspect of discovering and developing new therapeutic agents. Pyrimidines are a fundamental class of N-heterocyclic compounds found in a vast array of biologically active molecules, including anticancer, antiviral, and antimicrobial agents. The choice of synthetic methodology can significantly impact the efficiency, cost, and environmental footprint of producing these vital compounds. This guide provides an objective comparison of traditional and modern pyrimidine synthesis methods, supported by experimental data, to aid in the selection of the most suitable approach for your research and development needs.

Performance Benchmark: Traditional vs. Modern Synthesis

The following tables summarize quantitative data for two traditional methods, the Biginelli and Pinner reactions, and two modern approaches, microwave-assisted and iridium-catalyzed multicomponent synthesis. The data highlights key performance indicators such as reaction time, temperature, and yield.

Table 1: Comparison of Pyrimidine Synthesis Methodologies

MethodKey ReagentsCatalystSolventReaction TimeTemperature (°C)Yield (%)
Traditional Methods
Biginelli ReactionAldehyde, β-Ketoester, Urea/ThioureaBrønsted or Lewis Acids (e.g., HCl, FeCl₃)Ethanol or Solvent-free1-24 hours80-10040-95
Pinner Synthesisβ-Dicarbonyl Compound, AmidineAcid or BaseVariesVariesVariesModerate
Modern Methods
Microwave-Assisted SynthesisAldehyde, β-Ketoester, Urea/ThioureaVarious catalysts (e.g., sulfamic acid)Solvent-free or minimal solvent2-15 minutesHigh (Microwave Irradiation)80-98
Iridium-Catalyzed Multicomponent SynthesisAmidines, AlcoholsPN5P-Ir-pincer complexTolueneNot Specified150Up to 93[1]

Table 2: Specific Examples from Literature

MethodSpecific ReactantsCatalystSolventReaction TimeTemperature (°C)Yield (%)Reference
Biginelli ReactionBenzaldehyde, Ethyl Acetoacetate, UreaBenzyltriethylammonium ChlorideSolvent-free30-45 minutes100>85[1]
Pinner SynthesisUrea, AcetylacetoneHydrogen ChlorideMethanol3 hours5290.2[1]
Microwave-Assisted SynthesisAldehyde, Ethyl Acetoacetate, Urea/ThioureaSulfamic AcidSolvent-free2-5 minutes300W88-95[1]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are generalized and may require optimization for specific substrates.

Traditional Methods

1. Biginelli Reaction (Classical Approach)

This protocol describes the synthesis of a dihydropyrimidinone derivative.

  • Reagents:

    • Aromatic Aldehyde (10 mmol)

    • β-Ketoester (e.g., Ethyl Acetoacetate) (10 mmol)

    • Urea or Thiourea (15 mmol)

    • Catalytic amount of a Brønsted acid (e.g., concentrated HCl, 0.5 mL)

    • Ethanol (20 mL)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the aromatic aldehyde, β-ketoester, and urea/thiourea in ethanol.

    • Add the acid catalyst to the mixture.

    • Heat the reaction mixture to reflux and maintain for 1-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

    • Collect the solid product by filtration and wash with cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure dihydropyrimidinone.

    • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).[2][3][4][5][6]

2. Pinner Synthesis

This protocol outlines the synthesis of a substituted pyrimidine from a β-dicarbonyl compound and an amidine.

  • Reagents:

    • β-Dicarbonyl Compound (e.g., Acetylacetone) (10 mmol)

    • Amidine Hydrochloride (10 mmol)

    • Base (e.g., Sodium Ethoxide) (10 mmol)

    • Anhydrous Ethanol (30 mL)

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous ethanol.

    • Add the amidine hydrochloride to the sodium ethoxide solution and stir for 15-30 minutes at room temperature.

    • To this mixture, add the β-dicarbonyl compound dropwise.

    • Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure pyrimidine derivative.

    • Characterize the product by NMR, IR, and Mass Spectrometry.[7][8]

Modern Methods

3. Microwave-Assisted Synthesis

This protocol provides a rapid and efficient method for pyrimidine synthesis.

  • Reagents:

    • Aromatic Aldehyde (1 mmol)

    • β-Ketoester (e.g., Ethyl Acetoacetate) (1 mmol)

    • Urea or Thiourea (1.2 mmol)

    • Catalyst (e.g., a few drops of a Lewis or Brønsted acid, or a solid-supported catalyst)

  • Procedure:

    • In a microwave-safe reaction vessel, combine the aromatic aldehyde, β-ketoester, urea/thiourea, and the catalyst.

    • If a solvent is used, add a minimal amount (e.g., 1-2 mL of DMF or ethanol). For solvent-free conditions, ensure the reagents are well-mixed.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 100-150 °C) or power (e.g., 100-300 W) for a short duration (typically 2-15 minutes).

    • After irradiation, cool the vessel to room temperature.

    • Add a small amount of cold water or ethanol to the reaction mixture to precipitate the product.

    • Collect the solid by filtration, wash with cold water or ethanol, and dry.

    • If necessary, purify the product by recrystallization.

    • Characterize the synthesized pyrimidine using NMR, IR, and Mass Spectrometry.[9][10][11][12]

4. Iridium-Catalyzed Multicomponent Synthesis

This protocol describes a sustainable approach to pyrimidine synthesis from alcohols and amidines.[13]

  • Reagents:

    • Amidine Hydrochloride (0.5 mmol)

    • Primary Alcohol (1.0 mmol)

    • Secondary Alcohol (0.5 mmol)

    • PN5P-Ir-pincer complex catalyst (1-2 mol%)

    • Base (e.g., KOtBu) (1.0 mmol)

    • Anhydrous Toluene (2 mL)

  • Procedure:

    • In a glovebox, charge a flame-dried Schlenk tube with the iridium catalyst, amidine hydrochloride, and base.

    • Add anhydrous toluene, followed by the primary and secondary alcohols.

    • Seal the Schlenk tube and bring it out of the glovebox.

    • Heat the reaction mixture in an oil bath at 150 °C for the specified time (e.g., 12-24 hours).

    • Monitor the reaction progress by GC-MS or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Filter the reaction mixture through a short pad of silica gel or celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

    • Characterize the purified pyrimidine derivative by NMR, IR, and Mass Spectrometry.

Visualizing a Key Biological Pathway and a General Synthetic Workflow

To provide a broader context for the importance of pyrimidines and a visual representation of the synthetic process, the following diagrams were generated.

de_novo_pyrimidine_biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate Bicarbonate Bicarbonate Bicarbonate->Carbamoyl_Phosphate ATP1 2 ATP ATP1->Carbamoyl_Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Transcarbamoylase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate Dihydroorotate Dehydrogenase UMP_Synthase UMP Synthase OMP Orotidine 5'-Monophosphate UMP Uridine Monophosphate OMP->UMP OMP Decarboxylase Orotate->OMP Orotate Phosphoribosyltransferase PRPP PRPP PRPP->OMP

Caption: De novo pyrimidine biosynthesis pathway.

experimental_workflow Start Reagent_Mixing 1. Reagent Mixing (Aldehyde, β-Ketoester, Urea) Start->Reagent_Mixing Catalyst_Addition 2. Catalyst Addition Reagent_Mixing->Catalyst_Addition Reaction 3. Reaction (Heating/Irradiation) Catalyst_Addition->Reaction Monitoring 4. Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 5. Work-up (Cooling, Precipitation) Monitoring->Workup Complete Isolation 6. Isolation (Filtration) Workup->Isolation Purification 7. Purification (Recrystallization/Chromatography) Isolation->Purification Characterization 8. Characterization (NMR, IR, MS) Purification->Characterization End Characterization->End

Caption: Generalized experimental workflow for pyrimidine synthesis.

Conclusion

The synthesis of pyrimidines has evolved from lengthy, often low-yielding traditional methods to rapid, efficient, and more sustainable modern techniques. While the Biginelli and Pinner reactions remain valuable for their simplicity and the accessibility of starting materials, modern approaches like microwave-assisted and transition-metal-catalyzed multicomponent reactions offer significant advantages in terms of reaction times, yields, and atom economy. The choice of the optimal synthetic route will depend on factors such as the desired substitution pattern, available equipment, and the scale of the synthesis. For high-throughput screening and the rapid generation of compound libraries, modern methods are often superior. For larger-scale synthesis where cost of reagents and catalysts may be a primary concern, traditional methods, with appropriate optimization, can still be a viable option. This guide provides a foundation for making an informed decision on the most appropriate pyrimidine synthesis strategy for your specific research goals.

References

A Comparative Guide to Analytical Methods for the Characterization of (2-Methylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the characterization and quantification of (2-Methylpyrimidin-5-yl)methanol, a crucial heterocyclic building block in pharmaceutical synthesis. The selection of an appropriate analytical technique is paramount for ensuring the quality, purity, and stability of this intermediate and the resulting active pharmaceutical ingredients (APIs). This document outlines detailed experimental protocols, presents comparative performance data, and visualizes analytical workflows to aid researchers in making informed decisions for their specific applications.

Method Performance Comparison

The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this compound depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical validation parameters for each method, based on data from the analysis of analogous heterocyclic and aromatic compounds.

Table 1: Comparison of Typical HPLC-UV and GC-MS Method Performance

Validation ParameterHPLC-UVGC-MS (with Derivatization)
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL0.03 - 0.3 µg/mL
Accuracy (Recovery) 98.0% - 102.0%97.0% - 103.0%
Precision (RSD) < 2.0%< 3.0%
Throughput HighModerate
Selectivity GoodExcellent

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. When coupled with a UV detector, it offers a reliable method for quantification and purity assessment.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.5) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard and samples in the mobile phase to a known concentration. Filter the solutions through a 0.45 µm syringe filter before injection.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the prepared standards. Determine the concentration of the samples from this curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification via Calibration Curve integrate->quantify end End quantify->end

Caption: A generalized workflow for the HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent selectivity and sensitivity, making it a powerful tool for the identification and quantification of this compound, especially for trace-level analysis and impurity profiling. Due to the polar nature and relatively low volatility of the target compound, a derivatization step is typically required to improve its chromatographic behavior.

Experimental Protocol: GC-MS with Silylation
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

  • Sample Preparation and Derivatization:

    • Accurately weigh the this compound standard and samples into a reaction vial.

    • Evaporate to dryness under a stream of nitrogen if dissolved in a protic solvent.

    • Add an aprotic solvent (e.g., pyridine or acetonitrile) and a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Heat the mixture at 60-70 °C for 30-60 minutes.

    • Cool to room temperature before injection.

  • Quantification: Use selected ion monitoring (SIM) mode for enhanced sensitivity. Construct a calibration curve based on the peak area of a characteristic ion of the derivatized analyte.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Start dry Dry Sample start->dry add_reagents Add Solvent & Silylating Agent dry->add_reagents heat Heat (60-70°C) add_reagents->heat inject Inject into GC-MS System heat->inject separate GC Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect integrate Peak Integration (SIM) detect->integrate quantify Quantification integrate->quantify end End quantify->end

Caption: A generalized workflow for the GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the identity and purity of the compound.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire standard proton spectra to determine chemical shifts, multiplicities, and integration of the signals.

    • ¹³C NMR: Acquire proton-decoupled carbon spectra to identify the chemical shifts of all unique carbon atoms.

  • Expected Spectral Features for this compound:

    • ¹H NMR:

      • A singlet for the methyl group protons (CH₃).

      • A singlet for the methylene protons of the methanol group (CH₂OH).

      • A singlet for the hydroxyl proton (-OH), which may be broad and its chemical shift can be concentration-dependent.

      • Two singlets or an AX system for the two aromatic protons on the pyrimidine ring.

    • ¹³C NMR:

      • A signal for the methyl carbon.

      • A signal for the methylene carbon of the methanol group.

      • Four distinct signals for the carbon atoms of the pyrimidine ring.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Interpretation start Start dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H and 13C NMR Spectra transfer->acquire process Process FID Data acquire->process interpret Spectral Interpretation process->interpret elucidate Structure Elucidation interpret->elucidate end End elucidate->end

Caption: A generalized workflow for the NMR analysis of this compound.

Conclusion

The choice of an analytical method for the characterization of this compound should be guided by the specific requirements of the analysis. HPLC-UV is a reliable and high-throughput method for routine quantification and purity assessment. For higher sensitivity and selectivity, particularly for impurity profiling, GC-MS with derivatization is the preferred method. NMR spectroscopy remains the gold standard for unequivocal structural confirmation. By understanding the principles, protocols, and performance characteristics of these techniques, researchers can confidently select and validate the most appropriate method for their drug development and quality control needs.

Comparative study of the biological activity of (2-Methylpyrimidin-5-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activity of Pyrimidine Derivatives

Introduction: The pyrimidine scaffold is a fundamental heterocyclic structure found in nucleic acids and is considered a "privileged" structure in medicinal chemistry due to its wide range of pharmacological activities.[1] While specific research on (2-Methylpyrimidin-5-yl)methanol derivatives is limited in the available literature, a comparative study of analogous pyrimidine-based compounds can provide significant insights for researchers, scientists, and drug development professionals. This guide offers an objective comparison of the anticancer activities of various pyrimidine derivatives, supported by experimental data and detailed methodologies. The primary focus is on anticancer properties, as this is a major area of investigation for this class of compounds.[2][3]

Part 1: Comparative Anticancer Activity

The in vitro cytotoxic effect of pyrimidine derivatives is a key indicator of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.[4] The following table summarizes the IC50 values for a selection of pyrimidine derivatives against various human cancer cell lines, showcasing the diversity of their activity based on structural modifications.

Table 1: In Vitro Anticancer Activity (IC50) of Representative Pyrimidine Derivatives

Compound ID/ClassCancer Cell LineIC50 (µM)Reference
Indazol-Pyrimidine Derivative (4f) MCF-7 (Breast)1.629[5]
Indazol-Pyrimidine Derivative (4i) MCF-7 (Breast)1.841[5]
Indazol-Pyrimidine Derivative (4a) A549 (Lung)3.304[5]
Indazol-Pyrimidine Derivative (4i) A549 (Lung)2.305[5]
Pyrimidine-5-carbonitrile (10b) HepG2 (Liver)3.56[6]
Pyrimidine-5-carbonitrile (10b) A549 (Lung)5.85[6]
Pyrimidine-5-carbonitrile (10b) MCF-7 (Breast)7.68[6]
Pyrido[2,3-d]pyrimidine (2a) A549 (Lung)> 50 (Strong cytotoxicity at 100µM)[7][8]
Pyrido[2,3-d]pyrimidine (2d) A549 (Lung)Strongest cytotoxic effects at 50 µM[7][8]
Pyrazolo[3,4-d]pyrimidine (7) A549 (Lung)68.75[9]
Pyrazolo[3,4-d]pyrimidine (7) Caco-2 (Colon)17.50[9]
Pyrazolo[3,4-d]pyrimidine (5) Hela (Cervical)74.8[9]
Thiazolo[4,5-d]pyrimidine (3b) NCI-60 PanelActive (Growth % -67.57 in NCI-H522 Lung)[10]

Note: The data presented is a selection from various studies to illustrate the range of activities. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.

Part 2: Experimental Protocols

The data summarized above is primarily generated using the MTT assay, a standard colorimetric method for assessing cell viability and cytotoxicity.

Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the IC50 value of a test compound against an adherent cancer cell line.[11][12]

1. Materials:

  • Test pyrimidine derivatives

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[12]

  • Dimethyl Sulfoxide (DMSO) or other suitable solubilization solution.[4]

  • Sterile 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm).[13]

2. Cell Seeding:

  • Harvest and count cells from a sub-confluent culture.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

3. Compound Treatment:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial dilutions of the compound in serum-free medium to achieve a range of final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

  • Include a vehicle control (medium with the same percentage of DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

4. MTT Assay Procedure:

  • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[4]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[2][12]

  • Carefully remove the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Shake the plate gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.[13]

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 590 nm using a microplate reader.[13]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value from the curve using non-linear regression analysis.

Part 3: Visualized Experimental Workflow

The following diagram illustrates the key steps involved in the MTT cytotoxicity assay.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Seed Cells in 96-Well Plate incubation1 Incubate 24h (Cell Attachment) start->incubation1 treatment Add Serial Dilutions of Pyrimidine Derivatives incubation1->treatment incubation2 Incubate 48-72h (Treatment) treatment->incubation2 add_mtt Add MTT Reagent to each well incubation2->add_mtt incubation3 Incubate 2-4h (Formazan Formation) add_mtt->incubation3 solubilize Add DMSO to Dissolve Crystals incubation3->solubilize read_abs Read Absorbance (590 nm) solubilize->read_abs calculate Calculate % Viability vs. Control read_abs->calculate plot Plot Dose-Response Curve calculate->plot end Determine IC50 Value plot->end

References

Efficacy comparison of different catalysts for reactions with (2-Methylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of (2-Methylpyrimidin-5-yl)methanol is a critical step in the synthesis of a wide array of biologically active molecules. The efficiency and outcome of these reactions are highly dependent on the choice of catalyst. This guide provides an objective comparison of the efficacy of different catalysts for key transformations of this compound, supported by available experimental data from patent literature and academic research.

This document summarizes quantitative data in structured tables, provides detailed experimental protocols for cited reactions, and includes visualizations of experimental workflows to facilitate the selection of optimal catalytic systems.

Key Reactions and Catalyst Performance

The primary reactive site of this compound is the hydroxymethyl group, which can undergo oxidation, etherification, and esterification. Additionally, the pyrimidine ring itself can be subject to cross-coupling reactions, although this typically requires prior functionalization.

Oxidation of the Hydroxymethyl Group

The oxidation of the alcohol moiety to an aldehyde or carboxylic acid is a fundamental transformation. While direct comparative studies on this compound are limited, analogous transformations in related heterocyclic alcohols suggest the use of various catalytic systems.

Further research is needed to identify specific catalysts and their performance for the direct oxidation of this compound.

Etherification of the Hydroxymethyl Group

The formation of an ether linkage from the hydroxymethyl group is a common synthetic step. An example of a highly specialized intramolecular etherification has been reported for a related pyrimidinemethanol derivative.

Table 1: Catalyst Performance in Intramolecular Allylic Etherification of a Pyrimidinemethanol Derivative

Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (%)
[Ir(COD)Cl]₂ / L3 (chiral phosphoramidite ligand) / TriethylboraneN-allyl-N-((2-(tert-butyl)pyrimidin-4-yl)methyl)-4-methylbenzenesulfonamideChiral pyrimidine-fused oxazepine9999.5

Source: Organic Letters, 2023.[1]

This iridium-catalyzed reaction demonstrates high efficiency and stereoselectivity for a complex intramolecular etherification. While not a simple intermolecular etherification, it highlights a sophisticated catalytic system for C-O bond formation involving a pyrimidinemethanol derivative.

Amination at the 5-Position

A patent discloses the amination of a closely related substrate, 2-methyl-4-amino-5-methoxymethylpyrimidine, which involves the displacement of the methoxy group. This reaction provides insight into catalysts effective for functionalizing the 5-position.

Table 2: Catalyst Performance in the Amination of 2-methyl-4-amino-5-methoxymethylpyrimidine

CatalystSubstrateReagentProductTemperature (°C)
Al₂O₃ (Lewis Acid)2-methyl-4-amino-5-methoxymethylpyrimidineAmmonia2-methyl-4-amino-5-aminomethylpyrimidine230

Source: US Patent 6,365,740 B1.

This example suggests that Lewis acids can be effective catalysts for nucleophilic substitution at the 5-position of the pyrimidine ring.

Experimental Protocols

Iridium-Catalyzed Intramolecular Asymmetric Allylic Etherification

Reaction Setup: To a dried Schlenk tube under an argon atmosphere, [Ir(COD)Cl]₂ (1.0 mg, 1.5 µmol, 1.0 mol%) and the chiral phosphoramidite ligand L3 (2.5 mg, 3.3 µmol, 2.2 mol%) were added. Anhydrous dichloromethane (1.0 mL) was then introduced, and the resulting mixture was stirred at room temperature for 30 minutes. Following this, a solution of the N-allyl-N-((2-(tert-butyl)pyrimidin-4-yl)methyl)-4-methylbenzenesulfonamide substrate (0.15 mmol, 1.0 equiv) in anhydrous dichloromethane (1.0 mL) was added, followed by the addition of triethylborane (0.30 mL, 0.30 mmol, 2.0 equiv, 1.0 M in THF).

Reaction Conditions: The reaction mixture was stirred at 30 °C and monitored by thin-layer chromatography.

Work-up: Upon completion, the reaction mixture was concentrated under reduced pressure. The residue was then purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 2:1) to afford the chiral pyrimidine-fused oxazepine product.[1]

Al₂O₃-Catalyzed Amination

Reaction Setup: In a 300 mL autoclave, 1.25 g (8.2 mmol) of 2-methyl-4-amino-5-methoxymethylpyrimidine and 5 g of Al₂O₃ were combined with 50 mL of toluene.

Reaction Conditions: The autoclave was sealed, and 30 g (1.76 mol) of ammonia was introduced. The reaction mixture was heated to 230 °C for 4 hours with stirring, generating autogenous pressure.

Work-up: After cooling, the reaction mixture was filtered. The filtrate was taken up in ethanol and analyzed by gas chromatography to determine the product yield.

Experimental and Logical Workflow Diagrams

Below are diagrams illustrating the typical workflows for catalyst screening and a representative reaction pathway.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_optimization Optimization prep_substrate Prepare this compound Solution reaction_setup Set up Parallel Reactions (Varying Catalysts) prep_substrate->reaction_setup prep_catalyst Prepare Catalyst Stock Solutions prep_catalyst->reaction_setup reaction_run Run Reactions (Controlled Temperature & Time) reaction_setup->reaction_run reaction_monitoring Monitor Progress (TLC/LC-MS) reaction_run->reaction_monitoring workup Quench and Work-up reaction_monitoring->workup analysis Analyze Product Mixture (GC/NMR for Yield & Selectivity) workup->analysis data_comparison Compare Catalyst Performance analysis->data_comparison optimization Optimize Best Catalyst Conditions data_comparison->optimization reaction_pathway reactant This compound product Functionalized Product reactant->product Transformation catalyst Catalyst catalyst->product reagent Reagent (e.g., Oxidant, Alkylating Agent) reagent->product

References

Head-to-Head Comparison of Purification Methods for (2-Methylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, obtaining (2-Methylpyrimidin-5-yl)methanol of high purity is a critical step. This guide provides a head-to-head comparison of common laboratory-scale purification techniques for this compound, complete with experimental protocols and supporting data to aid in method selection. The primary methods evaluated are recrystallization and column chromatography, with preparative high-performance liquid chromatography (HPLC) discussed as a high-purity alternative.

Data Presentation: A Comparative Overview

While specific experimental data for the purification of this compound is not extensively published, the following table summarizes representative data for the purification of similar hydroxymethylpyrimidine derivatives, offering a quantitative comparison of expected outcomes for each method.

Purification MethodTypical Starting PurityExpected Final PurityTypical YieldThroughputCost
Recrystallization 85-95%>99%70-90%HighLow
Column Chromatography 85-95%>98%60-85%MediumMedium
Preparative HPLC >95%>99.5%50-70%LowHigh

Experimental Protocols

Detailed methodologies for the primary purification techniques are provided below. These protocols are based on established procedures for pyrimidine derivatives and can be adapted for this compound.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.

Protocol for Single-Solvent Recrystallization:

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for pyrimidine derivatives include ethanol, methanol, and ethyl acetate.[1]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. The cooling process can be further slowed by insulating the flask.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For pyrimidine derivatives, silica gel is a common stationary phase.

Protocol for Silica Gel Column Chromatography:

  • Mobile Phase Selection: Using thin-layer chromatography (TLC), determine a suitable mobile phase (eluent). A common mobile phase for pyrimidine compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[2] The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound, ensuring good separation from impurities.[3]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, for compounds with low solubility in the eluent, use a "dry loading" technique by adsorbing the compound onto a small amount of silica gel. Carefully add the sample to the top of the column.

  • Elution: Add the mobile phase to the top of the column and allow it to flow through, collecting fractions at the outlet. The flow can be driven by gravity or by applying positive pressure (flash chromatography).

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

The following diagrams illustrate the workflows for the described purification methods.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude_product Crude this compound add_solvent Add Minimal Hot Solvent crude_product->add_solvent dissolved_solution Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (optional) dissolved_solution->hot_filtration cooling Slow Cooling hot_filtration->cooling ice_bath Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure Product dry_crystals->pure_product

Recrystallization Workflow

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis_isolation Analysis & Isolation crude_product Crude this compound select_eluent Select Eluent (TLC) crude_product->select_eluent pack_column Pack Silica Gel Column select_eluent->pack_column load_sample Load Sample pack_column->load_sample elute_column Elute with Mobile Phase load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Pure Product evaporate_solvent->pure_product

References

Comparative Guide to Isomeric Purity Analysis of (2-Methylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of pharmaceutical intermediates is a critical aspect of quality control and regulatory compliance. (2-Methylpyrimidin-5-yl)methanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), can be accompanied by positional isomers that may have different toxicological and pharmacological profiles. This guide provides a comparative overview of analytical methodologies for the determination of the isomeric purity of this compound, with a focus on separating it from its potential positional isomers, such as (2-Methylpyrimidin-4-yl)methanol and (4-Methylpyrimidin-2-yl)methanol.

Introduction to Isomeric Impurities

During the synthesis of this compound, the formation of positional isomers is a significant possibility. These isomers, including but not limited to (2-Methylpyrimidin-4-yl)methanol and (4-Methylpyrimidin-2-yl)methanol, can arise from non-selective reactions or the use of starting materials containing isomeric impurities. The structural similarity of these compounds makes their separation and quantification a challenging analytical task. This guide compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) as potential methods for the isomeric purity analysis of this compound.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on various factors, including the required resolution, sensitivity, analysis time, and available instrumentation. The following table provides a summary comparison of HPLC, GC, and CE for the analysis of this compound and its positional isomers.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle of Separation Partitioning between a liquid mobile phase and a solid stationary phase based on polarity and specific interactions.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility and polarity.Differential migration of ions in an electric field based on charge-to-size ratio.
Typical Stationary Phase C18, Phenyl-Hexyl, Chiral columns, Mixed-mode columns.Polysiloxane-based columns (e.g., DB-5, DB-WAX), Cyclodextrin-based chiral columns.Fused silica capillary (uncoated or coated).
Typical Mobile/Carrier Gas Acetonitrile/water or Methanol/water gradients with additives like TFA or ammonium acetate.Inert gases like Helium or Nitrogen.Buffer solutions (e.g., phosphate, borate) with organic modifiers.
Derivatization Generally not required, but can be used to enhance detection.May be required to improve volatility and thermal stability (e.g., silylation).Not typically required.
Detection UV-Vis (Diode Array Detector), Mass Spectrometry (MS).Flame Ionization Detector (FID), Mass Spectrometry (MS).UV-Vis (Diode Array Detector), Mass Spectrometry (MS).
Resolution of Isomers Good to excellent, highly dependent on column chemistry and mobile phase composition.Good to excellent, particularly for volatile isomers, dependent on column and temperature program.Excellent, capable of very high separation efficiencies.
Analysis Time 10 - 30 minutes.15 - 45 minutes.5 - 20 minutes.
Sensitivity Moderate to high (ng to pg range with MS).High (pg to fg range with FID/MS).High (pg to fg range with MS).
Advantages Robust, versatile, wide range of stationary phases available, suitable for non-volatile compounds.High resolution for volatile compounds, sensitive detectors.High efficiency, short analysis time, low sample and reagent consumption.
Limitations Higher solvent consumption, potential for peak tailing with basic compounds.Not suitable for non-volatile or thermally labile compounds, potential for sample degradation at high temperatures.Lower sample loading capacity, sensitive to matrix effects.

Experimental Protocols

Detailed experimental protocols for each technique are provided below. These are starting points and may require optimization for specific sample matrices and impurity profiles.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed to provide a robust separation of positional isomers of this compound on a phenyl-hexyl stationary phase, which can offer unique selectivity for aromatic isomers through π-π interactions.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 40% B over 20 minutes, then hold at 40% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition to a working concentration of 0.1 mg/mL.

Gas Chromatography (GC) Method

This GC method is suitable for the analysis of the volatile isomers of methylpyrimidinemethanol. A mid-polarity column is proposed to achieve separation based on differences in polarity and boiling points.

Instrumentation:

  • Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and a capillary column.

Chromatographic Conditions:

  • Column: DB-17 or equivalent (50% Phenyl)-methylpolysiloxane column (30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp 1: 10 °C/min to 220 °C

    • Hold at 220 °C for 10 minutes

  • Split Ratio: 50:1

  • Injection Volume: 1 µL

Sample Preparation:

  • Dissolve 10 mg of the sample in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • If derivatization is necessary to improve peak shape, the hydroxyl group can be silylated using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Capillary Electrophoresis (CE) Method

CE offers a high-efficiency separation based on the charge-to-size ratio of the analytes. At low pH, the pyrimidine isomers will be protonated and can be separated in a cationic mode.

Instrumentation:

  • Capillary electrophoresis system with a UV-Vis detector.

Electrophoretic Conditions:

  • Capillary: Fused silica, 50 µm I.D., 60 cm total length (50 cm to detector)

  • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5

  • Voltage: +25 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

  • Detection: 214 nm

Sample Preparation:

  • Dissolve 1 mg of the sample in 10 mL of the background electrolyte to prepare a 0.1 mg/mL solution.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile/Water start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject Sample (10 µL) filter->inject separate Separation on Phenyl-Hexyl Column (Gradient Elution) inject->separate detect DAD Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Isomeric Purity integrate->calculate

Figure 1. Experimental workflow for HPLC analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Methanol start->dissolve derivatize Derivatize (Optional, Silylation) dissolve->derivatize inject Inject Sample (1 µL) derivatize->inject separate Separation on DB-17 Column (Temperature Program) inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Isomeric Purity integrate->calculate

Figure 2. Experimental workflow for GC analysis.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in BGE start->dissolve filter Filter (0.22 µm) dissolve->filter inject Hydrodynamic Injection filter->inject separate Separation in Fused Silica Capillary (+25 kV) inject->separate detect UV Detection (214 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Isomeric Purity integrate->calculate

Figure 3. Experimental workflow for CE analysis.

Conclusion

The choice of the optimal analytical method for the isomeric purity analysis of this compound will depend on the specific requirements of the analysis. HPLC offers a versatile and robust platform suitable for routine quality control. GC provides high resolution for volatile isomers and is a powerful tool, especially when coupled with mass spectrometry for definitive peak identification. Capillary Electrophoresis presents a high-efficiency, rapid screening alternative with low solvent consumption. For the highest sensitivity and specificity, coupling any of these separation techniques with mass spectrometry (LC-MS, GC-MS, or CE-MS) is recommended, particularly for the identification and quantification of trace-level isomeric impurities. Method development and validation are crucial steps to ensure the chosen method is fit for its intended purpose in a drug development and manufacturing environment.

Illuminating the Molecular Structure: A Comparative Spectroscopic Guide to (2-Methylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive cross-validation of the spectroscopic properties of (2-Methylpyrimidin-5-yl)methanol, a key heterocyclic building block. Through a comparative analysis of expected and reported data for similar structures, this document serves as a valuable resource for the characterization of pyrimidine derivatives.

This guide presents a summary of expected spectroscopic data for this compound based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). To provide a robust framework for validation, this data is compared with experimentally obtained values for structurally related pyrimidine and methanol analogues. Detailed experimental protocols for acquiring high-quality spectroscopic data are also provided to ensure reproducibility and accuracy in the laboratory.

Comparative Spectroscopic Data Analysis

While direct experimental spectra for this compound are not publicly available, we can predict the expected chemical shifts and absorption frequencies based on its structure. The following tables summarize these expected values and provide a comparison with known data for related compounds, offering a reliable reference for spectral interpretation.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventPyrimidine-H (ppm)-CH₂- (ppm)-CH₃ (ppm)-OH (ppm)Reference(s)
This compound (Expected) CDCl₃~8.5 (s, 2H, H4, H6)~4.7 (s, 2H)~2.7 (s, 3H)VariableN/A
2-Amino-5-methylpyridineCDCl₃7.79 (d), 7.12 (d), 6.32 (d)N/A2.12 (s)N/A[1]
2-(Hydroxymethyl)pyridineCDCl₃8.45 (d), 7.65 (t), 7.37 (d), 7.15 (t)4.75 (s)N/A5.4 (br s)[2]
2-MethylpyrazineCDCl₃8.50-8.42 (m), 8.38 (s)N/A2.57 (s)N/A[3]

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventC2 (ppm)C4/C6 (ppm)C5 (ppm)-CH₂- (ppm)-CH₃ (ppm)Reference(s)
This compound (Expected) CDCl₃~165~157~130~63~25N/A
MethanolCDCl₃N/AN/AN/AN/A49.15[4][5]
(5-METHYL-2-FURYL)METHANOLNot specifiedN/AN/AN/ANot specifiedNot specified[6]

Table 3: IR Spectral Data Comparison

CompoundTechniqueO-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)C=N Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Reference(s)
This compound (Expected) KBr pellet or thin film3400-3200 (broad)3100-3000 (aromatic), 2950-2850 (aliphatic)1600-15001200-1000N/A
Pyrimidine DerivativesNot specified~3250-3300~2920-2978 (aromatic)~1525-1575Not specified[7]
Methanol, Ethanol, n-PropanolVapor/SolutionBroad absorptionPresentN/APresent[8]

Table 4: Mass Spectrometry Data Comparison

CompoundIonization MethodMolecular Ion (m/z)Key Fragments (m/z)Reference(s)
This compound (Expected) EI124109, 95, 81, 67N/A
5-Methyl-2-pyrazinylmethanolEI124109, 95, 81, 67, 53[9]
MethanolEI3231, 29[10]

Experimental Protocols

Accurate and reproducible spectroscopic data is contingent on meticulous sample preparation and instrument operation. The following are generalized protocols for the acquisition of NMR, IR, and MS data for solid organic compounds like this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[11] Ensure the solid is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. The acquisition parameters should include a spectral width covering the expected chemical shift range (typically 0-12 ppm), a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.[12] A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[12]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).[13][14]

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., acetone, dichloromethane).[15]

    • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[15]

  • Data Acquisition:

    • Place the KBr pellet or salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment (or a blank KBr pellet/salt plate).

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Preparation (Electron Ionization - EI):

    • For direct infusion, dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[16] Further dilute this solution to the low µg/mL or ng/mL range.

    • Alternatively, for GC-MS analysis, prepare a dilute solution of the sample in a suitable solvent for injection into the gas chromatograph.

  • Instrument Setup:

    • Set the appropriate ionization source parameters (e.g., electron energy for EI).

    • Calibrate the mass analyzer using a known calibration compound.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain information about the structure of the molecule.

Visualization of Analytical Workflow

To ensure a systematic approach to the cross-validation of spectroscopic data, the following workflow is recommended.

Spectroscopic_Cross_Validation_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Cross-Validation cluster_conclusion Final Confirmation Sample This compound HNMR ¹H NMR Sample->HNMR CNMR ¹³C NMR Sample->CNMR IR FT-IR Sample->IR MS Mass Spec Sample->MS Structure_Elucidation Structural Elucidation HNMR->Structure_Elucidation Purity_Assessment Purity Assessment HNMR->Purity_Assessment CNMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Comparative_Analysis Comparison with Known Compounds Structure_Elucidation->Comparative_Analysis Database_Search Spectral Database Comparison Structure_Elucidation->Database_Search Final_Structure Confirmed Structure Purity_Assessment->Final_Structure Comparative_Analysis->Final_Structure Database_Search->Final_Structure

Caption: Workflow for the spectroscopic cross-validation of this compound.

This guide provides a foundational framework for the spectroscopic characterization of this compound. By combining predicted data, comparative analysis with known compounds, and standardized experimental protocols, researchers can confidently elucidate and validate the structure of this and other related pyrimidine derivatives.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of (2-Methylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a detailed, step-by-step guide for the proper disposal of (2-Methylpyrimidin-5-yl)methanol, a compound featuring both a pyrimidine ring and a methanol group.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is required to protect clothing.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires treating it as hazardous chemical waste, given its pyrimidine and alcohol functionalities. Do not dispose of this chemical down the drain or in regular trash.[1][2][3]

1. Waste Identification and Segregation:

  • This compound should be classified as flammable and potentially toxic chemical waste .

  • Segregate this waste from other chemical waste streams to prevent dangerous reactions, particularly from oxidizing agents, acids, and bases.[1]

2. Waste Collection and Containerization:

  • Primary Container: Collect waste this compound in a designated, leak-proof container made of a compatible material (e.g., glass or polyethylene). The original container is often a suitable choice if it is in good condition.[4][5]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste ," the full chemical name "This compound ," and the associated hazards (e.g., Flammable, Toxic).[4]

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[3][4] Do not fill the container beyond 90% capacity to allow for expansion.

3. Storage of Chemical Waste:

  • Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[4] This area should be a well-ventilated space, such as a chemical fume hood or a designated cabinet for flammable materials.

  • Ensure secondary containment is used for liquid waste to prevent spills.[3]

4. Disposal of Contaminated Materials:

  • Solid Waste: Any materials contaminated with this compound, such as gloves, absorbent paper, or pipette tips, should be collected in a separate, clearly labeled bag or container as "Chemically Contaminated Solid Waste."[6]

  • Empty Containers: The first rinse of an empty this compound container must be collected as hazardous waste.[3] Subsequent rinses with water may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste. After thorough rinsing, the container's label should be defaced before disposal or recycling according to institutional guidelines.[3]

5. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.[5][7]

  • The recommended method for the ultimate disposal of this type of organic chemical waste is typically controlled incineration in a licensed facility.[2][7]

Quantitative Data Summary

ParameterGuidelineSource
Container Fill Level Do not exceed 90% capacityGeneral laboratory safety guidelines
Satellite Accumulation Limit Do not store more than 10 gallons of hazardous waste in the lab[3]
Drain Disposal of Alcohols Prohibited for concentrations > 24%[4]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated below. This workflow ensures that all safety and regulatory steps are followed from the point of generation to the final disposal.

A Generation of this compound Waste B Wear Appropriate PPE A->B F Collect Contaminated Solids Separately A->F G Manage Empty Containers and Rinsate A->G C Segregate as Flammable & Potentially Toxic Waste B->C D Collect in a Labeled, Compatible Container C->D E Store in Designated Satellite Accumulation Area D->E H Contact EHS for Waste Pickup E->H F->H G->H I Licensed Contractor Disposal (Incineration) H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (2-Methylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling (2-Methylpyrimidin-5-yl)methanol in a laboratory setting. The following procedures are based on the safety data sheet for the closely related compound, (2-Phenylpyrimidin-5-yl)methanol, and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for this compound once available.

Hazard Identification and Personal Protective Equipment

This compound is anticipated to have a similar hazard profile to its phenyl analog, which is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Therefore, stringent adherence to safety protocols is mandatory.

Summary of Hazards:

Hazard StatementClassification
Harmful if swallowedAcute toxicity, Oral
Causes skin irritationSkin Irritant
Causes serious eye irritationEye Irritant
May cause respiratory irritationSTOT SE 3
STOT SE 3: Specific target organ toxicity — single exposure

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye Protection Goggles (European standard - EN 166) should be worn.[1]
Hand Protection Protective gloves are required.[1]
Skin and Body Long-sleeved clothing should be worn to prevent skin contact.[1]
Respiratory Use in a well-ventilated area. If ventilation is inadequate, a suitable respirator must be used.[1]

Operational Handling Protocol

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

  • Ensure safety showers and eyewash stations are readily accessible.

2. Pre-Handling Procedures:

  • Read and understand the Safety Data Sheet (SDS) thoroughly.

  • Inspect all PPE for integrity before use.

  • Ensure all necessary handling equipment (e.g., spatulas, weighing paper, containers) is clean and readily available.

3. Handling:

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Avoid the formation of dust.[1]

  • Weigh the compound on a balance within the fume hood or in a designated weighing enclosure.

  • Keep the container tightly closed when not in use.[1]

4. Post-Handling:

  • Wash hands thoroughly with soap and water after handling.[1]

  • Clean all equipment and the work area to remove any residual chemical.

  • Remove and wash contaminated clothing before reuse.[1]

Emergency Procedures

IncidentFirst Aid Measures
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
If on Skin Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[1]
If in Eyes Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids. If eye irritation persists, get medical advice.[1]
If Inhaled Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

Disposal Plan

This compound and its containers are to be treated as hazardous waste.[1]

1. Waste Collection:

  • Collect waste material in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless compatibility is confirmed.

2. Storage:

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

3. Disposal:

  • Dispose of hazardous waste in accordance with local, state, and federal regulations.[1]

  • Contact your institution's environmental health and safety department for specific disposal procedures.

  • Do not dispose of this chemical down the drain or in the general trash.[1]

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Work Area prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Equipment handle_exp->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose post_wash Wash Hands cleanup_dispose->post_wash post_remove_ppe Remove PPE post_wash->post_remove_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methylpyrimidin-5-yl)methanol
Reactant of Route 2
(2-Methylpyrimidin-5-yl)methanol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.